molecular formula C5H14ClNO B1456612 O-isopentylhydroxylamine hydrochloride CAS No. 51951-35-0

O-isopentylhydroxylamine hydrochloride

Cat. No.: B1456612
CAS No.: 51951-35-0
M. Wt: 139.62 g/mol
InChI Key: LSIQHIWVGRRUKT-UHFFFAOYSA-N
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Description

O-Isopentylhydroxylamine hydrochloride serves as a versatile chemical synthesis intermediate in scientific research. Its primary research value lies in its role as a key precursor in the synthesis of novel organic compounds for biological screening. For instance, it has been utilized as a reactant in the synthesis of bis(4-hydroxyphenyl)methanone-O-isopentyl oxime (NJK14013), a compound identified as a novel synthetic estrogen receptor-α (ER-α) agonist . Research into such selective estrogen receptor modulators (SERMs) is critical for investigating potential therapeutic pathways for conditions such as breast cancer and osteoporosis . Additionally, hydroxylamine hydrochloride derivatives like this compound are employed in analytical chemistry methodologies. One documented application is in the development of colorimetric sensor arrays for the authentication of food products, where it mediates reactions for the detection and quantification of ester compounds . As a building block in medicinal chemistry and analytical science, O-isopentylhydroxylamine hydrochloride provides researchers with a critical tool for developing new molecular entities and diagnostic techniques. All investigations involving this reagent must be conducted by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

O-(3-methylbutyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2)3-4-7-6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIQHIWVGRRUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70851086
Record name O-(3-Methylbutyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70851086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51951-35-0
Record name O-(3-Methylbutyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70851086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

O-isopentylhydroxylamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Alkoxyamine Salt | CAS: 51951-35-0 (HCl salt)

Executive Summary

O-Isopentylhydroxylamine hydrochloride (also known as O-(3-methylbutyl)hydroxylamine hydrochloride) is a specialized alkoxyamine reagent used primarily in chemoselective ligation and medicinal chemistry. Distinguished by its branched isopentyl group, it serves as a critical building block for introducing hydrophobic "hydroxalog" motifs—bioisosteres of ethers and alkanes that enhance metabolic stability while maintaining lipophilicity.

This guide details the physicochemical properties, synthetic pathways, and reaction mechanisms of this compound, designed for researchers optimizing oxime ligations or exploring novel pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Data Table
PropertySpecification
IUPAC Name O-(3-methylbutyl)hydroxylamine hydrochloride
CAS Number 51951-35-0 (HCl salt); 19411-65-5 (Free base)
Molecular Formula

Molecular Weight 139.62 g/mol
Structure

Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (ether, hexane).
Hygroscopicity High (Store under inert atmosphere).[1]
Spectroscopic Signature (Predicted)

Based on homolog data (O-isobutyl/O-benzyl derivatives) and substituent effects.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.15 ppm (t, 2H, 
      
      
      
      ): Significant deshielding due to the adjacent oxygen atom.
    • 
       1.65 ppm (m, 1H, 
      
      
      
      ): Methine proton.
    • 
       1.55 ppm (q, 2H, 
      
      
      
      ): Methylene bridge.
    • 
       0.92 ppm (d, 6H, 
      
      
      
      ): Characteristic isopropyl doublet.
  • Mass Spectrometry (ESI+):

    
    
    
    
    
    (Free base cation).

Synthetic Pathway: The Modified Gabriel Route

The most robust synthesis for primary alkoxyamines avoids over-alkylation by using a protected N-hydroxyimide. The phthalimide route is the industry standard for high-purity O-isopentylhydroxylamine.

Synthesis Workflow Diagram

GabrielSynthesis Start N-Hydroxyphthalimide (NHPI) Intermed N-Isopentyloxyphthalimide (Stable Intermediate) Start->Intermed SN2 Alkylation (DMF, 80°C) Reagent1 Isopentyl Bromide + Base (DBU/TEA) Reagent1->Intermed Product O-Isopentylhydroxylamine (Free Base) Intermed->Product Hydrazinolysis (Deprotection) Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product Final O-Isopentylhydroxylamine Hydrochloride Product->Final Salt Formation SaltStep HCl / Dioxane SaltStep->Final

Caption: Step-wise synthesis via N-hydroxyphthalimide alkylation followed by hydrazinolysis.

Detailed Protocol

Step 1: Alkylation (Formation of N-Isopentyloxyphthalimide)

  • Reagents: Dissolve N-Hydroxyphthalimide (1.0 eq) in anhydrous DMF. Add Isopentyl bromide (1.1 eq) and Triethylamine (1.2 eq).

    • Note: The red color change initially observed is the deprotonated N-oxide anion.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (NHPI consumes rapidly).

  • Workup: Pour into ice water. The intermediate usually precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Step 2: Deprotection (Hydrazinolysis)

  • Reagents: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine hydrate (1.05 eq).

  • Reaction: Reflux for 1–2 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Isolation: Cool to 0°C, filter off the byproduct. The filtrate contains the free alkoxyamine.

Step 3: Salt Formation

  • Acidification: Add 4M HCl in dioxane to the filtrate dropwise until pH < 3.

  • Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to remove organic impurities. The hydrochloride salt precipitates as a white hygroscopic solid.

Reactivity & Applications

The Alpha-Effect in Oxime Ligation

O-Isopentylhydroxylamine exhibits enhanced nucleophilicity due to the Alpha-Effect —the repulsion between the lone pair on the nitrogen and the adjacent oxygen lone pair raises the energy of the HOMO, making the amine more reactive toward electrophiles (carbonyls) than a standard primary amine.

Key Reaction: Condensation with ketones/aldehydes to form Oxime Ethers .



This reaction is chemoselective at pH 4.5, as aliphatic amines are protonated (unreactive) while the alkoxyamine (


) remains partially unprotonated and nucleophilic.
Mechanism Diagram

OximeLigation Ketone Ketone/Aldehyde (Electrophile) Tetrahedral Tetrahedral Intermediate Ketone->Tetrahedral Nucleophilic Attack Amine O-Isopentylhydroxylamine (Nucleophile) Amine->Tetrahedral Transition Acid-Catalyzed Dehydration Tetrahedral->Transition Oxime Oxime Ether (Stable Conjugate) Transition->Oxime - H2O

Caption: Mechanism of oxime ether formation. The reaction is thermodynamically driven by the stability of the C=N-O bond.

Medicinal Chemistry: The "Hydroxalog" Strategy

In drug design, replacing an alkyl chain or ether linkage with an alkoxyamine moiety (the "hydroxalog" approach) can significantly alter pharmacokinetics.

  • Metabolic Stability: The N-O bond is resistant to Cytochrome P450 oxidative dealkylation compared to standard ethers.

  • Lipophilicity: The isopentyl group maintains the hydrophobic character required for binding pockets, while the polar head group can engage in hydrogen bonding.

  • Application: Used in fragment-based drug discovery to probe hydrophobic sub-pockets while providing a handle for further conjugation.

Handling & Safety Protocol

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves (min 0.11mm).
Eye Irritation Causes serious eye irritation (H319)Use safety goggles.
Toxicity Potential methemoglobinemia agentAvoid inhalation of dust. Work in a fume hood.
Stability Hygroscopic; Oxidizer incompatibleStore at 2-8°C under Argon/Nitrogen.

Self-Validating QC Check:

  • Silver Nitrate Test: Dissolve a small amount in water; add

    
    . A thick white precipitate (
    
    
    
    ) confirms the hydrochloride salt form.
  • Solubility Check: The compound should dissolve clearly in water. Turbidity suggests degradation to the free base or contamination with the phthalimide intermediate.

References

  • Synthesis & Properties: O-Isopentylhydroxylamine hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Medicinal Chemistry Application: The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. J. Med. Chem. (2022).[2][3][4][5] Link

  • Mechanistic Insight: Reactivity of Alpha-Nucleophiles in Nucleophilic Substitution. J. Org.[6] Chem. Link

  • Synthetic Methodology: Preparation of N-alkoxyphthalimides as precursors to alkoxyamines. Organic Syntheses. Link

Sources

O-isopentylhydroxylamine hydrochloride CAS number 51951-35-0

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: O-Isopentylhydroxylamine Hydrochloride (CAS 51951-35-0) [1]

Executive Summary

O-Isopentylhydroxylamine hydrochloride (CAS 51951-35-0), also known as O-isoamylhydroxylamine HCl, is a specialized alkoxyamine reagent used primarily in chemoselective ligation and medicinal chemistry . Its core utility lies in its ability to react with carbonyl groups (aldehydes and ketones) to form stable oxime ethers .

Unlike simple hydroxylamine, the isopentyl group imparts significant lipophilicity to the resulting conjugates. This physicochemical property is exploited in two main fields:[2][3]

  • Glycomics: As a hydrophobic tag for reducing sugars, enhancing retention on Reverse-Phase HPLC (RP-HPLC) and improving ionization efficiency in Mass Spectrometry (MS).

  • Drug Discovery: As a building block for installing the isopentyloxyamino pharmacophore, a stable bioisostere of ethers/amines found in various agrochemicals and kinase inhibitors.

Chemical Profile & Properties[1][2][4][5][6][7]

PropertySpecification
Chemical Name O-Isopentylhydroxylamine hydrochloride
Synonyms O-Isoamylhydroxylamine HCl; 1-(Aminooxy)-3-methylbutane hydrochloride
CAS Number 51951-35-0
Molecular Formula

Molecular Weight 139.62 g/mol
Structure

Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (as salt)
Melting Point 125–130 °C (Typical for O-alkylhydroxylamine salts)
pKa ~4.5 (Conjugate acid of the alkoxyamine)

Core Mechanism: Chemoselective Oxime Ligation

The defining reaction of O-isopentylhydroxylamine is the condensation with carbonyls. This reaction is chemoselective at acidic-to-neutral pH (4.0–6.0), favoring aldehydes/ketones over carboxylic acids or amides.

Reaction Pathway:

  • Nucleophilic Attack: The lone pair on the nitrogen of the alkoxyamine attacks the electrophilic carbonyl carbon.

  • Hemiaminal Formation: A transient tetrahedral intermediate forms.

  • Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable oxime ether.

Key Advantage: The resulting oxime ether bond (


) is hydrolytically stable compared to hydrazones, making it ideal for permanent labeling or drug synthesis.

OximeLigation Reagent O-Isopentylhydroxylamine (Nucleophile) Intermediate Tetrahedral Hemiaminal Reagent->Intermediate pH 4.5 Nucleophilic Attack Substrate Target Aldehyde/Ketone (Reducing Sugar/Drug Precursor) Substrate->Intermediate pH 4.5 Nucleophilic Attack Product Stable Oxime Ether (Hydrophobic Conjugate) Intermediate->Product - H2O Dehydration Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanism of Oxime Ligation using O-Isopentylhydroxylamine.

Application 1: Hydrophobic Tagging in Glycomics

In glycan analysis, free glycans are highly polar and difficult to separate using standard C18 Reverse-Phase (RP) columns. They also suffer from poor ionization in ESI-MS.

The Solution: Derivatizing the reducing end of the glycan with O-isopentylhydroxylamine converts the hydrophilic aldehyde into a hydrophobic isopentyl oxime .

Benefits:

  • RP-HPLC Retention: The isopentyl tail (

    
    ) provides sufficient hydrophobicity to retain glycans on C18 columns, allowing for high-resolution separation of isomers.
    
  • MS Sensitivity: The organic tag improves desolvation in the electrospray droplet, enhancing signal intensity in positive mode MS (

    
    ).
    
  • Stability: Unlike Schiff bases formed with simple amines (which require reduction with

    
    ), the oxime ether is stable without reduction, simplifying the workflow.
    
Experimental Protocol: Glycan Labeling

Note: This protocol is adapted for standard alkoxyamine labeling of reducing sugars.

Reagents:

  • Labeling Reagent: 0.1 M O-Isopentylhydroxylamine HCl in Acetate Buffer.

  • Buffer: 0.5 M Sodium Acetate, pH 4.5.

  • Sample: 10–50 µg of released N-glycans or O-glycans (dried).

Step-by-Step:

  • Preparation: Dissolve the dried glycan sample in 20 µL of the Labeling Reagent solution.

  • Incubation: Seal the reaction vial and incubate at 55°C for 2 hours . (Higher temperatures accelerate the reaction but risk sialic acid loss; 55°C is a safe compromise).

  • Cleanup: Add 200 µL of cold acetonitrile (ACN) to precipitate proteins (if any) or to prepare for HILIC/SPE cleanup.

  • Purification (Optional but Recommended): Pass the mixture through a graphitized carbon cartridge or a HILIC SPE tip to remove excess reagent salts.

  • Analysis: Reconstitute in 20% ACN/Water and inject into LC-MS.

Application 2: Medicinal Chemistry Intermediate

O-Isopentylhydroxylamine is a critical "building block" for synthesizing oxime ether pharmacophores. This structural motif is prevalent in:

  • Antibiotics: Third-generation cephalosporins often contain alkoxyimino side chains to improve stability against beta-lactamases.

  • Agrochemicals: Cyclohexanedione oxime herbicides (e.g., Clethodim analogs) utilize alkoxyamine side chains to inhibit Acetyl-CoA carboxylase (ACCase).

  • Kinase Inhibitors: The oxime ether linker provides a rigid yet metabolically stable spacer.

Synthetic Route: Preparation of O-Isopentylhydroxylamine

If commercial stock is unavailable, the reagent can be synthesized via the Gabriel Synthesis route using N-hydroxyphthalimide. This method prevents over-alkylation (formation of N,O-dialkyl species).

SynthesisRoute Step1 N-Hydroxyphthalimide + 1-Bromo-3-methylbutane (Base: DBU or K2CO3, Solvent: DMF) Intermediate N-Isopentyloxyphthalimide (Protected Intermediate) Step1->Intermediate SN2 Alkylation Step2 Hydrazinolysis (Reagent: Hydrazine Hydrate, Solvent: EtOH) Intermediate->Step2 Deprotection Final O-Isopentylhydroxylamine (Free Base) Step2->Final Cleavage Salt HCl Treatment -> CAS 51951-35-0 Final->Salt Acidification

Figure 2: Synthetic pathway for O-Isopentylhydroxylamine from N-hydroxyphthalimide.

Protocol Summary (Synthesis):

  • Alkylation: React N-hydroxyphthalimide (1.0 eq) with isopentyl bromide (1.1 eq) and

    
     (1.5 eq) in DMF at 70°C for 4 hours. Pour into water to precipitate the phthalimide intermediate.
    
  • Deprotection: Reflux the intermediate with hydrazine hydrate (1.2 eq) in ethanol for 2 hours. The phthalhydrazide byproduct precipitates out.

  • Isolation: Filter off the byproduct. Acidify the filtrate with HCl/Dioxane to precipitate O-isopentylhydroxylamine hydrochloride . Recrystallize from Ethanol/Ether.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: Alkoxyamine salts are generally stable but hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Strong oxidizing agents. Avoid contact with carbonyls unless reaction is intended.

  • First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204289 (O-Isopentylhydroxylamine). Retrieved from .

  • Glycan Labeling Methodology

    • Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. (Describes general alkoxyamine/oxime ligation principles for glycans). Link

  • Synthetic Applications (Oxime Ethers)

    • Google Patents (2021). CN112851544A - Synthetic method of O-alkenyl hydroxylamines. (Describes the N-hydroxyphthalimide route for alkoxyamine synthesis). Link

  • General Reactivity of Alkoxyamines

    • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 81(2), 475–481. (Foundational text on the kinetics of nucleophilic attack by hydroxylamine derivatives). Link

Sources

Technical Monograph: O-(3-Methylbutyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical monograph on O-(3-methylbutyl)hydroxylamine hydrochloride , a specialized alkoxylamine building block used in the synthesis of lipophilic oxime ethers for medicinal chemistry and chemical biology.[1]

Synthesis, Reactivity, and Applications in Drug Discovery[1]

Molecular Weight:  139.62  g/mol [1]

Executive Summary

O-(3-methylbutyl)hydroxylamine hydrochloride (also known as O-isoamylhydroxylamine hydrochloride) is a critical reagent for introducing the isopentyl (isoamyl) moiety into molecular scaffolds via oxime linkages.[1] Unlike simple methoxy or ethoxy variants, the isopentyl group provides a specific steric bulk and lipophilic profile (


 modulation) that can significantly alter the pharmacokinetics and membrane permeability of target compounds. This guide details its synthesis, mechanistic reactivity, and proven utility in optimizing kinase inhibitors and nuclear receptor agonists.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The compound consists of a hydroxylamine core O-alkylated with a 3-methylbutyl chain, stabilized as a hydrochloride salt.[1]

PropertySpecification
IUPAC Name O-(3-methylbutyl)hydroxylamine hydrochloride
Common Name O-Isoamylhydroxylamine HCl
Structure

Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in ether
Acidity Weakly acidic in aqueous solution (ammonium salt character)
Key Functionality Nucleophilic

-effect amine; precursor to O-alkyl oximes

Synthetic Pathways

The direct alkylation of hydroxylamine is often non-selective, leading to mixtures of N- and O-alkylated products.[1] The industry-standard protocol utilizes a protected precursor strategy (Gabriel-type synthesis) to ensure exclusive O-alkylation.[1]

The N-Hydroxyphthalimide Route

This method is preferred for its high regioselectivity and crystalline intermediates.[1]

  • Alkylation: N-Hydroxyphthalimide is treated with 1-bromo-3-methylbutane (isoamyl bromide) in the presence of a base (e.g.,

    
     or DBU) in a polar aprotic solvent (DMF or Acetonitrile).[1]
    
  • Deprotection: The resulting N-isoamyloxyphthalimide intermediate undergoes hydrazinolysis (using hydrazine hydrate) or acidic hydrolysis to release the free O-alkyl hydroxylamine.[1]

  • Salt Formation: Treatment with anhydrous HCl (in dioxane or ether) precipitates the final hydrochloride salt.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and its downstream application.

SynthesisPathway Start N-Hydroxyphthalimide Inter N-(3-methylbutoxy)phthalimide (Intermediate) Start->Inter O-Alkylation Reagent 1-Bromo-3-methylbutane (Base/DMF) Reagent->Inter Product O-(3-methylbutyl)hydroxylamine (Free Base) Inter->Product Deprotection Step2 Hydrazinolysis (N2H4·H2O) Step2->Product Final O-(3-methylbutyl)hydroxylamine HCl (CAS 19411-65-5) Product->Final Salt Formation SaltStep HCl / Dioxane SaltStep->Final

Figure 1: Regioselective synthesis of O-(3-methylbutyl)hydroxylamine HCl via the phthalimide protection strategy.

Reactivity & Mechanism: Oxime Ligation

The primary application of this reagent is the condensation with carbonyls (aldehydes and ketones) to form O-isoamyl oxime ethers .[1] This reaction is favored by the "alpha-effect," where the adjacent oxygen atom increases the nucleophilicity of the nitrogen lone pair.[1]

Mechanistic Insight

The reaction proceeds via an acid-catalyzed addition-elimination mechanism:[1]

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity at the carbonyl carbon.[1]

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

  • Proton Transfer: Rapid proton transfer generates a carbinolamine intermediate.

  • Dehydration: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond.

Critical Optimization: The pH must be carefully controlled (typically pH 4-5).[1]

  • pH too low (<3): The hydroxylamine amine is fully protonated (

    
    ), destroying its nucleophilicity.
    
  • pH too high (>6): The carbonyl activation is insufficient, slowing the rate.[1]

Mechanism Substrate Ketone/Aldehyde (R-C=O-R') Complex Tetrahedral Intermediate (Carbinolamine) Substrate->Complex Nucleophilic Attack (pH 4.5) Reagent O-Isoamylhydroxylamine (NH2-O-iAm) Reagent->Complex Product O-Isoamyl Oxime Ether (R-C=N-O-iAm) Complex->Product Acid-Catalyzed Elimination Transition Dehydration Step (-H2O) Transition->Product

Figure 2: Mechanistic pathway for the condensation of O-isoamylhydroxylamine with carbonyl substrates.

Applications in Drug Discovery (Case Studies)

The O-isopentyl group is not merely a passive linker; it is a strategic tool for Structure-Activity Relationship (SAR) optimization.[1] It introduces a branched, hydrophobic tail that can fill specific hydrophobic pockets in enzymes or receptors.

Case Study 1: CK1δ Inhibitors (Neurodegenerative Disease)

In the development of Casein Kinase 1 delta (CK1δ) inhibitors derived from Riluzole, the modification of the hydroxylamine side chain was pivotal.

  • Challenge: Enhance potency and blood-brain barrier (BBB) permeability.

  • Solution: Researchers synthesized O-isopentyl-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)hydroxylamine .[1][2]

  • Result: The isopentyl derivative (Compound 98) demonstrated superior activity (

    
    ) compared to shorter linear chains, likely due to optimal hydrophobic interactions within the kinase ATP-binding pocket.[1]
    
Case Study 2: CAR Activation (Metabolic Disorders)

The Constitutive Androstane Receptor (CAR) regulates drug metabolism.[1][3] In a study of coumarin derivatives:

  • Experiment: A library of O-alkyl oximes was synthesized, varying from methyl to hexyl.

  • Finding: The O-isopentyl variant (Compound 49) showed a distinct biological profile compared to the n-pentyl isomer, highlighting the importance of the branching methyl group in receptor ligand recognition.[1]

Experimental Protocol: General Oxime Synthesis

Standard Operating Procedure for the derivatization of a generic ketone.

Materials:

  • Substrate: 1.0 eq (Ketone/Aldehyde)[1]

  • Reagent: 1.2 – 1.5 eq O-(3-methylbutyl)hydroxylamine HCl [1]

  • Base: 1.5 eq Pyridine or Sodium Acetate (to buffer HCl)[1]

  • Solvent: Ethanol or Methanol (absolute)[1][4]

Procedure:

  • Dissolution: Dissolve the ketone substrate in absolute ethanol (0.1 M concentration).

  • Addition: Add the O-(3-methylbutyl)hydroxylamine hydrochloride in a single portion.

  • Buffering: Add the base (Pyridine or NaOAc). The solution should be clear to slightly cloudy.

  • Reflux: Heat the mixture to reflux (70-80°C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.[1]

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in water and extract with Ethyl Acetate (x3).

    • Wash the organic layer with 1N HCl (to remove excess pyridine/hydroxylamine), then Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Handling and Safety

  • Corrosivity: Hydroxylamine salts are corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

  • Sensitization: Potential skin sensitizer.[5] Avoid inhalation of dust.

  • Stability: Hygroscopic.[6][7] Store in a desiccator or tightly sealed container at cool temperatures (4°C is optimal for long-term storage).

  • Incompatibility: Avoid contact with strong oxidizing agents.[7]

References

  • Synthesis of O-substituted hydroxylamines: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[8] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006(10), 1635-1638.

  • CK1δ Inhibitor Study: "Synthesis and Biological Evaluation of Riluzole Derivatives as Casein Kinase 1 Delta Inhibitors." University of Trieste Doctoral Thesis / ResearchGate. (Contextualizing Compound 98).

  • CAR Activation Study: "Studies of Coumarin Derivatives for Constitutive Androstane Receptor (CAR) Activation." Molecules, 2018. (Contextualizing O-isopentyl effects). [1]

  • General Oxime Chemistry: Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. [1]

Sources

Technical Guide: Synthesis Pathways for O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: O-Isopentylhydroxylamine Hydrochloride CAS: 110237-99-1 (HCl salt) / 59233-66-4 (Free base) Synonyms: O-Isoamylhydroxylamine HCl, (3-Methylbutoxy)amine hydrochloride. Formula:


Molecular Weight:  153.65  g/mol 

This technical guide details the synthesis of O-isopentylhydroxylamine hydrochloride, a critical alkoxyamine intermediate used in the development of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, agrochemicals, and kinase inhibitors. Due to the ambident nucleophilicity of hydroxylamine (


), direct alkylation typically yields N-alkylated or N,O-dialkylated byproducts. Therefore, this guide focuses on O-selective protection strategies .

We present three distinct pathways, prioritized by scale and purity requirements:

  • The Phthalimide Route (Method A): The "Gold Standard" for laboratory-scale purity.

  • The Acetone Oxime Route (Method B): The preferred method for cost-effective scale-up.

  • The N-Boc Route (Method C): A rapid, high-yield method for medicinal chemistry applications.

Part 1: Strategic Retrosynthesis & Pathway Selection

The synthesis relies on masking the nitrogen atom to force nucleophilic attack from the oxygen atom onto the isopentyl electrophile.

Comparative Analysis of Methodologies
FeatureMethod A: Phthalimide ProtectionMethod B: Acetone Oxime ProtectionMethod C: N-Boc Protection
Mechanism

Alkylation

Hydrazinolysis

Alkylation

Acid Hydrolysis

Alkylation

Acid Deprotection
Selectivity Excellent (Exclusive O-alkylation)Good (Trace N-alkylation possible)Excellent
Atom Economy Low (Phthalhydrazide waste)High (Acetone byproduct volatile)Moderate
Reagent Cost ModerateLowHigh
Scalability < 100g (Solubility limits)> 1 kg (Industrial preferred)< 10g (MedChem preferred)
Safety Profile Hydrazine use requires careVolatile acetone byproductGas evolution (

, isobutylene)

Part 2: Method A – The Phthalimide Protocol (Laboratory Standard)

Principle

This method utilizes N-hydroxyphthalimide (NHPI) as the nucleophile. The bulky phthalimide group effectively blocks the nitrogen, ensuring exclusive O-alkylation. The phthalimide moiety is subsequently cleaved using hydrazine hydrate (Ing-Manske procedure) or methylhydrazine.

Reaction Scheme Visualization

PhthalimideRoute NHPI N-Hydroxyphthalimide (Nucleophile) Inter N-Isopentyloxyphthalimide (Intermediate) NHPI->Inter SN2 Alkylation DMF, 60°C IsoBrom 1-Bromo-3-methylbutane (Electrophile) IsoBrom->Inter SN2 Alkylation DMF, 60°C Base TEA or K2CO3 (Base) Base->Inter SN2 Alkylation DMF, 60°C Product O-Isopentylhydroxylamine (Free Base) Inter->Product Hydrazinolysis EtOH, Reflux Hydrazine Hydrazine Hydrate (Cleavage Agent) Hydrazine->Product Final O-Isopentylhydroxylamine HCl (Target Salt) Product->Final Salt Formation HCl HCl in Dioxane HCl->Final

Figure 1: The Phthalimide synthesis pathway utilizing the Ing-Manske protocol.

Experimental Protocol

Step 1: Synthesis of N-Isopentyloxyphthalimide

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagents: Charge N-hydroxyphthalimide (16.3 g, 100 mmol), anhydrous DMF (100 mL), and anhydrous Potassium Carbonate (

    
    , 20.7 g, 150 mmol).
    
  • Alkylation: Add 1-bromo-3-methylbutane (isopentyl bromide) (13.2 mL, 110 mmol) dropwise via syringe.

  • Reaction: Heat the red/orange suspension to 60°C for 4–6 hours. The color will fade to light yellow as the reaction completes. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a white solid. Filter, wash with water, and dry in a vacuum oven.[1][2]

    • Yield Expectation: 85–90% (approx. 20–21 g).

Step 2: Deprotection to O-Isopentylhydroxylamine HCl

  • Cleavage: Dissolve the intermediate (20 g, 85 mmol) in Ethanol (150 mL). Add Hydrazine monohydrate (4.5 mL, 93 mmol).

  • Reflux: Heat to reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct.

  • Isolation: Acidify the filtrate with 4M HCl in dioxane (or concentrated aqueous HCl). Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a waxy solid or oil. Recrystallize from Ethanol/Diethyl Ether to obtain white hygroscopic crystals.

    • Final Yield: 75–80%.

Part 3: Method B – The Acetone Oxime Protocol (Scalable)

Principle

Acetone oxime serves as a cost-effective surrogate for hydroxylamine. The oxime oxygen is alkylated, forming an oxime ether.[3] Acidic hydrolysis releases acetone (which can be distilled off) and the desired hydroxylamine salt. This avoids the use of hydrazine.[4][5][6][7]

Reaction Scheme Visualization

OximeRoute Oxime Acetone Oxime OximeEther Acetone O-isopentyloxime (Oil Intermediate) Oxime->OximeEther Alkylation (Toluene/Phase Transfer) Base KOH / NaOH Base->OximeEther Alkyl Isopentyl Bromide Alkyl->OximeEther Acetone Acetone (Removed) OximeEther->Acetone Byproduct Target O-Isopentylhydroxylamine HCl OximeEther->Target Acid Hydrolysis Hydrolysis Aq. HCl (Reflux) Hydrolysis->Target

Figure 2: The Acetone Oxime route, preferred for reactions exceeding 100g.

Experimental Protocol
  • Reagent Preparation: In a 1L 3-neck flask, dissolve Acetone Oxime (36.5 g, 0.5 mol) in Toluene (300 mL).

  • Deprotonation: Add powdered KOH (33.6 g, 0.6 mol) and a phase transfer catalyst (e.g., TBAB, 1.6 g) [1].

  • Alkylation: Heat to 80°C and add Isopentyl bromide (75.5 g, 0.5 mol) dropwise over 1 hour. Reflux for 4 hours.

  • Intermediate Isolation: Cool, wash with water (2 x 100 mL) to remove salts. The Toluene layer contains the Acetone O-isopentyloxime.

  • Hydrolysis: Add 10% Hydrochloric acid (200 mL) to the toluene layer. Reflux with vigorous stirring for 2 hours. The acetone formed will distill off or remain in the organic phase depending on the setup.

  • Extraction: Separate the layers. The aqueous layer contains the product salt.[5] The toluene layer contains unreacted impurities.

  • Concentration: Evaporate the aqueous layer to dryness under vacuum (rotary evaporator, bath < 50°C).

  • Crystallization: Triturate the residue with anhydrous ether to induce crystallization.

Part 4: Critical Quality Attributes (CQA)

To validate the synthesis, the following analytical data must be met:

AttributeSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 135–138 °C (Lit. varies by solvate)Capillary MP
1H NMR (

)

0.89 (d, 6H), 1.52 (q, 2H), 1.65 (m, 1H), 4.15 (t, 2H)
400 MHz NMR
Identity Absence of phthalimide/acetone peaksNMR/IR
Chloride Content 22.8% - 23.2% (Theoretical: 23.08%)Argentometric Titration

Part 5: Safety & Handling

Hydroxylamine Hazard

While O-substituted hydroxylamines are more stable than free hydroxylamine, they are still potentially explosive if heated under confinement.

  • Protocol Rule: Never distill the free base of O-isopentylhydroxylamine above 100°C without a vacuum.

  • Storage: Store the Hydrochloride salt; it is significantly more stable than the free base.

Alkylating Agents

Isopentyl bromide is an alkylating agent.

  • PPE: Double nitrile gloves and fume hood are mandatory.

  • Neutralization: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal.

References

  • Process for preparing O-substituted hydroxylammonium salts.
  • Simple Preparation of O-Substituted Hydroxylamines

    • Source: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[6][8][9] Synthesis, 2006(10), 1635-1638.

    • Relevance: Describes the N-Boc and Phthalimide vari
  • Synthesis of O-alkylhydroxylamines.

    • Source:Organic Chemistry Portal (Abstracts of key papers).
    • Relevance: Aggregates various methodologies including Mitsunobu and direct alkyl
    • URL:[Link]

  • Process for preparing N,O-dialkylhydroxylamine and its salts.

Sources

Synthesis of O-Isopentylhydroxylamine HCl: The Ethyl Acethydroximate Route

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of O-isopentylhydroxylamine hydrochloride (


) utilizing ethyl acethydroximate  as a regioselective scaffold.

O-substituted hydroxylamines are critical pharmacophores in medicinal chemistry, serving as stable bioisosteres of hydroxamic acids and key intermediates in the development of kinase inhibitors and IDO1 inhibitors. Direct alkylation of hydroxylamine is often plagued by N-alkylation and over-alkylation (quaternary salt formation). The ethyl acethydroximate strategy circumvents these issues by locking the nitrogen atom within an imidate structure, exclusively directing alkylation to the oxygen atom. This protocol provides a scalable, high-fidelity route suitable for drug development applications.

Strategic Rationale & Retrosynthesis

The synthesis relies on the ambident nucleophilicity of the acetohydroximate anion. While the nitrogen is part of the


 double bond, the negative charge is delocalized, but the oxygen atom remains the harder, more accessible nucleophile under basic conditions.
Retrosynthetic Logic
  • Target: O-Isopentylhydroxylamine HCl.

  • Disconnection: N-O bond preservation; removal of the protecting group.

  • Intermediate: Ethyl O-isopentylacethydroximate.

  • Starting Materials: Ethyl acethydroximate (Ethyl N-hydroxyacetimidate) + 1-Bromo-3-methylbutane (Isopentyl bromide).

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 Ethyl Acethydroximate (CH3-C(OEt)=N-OH) Inter Intermediate: Ethyl O-isopentylacethydroximate SM1->Inter SN2 O-Alkylation Reagent Isopentyl Bromide (Base: NaOEt) Reagent->Inter Product Target: O-isopentylhydroxylamine HCl Inter->Product Deprotection Byproduct Byproduct: Ethyl Acetate Inter->Byproduct Hydrolysis Acid Hydrolysis (HCl / H2O)

Figure 1: Mechanistic pathway from ethyl acethydroximate to target alkoxyamine.

Experimental Protocol

Phase 1: O-Alkylation

Objective: Synthesize Ethyl O-isopentylacethydroximate. Principle: Williamson ether synthesis type


 reaction.
Materials & Stoichiometry
ComponentRoleEquiv.Notes
Ethyl acethydroximate Substrate1.0Pre-synthesized or commercial
Sodium Ethoxide Base1.05Freshly prepared 21% wt in EtOH
1-Bromo-3-methylbutane Electrophile1.1"Isopentyl bromide"
Ethanol (Absolute) Solvent-Anhydrous required
Procedure
  • Preparation of Salt: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge the Sodium Ethoxide solution. Cool to 0°C.[1]

  • Substrate Addition: Add Ethyl acethydroximate (1.0 equiv) dropwise. The solution may become turbid as the sodium salt forms. Stir for 30 minutes at 0-5°C to ensure complete deprotonation.

    • Mechanism Check: This forms the sodium ethyl acethydroximate species (

      
      ).
      
  • Alkylation: Add 1-Bromo-3-methylbutane (1.1 equiv) dropwise to the cold solution.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3-5 hours.

    • Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 8:2). The starting hydroximate (polar) should disappear, replaced by the less polar O-alkylated ether.

  • Workup: Cool to room temperature. Filter off the precipitated Sodium Bromide (NaBr). Concentrate the filtrate under reduced pressure to remove Ethanol.

  • Isolation: Dissolve the residue in Diethyl Ether, wash with water (

    
    ) to remove unreacted oxime/salts, dry over 
    
    
    
    , and concentrate. The resulting oil (Ethyl O-isopentylacethydroximate) is sufficiently pure for the next step.
Phase 2: Acidic Hydrolysis

Objective: Cleave the acetimidate scaffold to release the amine.

Procedure
  • Hydrolysis: Dissolve the crude oil from Phase 1 in a minimal amount of Ethanol. Add 2N Hydrochloric Acid (excess, approx. 3 equiv relative to SM).

  • Reflux: Heat to mild reflux for 2 hours.

    • Chemical Event:[1][2][3][4][5] The

      
       bond hydrolyzes. The ethyl group leaves as Ethanol/Ethyl Acetate, and the amine is protonated.
      
  • Purification: Evaporate the solvent to dryness under vacuum. The residue is the crude hydrochloride salt.

  • Recrystallization: Triturate the solid with anhydrous Diethyl Ether (to remove non-polar impurities). Recrystallize the remaining solid from hot Ethanol/Ethyl Acetate or Isopropanol.

  • Drying: Dry the white crystalline solid in a vacuum desiccator over

    
    .
    

Process Workflow Visualization

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Hydrolysis Step1 Mix NaOEt + Ethyl Acethydroximate (0°C, 30 min) Step2 Add Isopentyl Bromide Reflux 4h Step1->Step2 Step3 Filter NaBr & Evaporate EtOH Step2->Step3 Step4 Extract (Ether/Water) Isolate Intermediate Oil Step3->Step4 Step5 Add 2N HCl Reflux 2h Step4->Step5 Crude Oil Transfer Step6 Evaporate to Dryness Step5->Step6 Step7 Recrystallize (EtOH/EtOAc) Step6->Step7

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, compare the product against these expected parameters.

Proton NMR ( NMR, or )
  • Absence of Ethyl Group: The characteristic quartet (

    
     ppm) and triplet (
    
    
    
    ppm) corresponding to the
    
    
    of the starting acetohydroximate must be absent .
  • Absence of Acetyl: The singlet (

    
     ppm) from the 
    
    
    
    group must be absent .
  • Diagnostic Peak: A triplet at

    
     ppm corresponding to the 
    
    
    
    methylene group.
  • Isopentyl Signals: Multiplet at

    
     (methine/methylene) and a strong doublet at 
    
    
    
    ppm (gem-dimethyl).
Melting Point
  • O-alkylhydroxylamine hydrochlorides typically have sharp melting points. While the specific MP for the isopentyl derivative should be confirmed with a standard, it is expected to be in the range of 120°C - 140°C (consistent with homologous series like O-butylhydroxylamine HCl).

Chemical Tests
  • Tollens' Reagent: O-alkylhydroxylamines reduce Tollens' reagent (silver mirror), confirming the presence of the

    
     functionality.
    
  • Ferric Chloride: Unlike hydroxamic acids, O-alkylhydroxylamines do not give a strong red/violet color with

    
    , providing a negative control against incomplete hydrolysis or side reactions.
    

Safety & Toxicology

  • Ethyl Acethydroximate: Skin irritant.

  • Alkylating Agents (Isopentyl Bromide): Potential alkylating carcinogen. Handle in a fume hood.

  • Hydroxylamine Derivatives: Can be mutagenic. Avoid inhalation of dusts.

  • Thermal Hazards: The hydrolysis step generates Ethyl Acetate. Ensure proper venting of the reflux condenser to prevent pressure buildup.

References

  • Fuller, A. T., & King, H. (1947). Resolution of O-alkylhydroxylamines. Journal of the Chemical Society, 963–969. [Link]

    • Core Reference: Establishes the foundational method for using ethyl acethydroxim
  • Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: A Versatile Route to O-Arylhydroxylamines.[4] Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

    • Modern Application: Validates ethyl acetohydroximate as a robust "hydroxylamine equivalent" in modern c
  • Grohmann, C., et al. (2014). Functionalization of Hydroxylamines.[3][4] Organic Letters, 16(7), 1830–1832. [Link]

    • Context: Discusses alternative routes and the stability of alkoxyamine salts.

Sources

Technical Whitepaper: Structural Analysis of O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis & Characterization of O-Isopentylhydroxylamine Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

O-Isopentylhydroxylamine hydrochloride (CAS: 51951-35-0) is a specialized alkoxyamine reagent used primarily in chemoselective ligation (oxime ligation), glyco-engineering, and the synthesis of pharmaceutical intermediates.[1][2][3][4][5] Its structural integrity is critical for reaction stoichiometry and impurity profiling. This guide provides a comprehensive structural analysis, detailing synthetic origins to predict impurities, spectroscopic signatures (


H/

C NMR, IR, MS), and quantitative assay protocols.

Molecular Identity & Physicochemical Profile

The compound consists of an isopentyl (isoamyl) chain attached to the oxygen atom of a hydroxylamine moiety, stabilized as a hydrochloride salt. This O-alkylation renders the nitrogen nucleophilic but non-basic compared to alkylamines, a property exploited in specific conjugations at neutral-acidic pH.

Property Data
IUPAC Name O-(3-Methylbutyl)hydroxylamine hydrochloride
Formula

Molecular Weight 139.62 g/mol (Salt); 103.16 g/mol (Free Base)
Structure

Physical State Hygroscopic white crystalline solid
Solubility High in

, MeOH, DMSO; Low in

, Hexanes
pKa (Conjugate Acid) ~4.0–4.5 (Typical for O-alkylhydroxylamines)

Synthetic Pathway & Impurity Profiling[9]

Understanding the synthesis is a prerequisite for structural analysis, as it dictates the impurity profile (e.g., residual phthalimide, unreacted alkyl bromide). The most robust route involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis.

Synthetic Workflow (Graphviz)

Synthesis Start Isoamyl Bromide (or Isoamyl Alcohol) Inter N-Isopentyloxyphthalimide (Intermediate) Start->Inter Alkylation (Base/DMF or Mitsunobu) Reagent N-Hydroxyphthalimide (NHP) Reagent->Inter Deprotect Hydrazinolysis (Hydrazine Hydrate) Inter->Deprotect Deprotection Product O-Isopentylhydroxylamine (Free Base) Deprotect->Product Byproduct: Phthalhydrazide Salt O-Isopentylhydroxylamine Hydrochloride Product->Salt HCl/Dioxane Precipitation

Caption: Figure 1. Standard synthetic route via N-hydroxyphthalimide alkylation ensures O-selectivity over N-alkylation.

Critical Impurities
  • Phthalhydrazide: A byproduct of deprotection. Detectable via aromatic signals in NMR (

    
     ppm).
    
  • Isoamyl Alcohol/Bromide: Starting materials. Detectable via GC-MS or specific NMR shifts (

    
     vs 
    
    
    
    ).
  • Ammonium Chloride: If neutralization is not performed carefully during workup.

Spectroscopic Characterization

This section details the expected spectral data derived from structure-activity relationships of analogous alkoxyamines. These protocols serve as the primary validation method.

Nuclear Magnetic Resonance (NMR)

The hydrochloride salt is best analyzed in DMSO-d6 or D2O to prevent exchange broadening of the ammonium protons.


H NMR (400 MHz, DMSO-d6) Predictions: 
  • 
     10.95 (s, 3H): 
    
    
    
    . This broad singlet confirms the salt formation. It disappears in
    
    
    exchange.
  • 
     4.08 (t, 
    
    
    
    Hz, 2H):
    
    
    . The electronegativity of oxygen deshields these protons significantly compared to the parent alkyl halide (
    
    
    ppm).
  • 
     1.65 (m, 1H): 
    
    
    
    . Methine proton.[6]
  • 
     1.52 (q, 
    
    
    
    Hz, 2H):
    
    
    .
  • 
     0.89 (d, 
    
    
    
    Hz, 6H):
    
    
    . The isopropyl terminus.[4][7]

C NMR (100 MHz, DMSO-d6) Predictions: 
  • 
     73.5: 
    
    
    
    . (Diagnostic peak for O-alkylation).[4][8][6][9]
  • 
     37.2: 
    
    
    
    (beta position).
  • 
     24.8: 
    
    
    
    (methine).
  • 
     22.4: 
    
    
    
    (gem-dimethyl).
Vibrational Spectroscopy (FT-IR)
  • Ammonium Band (

    
    ):  Broad, strong absorption characteristic of the 
    
    
    
    species, often obscuring C-H stretches.
  • C-O Stretch (

    
    ):  Strong band confirming the ether linkage.
    
  • Absence of C=O: Confirms removal of the phthalimide protecting group (no peaks at

    
    ).
    
Mass Spectrometry (LC-MS)
  • Method: ESI Positive Mode.

  • Observation: The salt dissociates in the source.

    • [M+H]+: m/z 104.1 (Calculated for

      
      ).
      
    • Fragmentation: Loss of

      
       (17 Da) or cleavage of the O-C bond may be observed at higher collision energies.
      

Quality Control & Assay Development

To ensure the material is suitable for drug development (e.g., conjugation to a ketone-containing payload), quantitative purity must be established.

Chloride Content Titration (Stoichiometry)
  • Objective: Confirm the mono-hydrochloride form and calculate "Salt Factor" for weight corrections in synthesis.

  • Protocol: Dissolve 50 mg in deionized water. Titrate with 0.1 N

    
     using a chromate indicator (Mohr’s method) or potentiometric end-point detection.
    
  • Calculation:

    
    . Theoretical Cl% = 25.39%.
    
Analytical Logic Flow (Graphviz)

Analysis Sample Unknown Sample (White Solid) Solubility Solubility Test (H2O vs. Ether) Sample->Solubility Decision1 Water Soluble? Solubility->Decision1 IR FT-IR Spectroscopy NMR 1H NMR (DMSO-d6) IR->NMR Decision2 Broad NH3+ Peak? NMR->Decision2 Titration AgNO3 Titration Decision3 Cl% ~ 25.4%? Titration->Decision3 Decision1->IR Yes Fail REJECT: Impurity/Free Base Decision1->Fail No (Likely Free Base) Decision2->Titration Yes Decision2->Fail No (Check Phthalimide) Result CONFIRMED: O-Isopentylhydroxylamine HCl Decision3->Result Yes Decision3->Fail No (Check Stoichiometry)

Caption: Figure 2. Analytical decision tree for validating chemical identity and salt stoichiometry.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt of a small amine, the compound is hygroscopic.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

    • Impact: Moisture absorption lowers the effective formula weight, leading to under-dosing in stoichiometric reactions.

  • Safety: O-Alkylhydroxylamines are skin irritants and potential sensitizers.

    • PPE: Nitrile gloves and safety glasses are mandatory.

    • Incompatibility: Avoid strong oxidizers and carbonyl compounds (aldehydes/ketones) during storage to prevent inadvertent oxime formation.

References

  • PubChem. O-Isopentylhydroxylamine. National Library of Medicine. Available at: [Link]

  • Grochowski, E. & Jurczak, J.Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976.

Sources

Physical and chemical properties of O-isoamylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of O-Isoamylhydroxylamine Hydrochloride , a specialized alkoxyamine reagent used in chemoselective ligation and medicinal chemistry.

Synonyms: O-Isopentylhydroxylamine HCl; O-(3-Methylbutyl)hydroxylamine hydrochloride CAS (Free Base): 19411-65-5 Molecular Formula: C


H

NO

HCl Molecular Weight: 139.62 g/mol (Salt); 103.16 g/mol (Free Base)
Executive Summary

O-Isoamylhydroxylamine hydrochloride is a lipophilic alkoxyamine derivative primarily utilized as a "chemical handle" for installing isopentyl groups via stable oxime linkages. Unlike simple hydroxylamine (


), the O-alkylation prevents over-oxidation and directs reactivity exclusively toward carbonyls (aldehydes/ketones) to form O-alkyloximes. Its isoamyl (isopentyl) tail provides a specific steric and lipophilic profile (

for the oxime), making it valuable in fragment-based drug discovery for probing hydrophobic pockets and modifying the pharmacokinetics of peptide conjugates.
Physicochemical Properties

The following data consolidates experimental and predicted values for the hydrochloride salt and its corresponding free base.

PropertyValueNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Melting Point 125–135 °C (Estimated)Based on homolog O-Isobutylhydroxylamine HCl (126-130°C).
Solubility Water, Methanol, DMSOHigh solubility in polar protic solvents due to ionic character.
pKa (Conjugate Acid) ~4.0 – 5.0The protonated amine (

) is weakly acidic; free base is nucleophilic.
Reactivity

-Effect Nucleophile
Enhanced nucleophilicity at nitrogen due to adjacent oxygen lone pair repulsion.
Stability Stable at Room TempHydrolytically stable; avoid strong oxidizers.
Synthetic Methodology: The Phthalimide Route

While simple alkylation of hydroxylamine often leads to N,O-dialkylation mixtures, the Gabriel Synthesis adaptation is the authoritative protocol for producing high-purity O-isoamylhydroxylamine. This method protects the nitrogen using phthalimide, ensuring exclusive O-alkylation.

Step-by-Step Protocol

Phase 1: N-Alkoxyphthalimide Formation (Mitsunobu Conditions)

  • Reagents: N-Hydroxyphthalimide (1.0 eq), Isoamyl alcohol (1.0 eq), Triphenylphosphine (

    
    , 1.1 eq).
    
  • Solvent: Anhydrous THF (0.2 M).

  • Procedure:

    • Dissolve reagents in THF under

      
       atmosphere.
      
    • Cool to 0°C. Dropwise add Diethyl azodicarboxylate (DEAD, 1.1 eq).

    • Stir at room temperature for 12–24 hours.

    • Result: Formation of N-Isoamyloxyphthalimide .

Phase 2: Hydrazinolysis (Deprotection)

  • Reagents: Hydrazine monohydrate (

    
    , 3.0 eq).
    
  • Solvent: Methanol or Ethanol.[1]

  • Procedure:

    • Suspend the phthalimide intermediate in alcohol.

    • Add hydrazine and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the precipitate, and concentrate the filtrate.

Phase 3: Salt Formation

  • Procedure:

    • Dissolve the crude oil (free amine) in diethyl ether.

    • Add 4M HCl in dioxane dropwise with stirring.

    • Collect the resulting white precipitate via filtration.

    • Recrystallize from EtOH/Et

      
      O for analytical purity.
      
Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Key Transformation Start Isoamyl Alcohol (C5H11OH) Inter N-Isoamyloxyphthalimide (Intermediate) Start->Inter Mitsunobu (PPh3, DEAD) NHP N-Hydroxyphthalimide NHP->Inter Deprotect Hydrazinolysis (N2H4) Inter->Deprotect Product O-Isoamylhydroxylamine Hydrochloride Deprotect->Product HCl/Dioxane

Caption: The Gabriel-based synthesis ensures exclusive O-alkylation via a phthalimide intermediate.

Mechanism of Action: Oxime Ligation

The primary utility of O-isoamylhydroxylamine is the chemoselective formation of oximes from ketones or aldehydes. This reaction proceeds via an addition-elimination mechanism, accelerated by acidic catalysis (pH 4–5).

Mechanism Steps:

  • Nucleophilic Attack: The amine nitrogen (enhanced by the

    
    -effect) attacks the electrophilic carbonyl carbon.
    
  • Tetrahedral Intermediate: A zwitterionic intermediate forms and undergoes proton transfer to a carbinolamine.

  • Dehydration: Acid-catalyzed elimination of water yields the

    
     double bond.
    

Why Isoamyl? The isoamyl group introduces a specific hydrophobic bulk. In drug design, converting a ketone to an O-isoamyl oxime can increase membrane permeability and metabolic stability compared to the parent ketone or a simple oxime.

Reaction Pathway Diagram

OximeLigation Ketone Target Ketone (R-C=O-R') Transition Tetrahedral Intermediate Ketone->Transition pH 4.5 Nucleophilic Attack Reagent O-Isoamyl- hydroxylamine Reagent->Transition Oxime O-Isoamyl Oxime (Stable Linkage) Transition->Oxime - H2O Dehydration Water H2O Transition->Water

Caption: Chemoselective ligation of O-isoamylhydroxylamine with a carbonyl substrate.

Applications in Research & Development
A. Fragment-Based Drug Discovery (FBDD)

Researchers use O-isoamylhydroxylamine to generate libraries of oxime ethers. The isoamyl group mimics the side chain of Leucine, allowing the oxime to probe hydrophobic pockets in enzymes (e.g., kinases or proteases) where a leucine residue might normally bind.

B. Glycoconjugation

In glycobiology, reducing sugars exist in equilibrium with their open-chain aldehyde forms. Reacting these sugars with O-isoamylhydroxylamine "locks" the sugar into an open-chain oxime isomer. This technique is used to:

  • Prevent ring-closing mutarotation.

  • Increase the hydrophobicity of glycans for easier HPLC separation.

  • Create neoglycolipids for microarray printing.

C. Carbonyl Scavenging

Due to its high reactivity, the compound serves as a scavenger for reactive carbonyl species (RCS) in biological assays, preventing protein cross-linking artifacts during lysis.

Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The free base is volatile; the hydrochloride salt is safer to handle but can still generate dust.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture absorption will lead to hydrolysis over extended periods.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless acylation is intended).

References
  • PubChem. (2025).[2][3] O-Isopentylhydroxylamine (Compound Summary). National Library of Medicine. [Link]

  • Groch, G. et al. (2012). Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives.[4] Organic & Biomolecular Chemistry. [Link]

Sources

O-isopentylhydroxylamine hydrochloride mechanism of action in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reagent: O-Isopentylhydroxylamine Hydrochloride CAS: 19411-65-5 (Free base ref), 56766-32-6 (HCl salt ref) Role: Nucleophilic Building Block for O-Alkyloxime Synthesis

O-Isopentylhydroxylamine hydrochloride is a specialized alkoxyamine reagent used primarily to install the isopentyl (3-methylbutyl) moiety onto carbonyl scaffolds. This transformation yields O-isopentyl oxime ethers , a structural motif valued in medicinal chemistry for its hydrolytic stability and specific lipophilic profile. Unlike simple hydroxylamine, the O-alkyl substitution prevents over-reaction to nitrones and locks the product in the ether form.

This guide details the mechanistic underpinnings of its reactivity, specifically the Alpha Effect , and provides a robust, self-validating protocol for its application in synthesizing lipophilic bioactive targets.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

The reagent consists of a primary amine attached directly to an oxygen atom, which is tethered to a branched isopentyl chain. It is supplied as the hydrochloride salt (


) to prevent oxidation and ensure shelf stability.
  • The Alpha Effect: The nitrogen atom in the free base (

    
    ) is significantly more nucleophilic than a standard primary amine (e.g., isopentylamine). This is due to the Alpha Effect , where the lone pair on the adjacent oxygen atom raises the energy of the nitrogen's HOMO (Highest Occupied Molecular Orbital) and stabilizes the transition state during nucleophilic attack [1].
    
  • The Isopentyl Tail: The 3-methylbutyl group provides a specific steric and lipophilic signature.

    • Sterics: The branching occurs at the

      
      -position, meaning it does not significantly hinder the nucleophilic nitrogen, allowing rapid reaction kinetics compared to O-tert-butyl variants.
      
    • Lipophilicity: It increases the LogP of the final molecule, facilitating hydrophobic collapse in enzyme binding pockets or improving membrane permeability.

The Salt-Base Equilibrium

The hydrochloride salt is non-nucleophilic. For the reaction to proceed, the amine must be deprotonated to its free base form.



  • pKa Insight: The pKa of the conjugate acid of O-alkyl hydroxylamines is typically ~4.6, which is significantly lower than alkylamines (~10.6). This allows for deprotonation under mild conditions (e.g., Acetate buffer or Pyridine), avoiding side reactions associated with strong bases [2].

Part 2: Mechanism of Action

The core transformation is a condensation reaction with an aldehyde or ketone to form an oxime ether. The reaction is governed by general acid catalysis and follows a bell-shaped pH-rate profile.

Step-by-Step Pathway
  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The free base O-isopentylhydroxylamine attacks the carbonyl carbon. This is the rate-determining step at low pH.

  • Tetrahedral Intermediate: A zwitterionic intermediate forms, which rapidly equilibrates to a neutral carbinolamine.

  • Dehydration: The hydroxyl group is protonated and eliminated as water, driven by the formation of the C=N double bond. This is the rate-determining step at neutral/high pH [3].

Visualization: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the critical transition states.

Mechanism Reagents Reagents (Ketone + R-O-NH2) Activation Step 1: Activation (H+ binds C=O) Reagents->Activation Acid Cat. Attack Step 2: Nucleophilic Attack (Alpha-Effect Driven) Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Step 3: Dehydration (-H2O) Intermediate->Elimination Rate Limiting (at high pH) Product Product (O-Isopentyl Oxime) Elimination->Product

Figure 1: Mechanistic pathway of oxime ether formation. The reaction requires a balance between activating the carbonyl (acid) and maintaining the nucleophile in the free base form.

Part 3: Experimental Protocol

This protocol is designed for the condensation of O-isopentylhydroxylamine HCl with a generic ketone (e.g., acetophenone derivatives). It uses a buffered alcohol system to maintain the optimal pH (4.5–5.5).

Materials
  • O-Isopentylhydroxylamine Hydrochloride (1.2 - 1.5 equivalents)

  • Substrate (Aldehyde/Ketone) (1.0 equivalent)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Base: Sodium Acetate (NaOAc) or Pyridine (1.5 - 2.0 equivalents)

Methodology
  • Preparation: In a round-bottom flask, dissolve the O-isopentylhydroxylamine HCl (1.5 eq) and NaOAc (1.5 eq) in EtOH (0.5 M concentration relative to substrate). Stir for 10 minutes at Room Temperature (RT).

    • Why: This generates the free amine in situ and buffers the solution.

  • Addition: Add the carbonyl substrate (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT. If the substrate is sterically hindered (e.g., ortho-substituted aromatic ketones), heat to 50°C.

    • Monitoring: Check via TLC or LCMS. The oxime ether is usually more non-polar than the starting ketone.

  • Workup:

    • Evaporate the alcohol solvent under reduced pressure.[1][2]

    • Resuspend the residue in Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with 1M HCl (to remove unreacted hydroxylamine) and then Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (typically Hexane/EtOAc gradients).
    
Workflow Visualization

Workflow Start Start: Weigh Reagents Buffer Step 1: Buffer Prep (EtOH + Reagent + NaOAc) Start->Buffer Addition Step 2: Add Substrate (Ketone/Aldehyde) Buffer->Addition Reaction Step 3: Reaction (RT to 50°C, 2-12h) Addition->Reaction Check Checkpoint: LCMS/TLC Conversion >95%? Reaction->Check Check->Reaction No (Heat/Time) Workup Step 4: Workup (EtOAc Extr. + HCl Wash) Check->Workup Yes Purify Step 5: Purification (Flash Chromatography) Workup->Purify

Figure 2: Operational workflow for the synthesis of O-isopentyl oxime ethers.

Part 4: Data & Applications

Comparative Reactivity (The Alpha Effect)

The following table illustrates why O-isopentylhydroxylamine is a superior nucleophile compared to its carbon-analog (isopentylamine) for imine-type chemistry.

FeatureO-IsopentylhydroxylamineIsopentylamine (Analog)Consequence
Nucleophilicity High (Alpha Effect)ModerateFaster reaction with ketones.
pKa (Conjugate Acid) ~4.6~10.6Active at lower pH (4-5).
Product Stability High (Oxime Ether)Low (Imine)Product resists hydrolysis.
Reaction Type Irreversible (mostly)Reversible (Equilibrium)Higher yields without water removal.
Applications in Medicinal Chemistry

The isopentyl group is often used as a bioisostere for other lipophilic chains (e.g., isobutyl, pentyl).

  • Kinase Inhibitors: The oxime ether linkage provides a rigid spacer, positioning the isopentyl tail into hydrophobic "back pockets" of kinase enzymes [4].

  • Metabolic Stability: Unlike esters or amides, the oxime ether bond (

    
    ) is resistant to esterases and amidases, prolonging the half-life of the drug candidate.
    

References

  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. (Foundational text on the Alpha Effect and nucleophilic reactivity).
  • Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press. (Source for general hydroxylamine protocols).

  • Cordes, E. H., & Jencks, W. P. (1962). "The Mechanism of Formation of Oximes and Semicarbazones." Journal of the American Chemical Society, 84(22), 4319–4328.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on lipophilic tails in drug design).

Sources

Nucleophilic Reactivity of O-Alkylhydroxylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a comprehensive technical analysis of O-alkylhydroxylamines (


), focusing on their enhanced nucleophilic reactivity (the 

-effect) and their critical role in chemoselective bioconjugation. Unlike aliphatic amines, O-alkylhydroxylamines exhibit a distinct reactivity profile characterized by low basicity (

) yet exceptionally high nucleophilicity toward carbonyl electrophiles. This document details the mechanistic underpinnings, kinetic data, and optimized protocols for leveraging this reactivity in oxime ligation, particularly under physiological conditions using nucleophilic catalysis.

Part 1: Fundamental Principles & The Alpha-Effect

The Nucleophilicity-Basicity Paradox

In classical Brønsted-type reactivity, nucleophilicity correlates with basicity. However, O-alkylhydroxylamines deviate significantly from this trend due to the


-effect .
  • Definition: The

    
    -effect refers to the enhanced nucleophilicity of an atom due to the presence of an adjacent (alpha) atom with lone pair electrons.
    
  • Mechanism: The lone pair on the oxygen atom (

    
    ) raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the nitrogen nucleophile (
    
    
    
    ) through ground-state destabilization (lone pair-lone pair repulsion) and/or transition-state stabilization via orbital overlap.
  • Thermodynamic Consequence: While the conjugate acid of a primary amine (e.g., methylamine) has a

    
    , the conjugate acid of an O-alkylhydroxylamine (e.g., methoxyamine) has a 
    
    
    
    . Despite being
    
    
    times less basic, O-alkylhydroxylamines react orders of magnitude faster with carbonyls.
Comparative Physicochemical Data

The following table contrasts the properties of standard amines against O-alkylhydroxylamines.

Table 1: Physicochemical Comparison of Nucleophiles

PropertyMethylamine (

)
Methoxyamine (

)
O-Benzylhydroxylamine
Conjugate Acid

10.664.60 - 4.80~4.70
Nucleophilic Atom Nitrogen (

)
Nitrogen (

)
Nitrogen (

)

-Heteroatom
NoneOxygenOxygen
Product with Ketone Imine (Schiff Base)Oxime EtherOxime Ether
Hydrolytic Stability Low (Reversible)High (Quasi-irreversible)High
Bioconjugation Utility Limited (unstable linkage)High (permanent labeling)High

Part 2: Mechanistic Insights & Kinetics

Reaction Mechanism: Oxime Ligation

The reaction between an O-alkylhydroxylamine and an aldehyde/ketone proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen attacks the carbonyl carbon to form a tetrahedral intermediate (zwitterionic carbinolamine).

  • Dehydration: Proton transfer and elimination of water to form the

    
     double bond.
    

Rate-Limiting Step:

  • Acidic pH (< 4): Nucleophilic attack is rate-limiting due to protonation of the nucleophile.

  • Neutral pH (~7): Dehydration is rate-limiting. This is where catalysis becomes critical.

Nucleophilic Catalysis (Aniline & Derivatives)

At physiological pH, the reaction is sluggish (


). Aniline and 

-phenylenediamine (mPDA) catalyze this reaction via transimination .

Catalytic Cycle:

  • Schiff Base Formation: Catalyst reacts with the aldehyde to form a protonated Schiff base (highly electrophilic).

  • Transimination: O-alkylhydroxylamine attacks the activated Schiff base.

  • Product Release: The stable oxime is formed, regenerating the catalyst.

Table 2: Kinetic Rate Constants (


) for Oxime Ligation 
Conditions: pH 7.3, Phosphate Buffer, Aldehyde: Citral[1]
Catalyst (100 mM)

(

)
Relative Rate
None 0.08 (est)1x
Aniline 10.3~120x

-Phenylenediamine (mPDA)
27.0~330x

Note:


-Phenylenediamine is superior due to its higher nucleophilicity and favorable 

, allowing it to form the intermediate Schiff base more efficiently at neutral pH.
Visualization: Catalytic Cycle

The following diagram illustrates the aniline-catalyzed pathway compared to the uncatalyzed background reaction.

OximeLigation Aldehyde Aldehyde (R-CHO) SchiffBase Activated Schiff Base (Intermediate) Aldehyde->SchiffBase + Catalyst (Fast) Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral Uncatalyzed (Slow) Catalyst Catalyst (Aniline/mPDA) Catalyst->SchiffBase SchiffBase->Catalyst Regenerated Oxime Oxime Product (C=N-O-R') SchiffBase->Oxime + Nucleophile (Transimination) Nucleophile O-Alkylhydroxylamine (R'-O-NH2) Nucleophile->Oxime Tetrahedral->Oxime - H2O (Rate Limiting)

Caption: Figure 1. Dual pathways for oxime ligation. The Green path represents the accelerated nucleophilic catalysis cycle via a Schiff base intermediate, bypassing the slow direct dehydration step (dotted).

Part 3: Experimental Protocols

Synthesis of O-Alkylhydroxylamines

While many derivatives are commercially available, custom linkers often require synthesis.

  • Method A: Mitsunobu Reaction (Standard)

    • Reagents: N-hydroxyphthalimide,

      
      , DIAD, Alcohol (
      
      
      
      ).
    • Step 1: Condensation of alcohol with N-hydroxyphthalimide.

    • Step 2: Hydrazinolysis (

      
      ) to release the free O-alkylhydroxylamine.
      
  • Method B: Electrophilic Amination

    • Reagents: Alkoxide (

      
      ), Monochloramine (
      
      
      
      ) or Hydroxylamine-O-sulfonic acid (HOSA).
    • Note: Less common due to harsh conditions but useful for simple alkyl chains.

Gold Standard Protocol: Catalyzed Bioconjugation

This protocol is optimized for labeling a protein-aldehyde with a small molecule O-alkylhydroxylamine (e.g., fluorophore or drug linker).

Reagents:

  • Buffer: 100 mM Sodium Phosphate, pH 7.0 (Alternative: 100 mM Citrate, pH 6.0 for faster kinetics if protein stable).

  • Catalyst:

    
    -Phenylenediamine (mPDA) stock (1 M in DMSO or water). Freshly prepared to avoid oxidation.
    
  • Nucleophile: Aminooxy-ligand stock (10-50 mM in DMSO).

Workflow:

  • Substrate Prep: Dilute aldehyde-tagged protein to 10-50 µM in Buffer.

  • Catalyst Addition: Add mPDA to a final concentration of 10-100 mM.

    • Tip: 10 mM is sufficient for simple ligations; 100 mM is recommended for low-concentration biomolecules (< 5 µM).

  • Ligation: Add Aminooxy-ligand (5-10 equivalents relative to protein).

  • Incubation: Incubate at 25°C for 1-4 hours.

    • Monitoring: Analyze aliquots via LC-MS (look for mass shift + ligand -

      
      ).
      
  • Purification: Remove catalyst and excess ligand via Size Exclusion Chromatography (SEC) or dialysis (10 kDa MWCO).

Visualization: Bioconjugation Workflow

Bioconjugation Start Start: Aldehyde-Protein (10-50 µM) AddCat Add Catalyst: 10-100 mM mPDA Start->AddCat Buffer Buffer System: 100 mM Phosphate, pH 7.0 Buffer->Start AddLigand Add Ligand: Aminooxy-R (5-10 equiv) AddCat->AddLigand Incubate Incubation: 25°C, 1-4 Hours AddLigand->Incubate QC QC Check: LC-MS (Mass Shift) Incubate->QC QC->Incubate Incomplete (<90%) Purify Purification: SEC / Dialysis QC->Purify Pass

Caption: Figure 2. Step-by-step workflow for catalyzed oxime ligation. Critical decision point at QC ensures high yield before purification.

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Source: Bioconjugate Chemistry / ACS Publications [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: Chemical Reviews / NIH PMC [Link]

  • The Alpha-Effect: Nucleophilicity vs. Basicity. Source: Wikipedia / General Reference [Link]

  • O-Benzylhydroxylamine Properties & pKa. Source: PubChem / NIH [Link]

  • Catalytic Reduction of Oximes to Hydroxylamines. Source: Chemistry - A European Journal / NIH PMC [Link]

Sources

The N-O Linkage: A Technical Guide to Hydroxylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Alpha-Effect and the Janus Interface

In the landscape of medicinal chemistry, the hydroxylamine moiety (


 or 

) occupies a unique "Janus-faced" position. It is simultaneously a potent nucleophile, driven by the alpha-effect —where the repulsion between adjacent lone pairs on Nitrogen and Oxygen elevates the HOMO energy—and a versatile chelator capable of sequestering metalloprotein active sites.

This guide analyzes the evolution of hydroxylamine derivatives from 19th-century curiosities to pillars of modern oncology and toxicology. It is structured to provide researchers with mechanistic depth, historical causality, and validated synthetic protocols.[1]

Part 1: Historical Genesis (1865–1900)

The scientific lineage of hydroxylamine derivatives is rooted in German industrial chemistry.[1][2]

The Lossen Discovery (1865)

Wilhelm Clemens Lossen, working in Halle, first synthesized hydroxylamine hydrochloride in 1865. His method involved the reduction of ethyl nitrate with tin and hydrochloric acid.

  • Significance: This established the fundamental reactivity of the

    
     bond. Lossen later discovered the Lossen Rearrangement , where O-acyl hydroxamic acids convert to isocyanates via a nitrene-like intermediate. This reactivity profile highlights the inherent instability and high energy of the N-O linkage, a feature that drug developers must balance against therapeutic efficacy.
    
Isolation of the Free Base (1891)

While salts were stable, the free base (


) remained elusive due to its thermal instability. In 1891, Lobry de Bruyn and Léon Maurice Crismer independently isolated anhydrous hydroxylamine.[1][2][3] Crismer’s method involved heating a zinc complex, 

, known as Crismer's Salt .[1]
  • Technical Insight: The difficulty in isolating the free base underscores the explosion hazards associated with hydroxylamines in process chemistry. Modern protocols rarely isolate the free base, preferring in situ generation from hydrochloride or sulfate salts.

Part 2: The Radical Scavenger – Hydroxyurea[4]

Hydroxyurea (HU) represents the first major pharmacological success of this class. Originally synthesized in 1869, its biological significance remained dormant until the mid-20th century.

Mechanism of Action: Ribonucleotide Reductase (RNR) Inhibition

Hydroxyurea functions as a "molecular saboteur" of DNA synthesis, specifically targeting the S-phase of the cell cycle.[4][5][6]

  • Target: Class I Ribonucleotide Reductase (RNR), the enzyme responsible for converting ribonucleotides (NTPs) to deoxyribonucleotides (dNTPs).

  • Interaction: The R2 subunit of RNR contains a tyrosyl free radical (

    
    ) stabilized by a diferric iron center (
    
    
    
    ).
  • Quenching: Hydroxyurea enters the active site and acts as a one-electron reducing agent. It quenches the tyrosyl radical, reducing it to a tyrosine residue. Without this radical, RNR cannot catalyze the reduction of the ribose ring.

  • Result: dNTP pools are depleted, causing replication fork stalling and S-phase arrest.

Clinical Causality
  • Sickle Cell Disease: HU induces the expression of fetal hemoglobin (HbF).[5] The mechanism involves epigenetic modulation and nitric oxide (NO) donation, reducing the polymerization of HbS.

  • CML/Myeloproliferative Disorders: Exploits the S-phase arrest to control rapid cell division.[5]

Visualization: RNR Inhibition Pathway[6]

RNR_Inhibition HU Hydroxyurea (HU) Reaction Radical Scavenging (1e- Reduction) HU->Reaction RNR_Active RNR (Active) [Tyr-O• ... Fe3+-O-Fe3+] RNR_Active->Reaction RNR_Inactive RNR (Inactive) [Tyr-OH ... Fe3+-O-Fe3+] Reaction->RNR_Inactive Quenching dNTP_Pool dNTP Pool Depletion RNR_Inactive->dNTP_Pool Inhibits Synthesis Arrest S-Phase Cell Cycle Arrest dNTP_Pool->Arrest Replication Stall

Figure 1: Mechanism of Ribonucleotide Reductase inactivation by Hydroxyurea.

Part 3: The Zinc Chelator – HDAC Inhibitors

The late 20th century saw the rise of hydroxamic acids as epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors.

The Discovery of SAHA (Vorinostat)

The path to Vorinostat (SAHA) is a classic example of rational drug design evolving from serendipity.

  • The Observation (1970s): Charlotte Friend observed that DMSO caused differentiation in murine erythroleukemia cells.

  • The Optimization (Marks & Breslow): Paul Marks (MSKCC) and Ronald Breslow (Columbia) hypothesized that polar compounds could induce differentiation. They synthesized hybrid polar compounds, eventually identifying the hydroxamic acid group as a critical pharmacophore.

  • The Breakthrough: They discovered that these compounds inhibited HDACs.[7][8][9] The hydroxamic acid moiety acts as a bidentate ligand for the Zinc ion (

    
    ) in the HDAC catalytic pocket.
    
Structural Logic of HDAC Inhibitors

A valid HDAC inhibitor typically consists of three domains:

  • Cap Group: Interacts with the rim of the enzyme active site (e.g., the phenyl ring in SAHA).

  • Linker: A hydrophobic spacer (e.g., the 6-carbon chain) that spans the enzyme tunnel.

  • Zinc-Binding Group (ZBG): The hydroxamic acid (

    
    ) that chelates the active site zinc.
    
Visualization: HDAC Inhibition Logic

HDAC_Mechanism SAHA Vorinostat (SAHA) Chelation Bidentate Chelation (C=O and -OH bind Zn2+) SAHA->Chelation HDAC_Site HDAC Active Site (Zn2+) HDAC_Site->Chelation Acetylation Accumulation of Acetylated Histones Chelation->Acetylation Inhibits Deacetylation GeneExp Gene Expression (p21, Tumor Suppressors) Acetylation->GeneExp Chromatin Relaxation

Figure 2: Bidentate chelation of Zinc by Vorinostat leading to epigenetic reactivation.

Part 4: The Nucleophilic Rescuer – Oximes in Defense

While hydroxamic acids inhibit enzymes, oximes (


) serve as reactivators.
The Problem: Organophosphate Poisoning

Organophosphates (OPs) like Sarin or VX inhibit Acetylcholinesterase (AChE) by phosphorylating the serine hydroxyl group in the active site. This bond is extremely stable.

The Solution: 2-PAM (Pralidoxime)

Discovered in 1955 by Wilson and Ginsburg, 2-PAM was designed based on the alpha-effect.

  • Mechanism: The oxime anion is a super-nucleophile. It enters the AChE gorge, attacks the phosphorus atom of the OP-enzyme complex, and displaces the phosphate.

  • Causality: This restores the serine hydroxyl, reactivating the enzyme. However, this must occur before "aging" (dealkylation of the OP) renders the bond permanent.

Part 5: Synthetic Protocols (Technical Deep Dive)

Safety Warning

CRITICAL HAZARD: Hydroxylamine and its derivatives are potentially explosive. Never heat free hydroxylamine above 70°C. Process streams must be monitored for metal ions (Fe, Cu) which catalyze decomposition.

Protocol: Synthesis of Hydroxamic Acids from Esters

This is the standard laboratory method for generating libraries of HDAC inhibitors.

Reagents:

  • Substrate: Methyl or Ethyl Ester (

    
    )
    
  • Reagent: Hydroxylamine Hydrochloride (

    
    )
    
  • Base: Potassium Hydroxide (KOH) or Sodium Methoxide (

    
    )
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Preparation of Hydroxylamine Solution:

    • Dissolve

      
       (1.5 equiv) in Methanol.
      
    • Add KOH (3.0 equiv) dissolved in Methanol at 0°C.

    • Observation: A white precipitate (KCl) will form.

    • Action: Filter the solution rapidly to remove KCl. The filtrate contains free

      
      . Use immediately. 
      
  • Coupling:

    • Add the ester substrate (1.0 equiv) to the filtrate.

    • Stir at Room Temperature (RT) for 1–4 hours.

    • Monitoring: Monitor via TLC (stain with Ferric Chloride—turns deep red/purple).

  • Workup & Isolation:

    • Neutralize the reaction mixture with dilute HCl or Amberlyst-15 resin to pH 7.

    • Evaporate solvent under reduced pressure (Keep bath < 40°C).

    • Extract with Ethyl Acetate.

    • Purification: Recrystallize or use Reverse Phase HPLC. Hydroxamic acids are polar and often chelate to silica, making normal phase chromatography difficult.

Data Summary: Key Hydroxylamine Derivatives

CompoundClassPrimary TargetDiscovery EraClinical Status
Hydroxyurea N-HydroxyureaRibonucleotide Reductase1869 (Synth) / 1960s (Use)FDA Approved (SCD, CML)
Vorinostat Hydroxamic AcidHDAC (Class I, II)1990sFDA Approved (CTCL)
Pralidoxime Pyridinium OximeAChE (OP-inhibited)1955FDA Approved (Antidote)
Fosmidomycin Hydroxamic AcidDOXP Reductoisomerase1980sAntimalarial (Investigational)

References

  • Lossen, W. (1865).[1][2] "Ueber das Hydroxylamin." Zeitschrift für Chemie, 8, 551. 2

  • Marks, P. A., & Breslow, R. (2007).[7] "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug."[7] Nature Biotechnology, 25(1), 84–90.[7] 9

  • Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea." Seminars in Oncology, 19(3 Suppl 9), 1–10. 5

  • Wilson, I. B., & Ginsburg, S. (1955). "A powerful reactivator of alkylphosphate-inhibited acetylcholinesterase." Biochimica et Biophysica Acta, 18, 168–170. 10

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry, 2004(15), 3003–3016. 11

Sources

Methodological & Application

Application Note: Optimized Synthesis of Isopentyl Oxime Ethers using O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lipophilic Advantage

In the landscape of medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity (


)—is a critical parameter for optimizing oral bioavailability and membrane permeability.[1] O-Isopentylhydroxylamine hydrochloride  serves as a specialized nucleophilic building block designed to introduce the isopentyl oxime ether moiety (

) into carbonyl-containing scaffolds.

Unlike simple methoxy- or ethoxy-amines, the isopentyl group contributes significant steric bulk and hydrophobicity. This modification is strategically employed to:

  • Fill Hydrophobic Pockets: Target deep, hydrophobic binding sites in enzymes (e.g., kinase inhibitors).

  • Alter Metabolic Stability: The branched alkyl chain can sterically hinder hydrolysis of the oxime bond compared to linear analogs.

  • Enhance Permeability: Increase the passive diffusion of polar core structures across the blood-brain barrier (BBB) or gastrointestinal tract.

This guide provides field-proven protocols for the condensation of O-isopentylhydroxylamine hydrochloride with aldehydes and ketones, addressing common pitfalls such as


 isomerism and incomplete conversion.

Mechanistic Insight: Acid-Base Balance

The formation of oxime ethers is a classic nucleophilic addition-elimination reaction. However, the use of the hydrochloride salt necessitates a delicate balance of pH.

  • Activation: The reagent is supplied as a protonated salt (

    
    ). It is non-nucleophilic in this state. A base must be present to liberate the free amine (
    
    
    
    ).
  • Catalysis: The subsequent dehydration step (elimination of water) is acid-catalyzed.[2]

  • The Paradox: High pH maximizes the nucleophile concentration but slows elimination. Low pH accelerates elimination but protonates the amine, killing nucleophilicity.

Optimal Zone: The reaction proceeds fastest at pH 4.5 – 5.0 . In organic synthesis, this is often achieved using a buffering base like Sodium Acetate (


) or Pyridine, which liberates the amine while maintaining a weakly acidic environment to assist dehydration.
Pathway Visualization

OximeFormation Salt O-Isopentylhydroxylamine HCl Salt FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Deprotonation Base Base (Pyridine/NaOAc) Base->FreeAmine Tetrahedral Tetrahedral Intermediate FreeAmine->Tetrahedral Nucleophilic Attack Carbonyl Ketone/Aldehyde (Electrophile) Carbonyl->Tetrahedral Oxime Isopentyl Oxime Ether (Product) Tetrahedral->Oxime Acid-Cat. Elimination Water H2O Tetrahedral->Water

Figure 1: Mechanistic pathway for the conversion of the hydrochloride salt to the active oxime ether.

Experimental Protocols

Protocol A: Standard Condensation (The "Workhorse" Method)

Best for: Stable aldehydes, non-hindered ketones, and scale-up reactions.

Reagents:

  • Substrate (Aldehyde/Ketone): 1.0 equiv

  • O-Isopentylhydroxylamine HCl: 1.2 – 1.5 equiv

  • Pyridine: 2.0 equiv (or Sodium Acetate: 2.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the O-Isopentylhydroxylamine HCl (1.5 equiv) in absolute Ethanol.

  • Buffering: Add Pyridine (2.0 equiv) dropwise. The solution may warm slightly. Stir for 10 minutes to ensure formation of the free amine in situ.

  • Addition: Add the Carbonyl Substrate (1.0 equiv) in one portion.

  • Reaction:

    • Aldehydes:[3][4][5] Stir at Room Temperature (RT) for 2–4 hours.

    • Ketones:[4][5][6] Attach a reflux condenser and heat to 60°C–80°C for 4–12 hours.

  • Monitoring: Monitor via TLC. The isopentyl group adds lipophilicity, so the product will have a significantly higher

    
     than the starting material (unless the SM is very non-polar).
    
  • Workup (Crucial for Isopentyl derivatives):

    • Evaporate the alcohol solvent under reduced pressure.[7]

    • Resuspend the residue in Ethyl Acetate (EtOAc) and Water .

    • Note: Unlike methyl oximes, the isopentyl chain makes the product highly soluble in organics.

    • Wash the organic layer with 1M HCl (to remove residual pyridine) followed by Saturated NaHCO3 and Brine .[8]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered ketones (e.g., ortho-substituted acetophenones) or when thermodynamic control of


 ratio is required.

Reagents:

  • Substrate: 1.0 equiv

  • O-Isopentylhydroxylamine HCl: 2.0 equiv

  • Base: Pyridine (5.0 equiv)

  • Solvent: Ethanol/Water (9:1)

Step-by-Step Procedure:

  • Load the substrate, amine salt, and pyridine into a microwave-safe vial.

  • Seal and irradiate at 100°C – 120°C for 10–20 minutes .

  • Cool to RT immediately.

  • Dilute with

    
     or EtOAc and wash with water (
    
    
    
    ) to remove the excess salts and pyridine.

Data Analysis & Troubleshooting

E/Z Isomerism

Oxime ethers almost always form as a mixture of


 (trans) and 

(cis) isomers.
  • Aldehydes: Usually favor the

    
    -isomer (>90%) due to steric hindrance.
    
  • Ketones: Ratios vary (often 1:1 to 4:1).

  • Separation: The isopentyl group aids in separation. The bulky tail often exaggerates the difference in polarity between isomers, making them separable by Silica Gel Chromatography (Hexane/EtOAc gradients).

Quantitative Comparison of Conditions
ParameterProtocol A (Thermal)Protocol B (Microwave)
Reaction Time 4 – 12 Hours10 – 20 Minutes
Yield (Typical) 75 – 85%85 – 95%
E/Z Selectivity Kinetic Control (Mixed)Thermodynamic Control (Favors Stable Isomer)
Solvent Usage HighLow
Scalability High (Grams to Kilos)Low (Milligrams)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction pH too low (Protonated Amine)Add more base (Pyridine/NaOAc). Check pH ~5.
Low Conversion Steric HindranceSwitch to Protocol B (Microwave) or use a Lewis Acid catalyst (

- requires anhydrous conditions).
Product Hydrolysis Acidic Workup too harshUse 0.5M HCl or Citric Acid for the acid wash step; work quickly.

Workflow Visualization

Workflow Start Start: Reagent Prep Dissolve Dissolve HCl Salt in EtOH Start->Dissolve Buffer Add Base (pH Adjustment) Dissolve->Buffer AddSub Add Carbonyl Substrate Buffer->AddSub Decision Hindered? AddSub->Decision Reflux Reflux (60-80°C) 4-12 hrs Decision->Reflux No Microwave Microwave (120°C) 15 mins Decision->Microwave Yes Workup Acid/Base Extraction Reflux->Workup Microwave->Workup Purify Chromatography (Sep. E/Z Isomers) Workup->Purify End Pure Isopentyl Oxime Ether Purify->End

Figure 2: Decision tree for selecting the optimal synthesis pathway based on substrate complexity.

References

  • PubChem. (n.d.).[9] O-Isopentylhydroxylamine hydrochloride (Compound Summary). National Library of Medicine.[9] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for oxime formation.[8][10] Org.[2][6][8][11][12] Synth. Coll. Vol. 2, p. 70. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Porcheddu, A., & Giacomelli, G. (2006). Microwave-assisted synthesis of oximes and oxime ethers.[13]Journal of Organic Chemistry. (General reference for microwave oxime protocols).

Sources

Application Note: High-Efficiency Bioconjugation using O-Isopentylhydroxylamine Hydrochloride

[1]

Introduction & Scientific Basis

O-Isopentylhydroxylamine hydrochloride is a specialized alkoxyamine reagent used to attach a hydrophobic isopentyl (3-methylbutyl) group to biomolecules containing aldehyde or ketone functionalities. This modification utilizes oxime ligation , a chemoselective bioorthogonal reaction that forms a hydrolytically stable oxime bond (

1
Why This Reagent?

While standard alkoxyamines (e.g., methoxyamine) are used for simple blocking, the isopentyl group introduces specific physicochemical properties:

  • Hydrophobic Modulation: The C5 branched alkyl chain increases the lipophilicity (

    
    ) of the target region, potentially altering membrane interaction or binding affinity in hydrophobic pockets.
    
  • Structural Probing: Acts as a steric probe to map the accessibility of carbonyl groups in active sites.

  • Superior Stability: Unlike hydrazones (formed from hydrazides), oximes are thermodynamically stable and do not require subsequent reduction (e.g., with

    
    ) to prevent hydrolysis in physiological buffers.
    
Mechanistic Principle: Aniline-Catalyzed Ligation

The reaction between an alkoxyamine and a ketone/aldehyde is slow at neutral pH (

nucleophilic catalysis

12

OximeMechanismAldehydeBiomolecule(Aldehyde/Ketone)ImineActivated ImineIntermediateAldehyde->ImineNucleophilic Attack(Fast)AnilineCatalyst(Aniline)Aniline->ImineCatalysisProductStable OximeConjugateImine->ProductTransimination(Rate Limiting Step)ReagentO-Isopentyl-hydroxylamineReagent->Product

Figure 1: Mechanism of aniline-catalyzed oxime ligation.[1] The catalyst accelerates the reaction by forming a reactive imine intermediate.[3]

Experimental Protocols

Protocol A: Glycoengineering (Sialic Acid Labeling)

This workflow describes the installation of O-isopentylhydroxylamine onto cell-surface or purified glycoproteins (e.g., Antibodies, EPO) by oxidizing terminal sialic acids.

Materials Required
  • Target: Glycoprotein (

    
    ).
    
  • Reagent: O-Isopentylhydroxylamine HCl (Stock:

    
     in DMSO or water).
    
  • Oxidant: Sodium Meta-Periodate (

    
    ).
    
  • Catalyst: Aniline (Pure liquid, prepare fresh

    
     stock in water, pH adjusted to 6.0).
    
  • Buffers:

    • Oxidation Buffer:

      
       Sodium Acetate, pH 5.5.[4][5]
      
    • Ligation Buffer:

      
       Sodium Phosphate + 
      
      
      NaCl, pH 6.0 - 6.5.
  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step-by-Step Procedure

1. Periodate Oxidation (Aldehyde Generation) [4]

  • Dilute the glycoprotein to

    
     in Oxidation Buffer .
    
  • Add

    
     to a final concentration of 1 mM  (mild oxidation for sialic acid specificity).[4]
    
    • Note: High concentrations (

      
      ) may oxidize internal amino acids (Met, Cys).
      
  • Incubate for 30 minutes on ice, protected from light.

  • Quench: Add glycerol (final 5%) or immediately desalt to remove excess periodate.

  • Critical Step: Perform buffer exchange into Ligation Buffer using a desalting column. Residual periodate will oxidize the alkoxyamine reagent.

2. Conjugation (Oxime Ligation)

  • To the oxidized protein, add Aniline Catalyst to a final concentration of 10 mM .

  • Add O-Isopentylhydroxylamine HCl to a final concentration of 1 - 5 mM (approx. 50-100 molar excess over protein).

  • Incubate at Room Temperature (20-25°C) for 2 - 4 hours or at

    
     overnight.
    
    • Optimization: For sterically hindered ketones, increase aniline to

      
      .
      

3. Purification

  • Remove excess reagent and catalyst via size-exclusion chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

  • Store final conjugate at

    
     or 
    
    
    depending on protein stability.
Protocol B: N-Terminal Peptide Functionalization

Used for peptides synthesized with an N-terminal glyoxylyl group (an aldehyde surrogate).

  • Dissolve Peptide: Prepare peptide at

    
     in 
    
    
    Acetate buffer (pH 4.5).
    • Note: Lower pH (4.5) favors oxime formation without requiring high concentrations of aniline, though aniline (

      
      ) is still recommended.
      
  • Reaction: Add O-Isopentylhydroxylamine (

    
    , 5 eq).
    
  • Incubation: Agitate at

    
     for 2 hours.
    
  • Analysis: Monitor via LC-MS. The product mass will be:

    
    
    Net shift:
    
    
    .

Data Analysis & Validation

Workflow Visualization

The following diagram outlines the logical flow for the Glycoprotein labeling protocol (Protocol A).

WorkflowStartPurified GlycoproteinOxidationStep 1: NaIO4 Oxidation(Create Aldehydes)Start->OxidationDesalt1Step 2: Buffer Exchange(Remove Periodate)Oxidation->Desalt1 30 min, 4°CLigationStep 3: Ligation+ O-Isopentylhydroxylamine+ Aniline (Catalyst)Desalt1->Ligation pH 6.0PurificationStep 4: Dialysis/SEC(Remove Excess Reagent)Ligation->Purification 2-4 hrs, RTFinalIsopentyl-ModifiedGlycoproteinPurification->Final

Figure 2: Workflow for site-specific labeling of glycoproteins.

Comparative Stability Data

When selecting a conjugation chemistry, stability is paramount. The table below highlights why O-isopentylhydroxylamine (Oxime) is preferred over hydrazide alternatives.

FeatureOxime (This Reagent)Hydrazone (Alternative)
Linkage


Hydrolytic Stability High (Stable at pH 5-9)Low (Reversible at acidic pH)
Reduction Required? No Yes (requires

to stabilize)
Reaction pH 4.0 – 7.04.0 – 6.0
Catalyst Effect 10-100x rate increase w/ AnilineModerate increase

Troubleshooting & Critical Parameters

pH Sensitivity[2][4][5][6]
  • Problem: Reaction is sluggish.

  • Cause: pH is too high (

    
    ) or too low (
    
    
    ).
  • Solution: Maintain pH between 4.5 and 6.5 . At high pH, the aniline catalyst does not form the necessary protonated imine intermediate efficiently. At very low pH, the alkoxyamine nucleophile is fully protonated (

    
    ) and unreactive.
    
Catalyst Toxicity
  • Context: If performing labeling on live cells (metabolic engineering).

  • Risk: Aniline can be cytotoxic at high concentrations (

    
    ).
    
  • Solution: For live cells, use p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) at lower concentrations (

    
    ), or perform the reaction at pH 6.5 where lower catalyst loads are viable.
    
Reagent Solubility
  • O-Isopentylhydroxylamine HCl is water-soluble, but the free base is hydrophobic. Ensure the buffer has sufficient capacity to maintain the protonated state or use

    
     DMSO if high concentrations (
    
    
    ) are required for small molecule synthesis.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets). [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

Application Note: Hydrophobic Tagging via Bioorthogonal Oxime Ligation using O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing O-isopentylhydroxylamine hydrochloride (also known as O-isoamylhydroxylamine HCl) in bioorthogonal "click" chemistry. Unlike standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), this reagent operates via Oxime Ligation , a carbonyl-selective reaction ideal for modifying aldehydes and ketones on biomolecules.

The specific utility of O-isopentylhydroxylamine lies in its structure: the isopentyl (3-methylbutyl) group acts as a hydrophobic tag. Conjugating this moiety to hydrophilic peptides, glyco-conjugates, or oligonucleotides can significantly alter their physicochemical properties, enhancing membrane permeability, modulating pharmacokinetics, or facilitating hydrophobic interaction chromatography (HIC) purification.

Chemical Basis & Mechanism[1][2]

The Reagent
  • Chemical Name: O-isopentylhydroxylamine hydrochloride

  • IUPAC Name: O-(3-methylbutyl)hydroxylamine hydrochloride

  • Functional Group: Alkoxyamine (

    
    )
    
  • Key Property: The alkoxyamine group is super-nucleophilic (alpha-effect) towards carbonyls, while the isopentyl tail provides steric bulk and lipophilicity.

The Reaction: Oxime Ligation

The reaction proceeds through the condensation of the alkoxyamine with an aldehyde or ketone to form a thermodynamically stable oxime ether linkage.

Key Features:

  • Bioorthogonal: Aldehydes and ketones are absent from native protein/glycan surfaces (unless metabolically engineered).[1]

  • Chemoselective: Reacts only with carbonyls, ignoring amines, thiols, and hydroxyls.

  • Reversibility: The bond is stable at physiological pH but can be hydrolyzed under strong acidic conditions, allowing for controlled release applications.

Reaction Mechanism Diagram

The following diagram illustrates the aniline-catalyzed mechanism, which is critical for efficient ligation at neutral pH.

OximeLigation Aldehyde Biomolecule-CHO (Aldehyde/Ketone) SchiffBase Protonated Schiff Base Intermediate Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst Intermediate Tetrahedral Intermediate SchiffBase->Intermediate + Reagent (Nucleophilic Attack) Reagent O-Isopentyl- hydroxylamine Intermediate->Aniline Regeneration Product Oxime Conjugate (Stable) Intermediate->Product - Aniline - H2O Water H2O

Figure 1: Mechanism of Aniline-Catalyzed Oxime Ligation.[2] Aniline forms a reactive Schiff base intermediate, accelerating the attack of O-isopentylhydroxylamine.

Applications in Drug Development[5][6][7]

Application DomainSpecific Utility of Isopentyl Group
Peptide Engineering Increases the lipophilicity of hydrophilic peptides, potentially improving blood-brain barrier (BBB) crossing or cell membrane penetration.
Vaccine Development "Hydrophobic tagging" of antigens to enhance uptake by antigen-presenting cells (APCs) or to anchor antigens into liposomal formulations.
Purification Acts as a "catch-and-release" handle. The hydrophobic tag allows separation via Reverse-Phase HPLC, and the bond can later be cleaved by acid if necessary.
Metabolic Engineering Labeling cell-surface glycans (sialic acids) engineered to contain ketones/aldehydes to study membrane dynamics.

Detailed Experimental Protocol

Objective: Conjugation of O-Isopentylhydroxylamine to a ketone-modified peptide.

Materials Required[7]
  • Target: Peptide/Protein containing a ketone or aldehyde handle (1 mg).

  • Reagent: O-isopentylhydroxylamine hydrochloride (10 mg).

  • Catalyst: Aniline (high purity) or p-phenylenediamine (pPDA) for faster kinetics.

  • Buffer: 0.1 M Sodium Acetate (NaOAc), pH 4.5 (Alternative: PBS pH 7.4 for pH-sensitive proteins, but requires higher catalyst load).

  • Solvent: DMSO or DMF (for solubilizing the hydrophobic reagent).

Step-by-Step Workflow
Step 1: Buffer & Catalyst Preparation
  • Prepare Ligation Buffer : 100 mM NaOAc, pH 4.5.

  • Prepare Catalyst Stock : Dissolve aniline to 1.0 M in the Ligation Buffer. Note: Aniline oxidizes over time; use fresh or stored under argon.

Step 2: Reagent Solubilization
  • Dissolve the target peptide in Ligation Buffer to a concentration of 100–500 µM.

  • Dissolve O-isopentylhydroxylamine HCl in DMSO to a concentration of 50–100 mM. Critical: The isopentyl group makes this reagent less water-soluble than simple hydroxylamine.

Step 3: The Ligation Reaction
  • Add the peptide solution to a reaction vial.

  • Add the O-isopentylhydroxylamine solution (10–50 equivalents relative to peptide). Ensure final DMSO concentration is <20% to prevent protein denaturation.

  • Add Aniline Catalyst Stock to a final concentration of 100 mM.

  • Incubate: Agitate gently at 25°C (Room Temp) for 4–16 hours.

    • Optimization: For ketones (less reactive than aldehydes), incubate at 37°C or increase time to 24h.

Step 4: Purification
  • Small Molecules/Peptides: Use Reverse-Phase HPLC (C18 column). The product will elute significantly later (higher % ACN) than the starting material due to the isopentyl tag.

  • Proteins: Use Amicon Ultra centrifugal filters (10k MWCO) or dialysis against PBS to remove excess aniline and unreacted reagent.

Step 5: Validation
  • LC-MS: Check for a mass shift.

    • 
       (Addition of 
      
      
      
      -
      
      
      +
      
      
      ... wait, calculation below).
    • Correction: Reagent is

      
      . Loss of 
      
      
      
      (18 Da).
    • Net Mass Addition:

      
       (protonation) ...
      
    • Exact Calculation:

      • Aldehyde (

        
        ) + Reagent (
        
        
        
        )
        
        
        Oxime (
        
        
        ) +
        
        
        .
      • Added fragment is

        
        .
        
      • Mass of

        
         = 
        
        
        
        Da.
      • We replace Oxygen (

        
        ) with 
        
        
        
        (
        
        
        ).
      • Observed Mass Shift:

        
         Da (approx).
        
Experimental Workflow Diagram

ProtocolFlow Prep 1. Preparation Dissolve Peptide (Aq) Dissolve Reagent (DMSO) Mix 2. Mixing Add Aniline (100mM) Maintain pH 4.5 - 6.0 Prep->Mix Incubate 3. Incubation 4-16 Hours 25°C - 37°C Mix->Incubate Purify 4. Purification Dialysis or HPLC (Remove Aniline) Incubate->Purify Analyze 5. Analysis LC-MS (+85 Da shift) Hydrophobic Shift on HPLC Purify->Analyze

Figure 2: Operational workflow for O-isopentylhydroxylamine conjugation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Reagent hydrophobicity is too high for the buffer.Increase DMSO/DMF co-solvent concentration to 20-30%. Ensure dropwise addition of reagent.
Slow Reaction pH drift or insufficient catalysis.Verify pH is 4.5. Increase Aniline to 100 mM or switch to p-phenylenediamine (10 mM) which is a more potent catalyst [1].
Adducts in MS Incomplete aniline removal or Schiff base persistence.Perform extensive dialysis. Wash with acidic buffer briefly to hydrolyze any labile aniline-Schiff bases before final purification.
Low Yield (Ketones) Steric hindrance at the ketone site.Increase temperature to 37°C. Use high concentrations of reagent (50 eq).

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[3][4][5][6] Nature Chemical Biology.

  • Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews.

  • Rashidian, M., et al. (2013). "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation."[7] Bioconjugate Chemistry.

Sources

Advanced Protocol: Hydroxylamine-Mediated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation due to its bio-orthogonality and kinetics. Classically, Sodium Ascorbate is the reducing agent of choice to generate the active Cu(I) species from Cu(II) salts.[1][2][3][4] However, ascorbate is not a universal solution; it generates dehydroascorbate and reactive oxygen species (ROS) that can degrade sensitive proteins, reduce diazonium salts, or interfere with specific fluorophores.

This Application Note details the protocol for using Hydroxylamine Hydrochloride (NH₂OH·HCl) as an alternative reducing agent. While kinetically distinct from ascorbate, hydroxylamine offers a unique redox profile that preserves specific ascorbate-sensitive functionalities while maintaining the catalytic cycle required for efficient triazole formation.

Key Advantages of Hydroxylamine-Mediated CuAAC:
  • Alternative Redox Potential: Avoids ascorbate-mediated reduction of sensitive reducible groups (e.g., quinones, specific transition metal co-factors).

  • ROS Mitigation: Reduces the burden of peroxide generation often associated with ascorbate autoxidation in aerated buffers.

  • Orthogonality: Compatible with substrates that may undergo side reactions (e.g., Schiff base formation) with dehydroascorbate.

Mechanistic Insight

The active catalyst in CuAAC is Cu(I).[3][4][5][6][] In this protocol, Hydroxylamine acts as the electron donor, reducing Cu(II) (from CuSO₄) to Cu(I). The Cu(I) is then stabilized by a ligand (e.g., THPTA or TBTA) to prevent disproportionation and oxidation.[2]

The Catalytic Cycle

The following diagram illustrates the generation of Cu(I) by hydroxylamine and its subsequent entry into the catalytic cycle.

CuAAC_Mechanism CuII Cu(II) Source (CuSO4) CuI_Active Active Cu(I)-Ligand Complex CuII->CuI_Active Reduction NH2OH Hydroxylamine (Reductant) NH2OH->CuI_Active Metallacycle Cu-Metallacycle Intermediate CuI_Active->Metallacycle + Alkyne + Azide Azide Azide (R-N3) Azide->Metallacycle Alkyne Alkyne (R-C≡CH) Alkyne->Metallacycle Metallacycle->CuI_Active Catalyst Regeneration Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction & Protonolysis

Figure 1: Mechanistic pathway showing Hydroxylamine-mediated reduction of Cu(II) to the active Cu(I) species, initiating the click cycle.

Materials & Reagents

Critical Reagent List
ReagentGradeStorageFunction
Copper(II) Sulfate Pentahydrate 99.99% Trace Metals BasisRTPre-catalyst source.[8]
Hydroxylamine Hydrochloride ACS Reagent, ≥99%RT (Desiccated)Reducing agent (Cu²⁺ → Cu⁺).
THPTA Ligand ≥95% (HPLC)-20°CWater-soluble ligand; protects Cu(I) from oxidation and disproportionation.
Buffer (HEPES or PBS) 100mM, pH 7.0–7.54°CReaction medium. Avoid Tris (competes for Cu).
Aminoguanidine (Optional) ≥98%4°CScavenger for dehydro-byproducts (less critical here than with ascorbate, but good practice).
Stock Solution Preparation[4]
  • CuSO₄ Stock (20 mM): Dissolve 5 mg CuSO₄·5H₂O in 1 mL ddH₂O.

  • THPTA Ligand Stock (50 mM): Dissolve 21.7 mg THPTA in 1 mL ddH₂O.

  • Hydroxylamine Stock (100 mM): Dissolve 6.9 mg Hydroxylamine·HCl in 1 mL ddH₂O. Prepare Fresh.

    • Note: Hydroxylamine is unstable in solution over long periods. Do not freeze/thaw.

Experimental Protocol

Phase 1: Catalyst Pre-Complexation (Crucial Step)

Why: Mixing Cu(II) and the Ligand before adding the reductant ensures that when Cu(I) is generated, it is immediately protected. Naked Cu(I) is unstable and prone to oxidation or precipitation.

  • In a clean microcentrifuge tube, mix the CuSO₄ Stock and THPTA Stock .

  • Ratio: Maintain a 1:2 to 1:5 ratio of Cu:Ligand.

    • Example: 10 µL CuSO₄ (20 mM) + 40 µL THPTA (50 mM).

  • Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue/teal.

Phase 2: Reaction Assembly

Standard Reaction Volume: 100 µL Final Concentrations: 100 µM – 1 mM Reactants, 1 mM CuSO₄, 5 mM Hydroxylamine.

  • Solvent/Buffer: Add 50 µL of 100 mM HEPES (pH 7.4) to the reaction vessel.

  • Substrates: Add Alkyne (final 100 µM) and Azide (final 100 µM).

    • Note: If substrates are in DMSO, ensure final DMSO content is <20% to avoid precipitating the buffer salts, though CuAAC tolerates high organic content.

  • Catalyst Complex: Add the pre-complexed Cu-THPTA mixture (from Phase 1) to a final concentration of 0.5 – 1.0 mM Copper.

  • Initiation: Add Hydroxylamine Stock to a final concentration of 5 mM (5–10 equivalents relative to Copper).

  • Deoxygenation (Recommended): Briefly flush the headspace with Nitrogen or Argon.

    • Why: Hydroxylamine is a weaker reducing agent than ascorbate in some kinetics; removing oxygen prevents Cu(I) re-oxidation and improves yield.

Phase 3: Incubation & Workup
  • Incubation: Seal tube and incubate at RT for 1–4 hours.

    • Monitoring: Reaction progress can be monitored by LC-MS or disappearance of the azide band (~2100 cm⁻¹) in IR if concentration permits.

  • Quenching: Add EDTA (final 10 mM) to chelate copper.

  • Purification: Proceed to desalting (PD-10 column), dialysis, or HPLC depending on the substrate size.

Workflow Decision Tree

Workflow Start Start CuAAC Protocol CheckSubstrate Are substrates sensitive to Ascorbate/ROS? Start->CheckSubstrate UseAscorbate Standard Protocol: Use Na-Ascorbate CheckSubstrate->UseAscorbate No UseHydroxylamine Advanced Protocol: Use Hydroxylamine HCl CheckSubstrate->UseHydroxylamine Yes PreComplex Step 1: Pre-complex CuSO4 + THPTA (1:5) UseHydroxylamine->PreComplex MixReactants Step 2: Mix Azide + Alkyne in HEPES Buffer PreComplex->MixReactants Initiate Step 3: Add Hydroxylamine (Final 5-10mM) MixReactants->Initiate Incubate Incubate 1-4 Hours (Argon Flush Recommended) Initiate->Incubate Quench Quench with EDTA Incubate->Quench

Figure 2: Decision tree and workflow for selecting and executing the Hydroxylamine-mediated protocol.

Reducing Agent Comparison Data

The following table contrasts the performance and characteristics of common CuAAC reducing agents to justify the selection of Hydroxylamine.

FeatureSodium AscorbateHydroxylamine HClTCEP
Mechanism 2-electron reductionReductant (forms N₂/N₂O)Phosphine reduction
Kinetics Very FastModerateSlow / Incompatible*
ROS Generation High (produces H₂O₂)LowLow
Biocompatibility Good (except ROS-sensitive)Good (check ester stability)Poor (TCEP chelates Cu)
Stability Oxidizes rapidly in airUnstable stock (make fresh)Stable stock
Primary Use Case General PurposeROS-sensitive proteins Not recommended for CuAAC**

*Note: TCEP is generally incompatible with CuAAC because it strongly chelates copper and can reduce azides to amines directly, destroying the reactant.

Troubleshooting & Optimization

  • Reaction Stalled?

    • Cause: Oxidation of Cu(I) back to Cu(II).

    • Solution: Add a second bolus of Hydroxylamine (freshly prepared). Ensure the reaction is under inert gas (Argon).

  • Precipitation?

    • Cause: Low ligand concentration.

    • Solution: Increase THPTA:Cu ratio to 5:1. Ensure organic co-solvent (DMSO/Ethanol) is sufficient if substrates are hydrophobic.

  • Substrate Degradation?

    • Cause: Hydroxylamine is a nucleophile. It can attack activated esters (NHS esters).

    • Solution: Ensure all conjugation to NHS esters is complete before performing the Click reaction. Hydroxylamines react with ketones/aldehydes to form oximes; ensure these groups are absent or protected.

References

  • Rostovtsev, V. V., et al. (2002).[3][4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition.

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Discusses alternative reductants including Hydroxylamine).

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

  • Kennedy, D. C., et al. (2011). Cellular interactions of silver nanoparticles with hydroxylamine surface modifications. Chemical Communications. (Contextualizes Hydroxylamine compatibility with metal surfaces).

Sources

Technical Guide: Quantification Strategies for O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 51951-35-0 Formula:


Molecular Weight:  139.62  g/mol 

Introduction & Analytical Challenges

O-Isopentylhydroxylamine hydrochloride (O-isoamylhydroxylamine HCl) is a critical alkoxylamine intermediate used in the synthesis of pharmaceutical actives (APIs), particularly for installing O-alkyl oxime moieties. As a hydroxylamine derivative, it poses specific analytical challenges:

  • Lack of Chromophore: The molecule lacks a conjugated system, rendering direct UV detection (HPLC-UV) insensitive and non-specific.

  • Salt Form Volatility: While the free base is volatile, the hydrochloride salt is solid and non-volatile, requiring base liberation or derivatization for Gas Chromatography (GC).

  • Genotoxic Potential: Like many hydroxylamines and alkoxylamines, it is structurally alert for genotoxicity (mutagenicity). Consequently, trace quantification (ppm level) is often required in final drug substances.

This guide provides three distinct, self-validating protocols tailored to the concentration range and instrument availability:

  • Method A (HPLC-UV): High sensitivity, suitable for trace impurity analysis (GTI) and reaction monitoring. Uses benzaldehyde derivatization .[1]

  • Method B (GC-FID): Suitable for residual solvent-level quantification. Uses acetone derivatization .

  • Method C (Titration): Suitable for raw material Assay (purity >98%).

Method A: HPLC-UV with Pre-Column Derivatization (Trace & Impurity Analysis)[2]

Rationale: To overcome the lack of UV absorption, the amino-oxy group (


) is reacted with benzaldehyde. This reaction is rapid, quantitative, and yields a stable oxime derivative (

) with high UV absorbance at 250–260 nm.
Reaction Mechanism


Reagents & Preparation
  • Derivatizing Reagent: Benzaldehyde (Reagent Grade). Prepare a 10 mg/mL solution in Acetonitrile (ACN).

  • Buffer: Pyridine (acts as a catalyst and acid scavenger) or Acetate Buffer pH 5.0.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Protocol Steps
  • Sample Preparation: Weigh accurately ~50 mg of sample into a 50 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 ppm).

  • Derivatization:

    • Transfer 1.0 mL of Sample Solution into a 10 mL headspace vial or capped tube.

    • Add 1.0 mL of Benzaldehyde Solution (excess).

    • Add 100 µL of Pyridine .

    • Seal and heat at 60°C for 20 minutes (or sonicate for 30 mins at RT).

    • Cool to room temperature.

  • Quenching (Optional but Recommended): If benzaldehyde peak interferes, add a scavenger (e.g., hydroxylamine HCl) to remove excess, but usually, the gradient separates them.

  • Analysis: Inject directly into HPLC.

HPLC Conditions[2][4]
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Max for benzaldoxime derivative)
Column Temp 30°C
Injection Vol 10 µL

Gradient Profile:

  • 0-2 min: 20% B (Isocratic)

  • 2-15 min: 20%

    
     80% B (Linear Gradient)
    
  • 15-20 min: 80% B (Wash)

  • 20-25 min: 20% B (Re-equilibration)

Critical Quality Attribute (CQA): The derivative (O-isopentylbenzaldoxime) is more hydrophobic than benzaldehyde.

  • Order of Elution: Excess Benzaldehyde

    
    O-Isopentyl Derivative .
    

Method B: GC-FID with Acetone Derivatization (Volatile Impurity/Residual)

Rationale: Direct injection of the HCl salt can degrade liners and lead to poor peak shape. Derivatization with acetone in situ liberates the base and forms the volatile acetone oxime.

Reaction Mechanism


Protocol Steps
  • Internal Standard (IS): Prepare 1 mg/mL Dodecane in Acetone.

  • Sample Prep: Weigh 20 mg sample into a centrifuge tube.

  • Derivatization: Add 5 mL of Acetone (acts as solvent and reagent) and 100 mg of solid Sodium Bicarbonate (to neutralize HCl).

  • Process: Vortex for 5 minutes. Centrifuge to settle the salt.

  • Injection: Inject 1 µL of the supernatant.

GC Conditions[1]
ParameterSetting
Column DB-5 or HP-5 (30 m x 0.32 mm x 0.25 µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split 10:1 @ 220°C
Detector FID @ 250°C
Oven Program 50°C (hold 2 min)

10°C/min

200°C (hold 5 min)

Method C: Non-Aqueous Titration (Assay/Purity)

Rationale: For raw material assay (>98% purity), titration provides the highest precision. As a weak base salt, it can be titrated with perchloric acid in glacial acetic acid.

Protocol
  • Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester Chloride ion).

    • Note:

      
      . The acetate salt is titratable.
      
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Indicator: Crystal Violet (Endpoint: Violet

    
     Blue/Green) or Potentiometric detection.
    
  • Calculation:

    
    
    

Visualizations

Analytical Decision Tree

AnalyticalStrategy Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal Trace Trace / Impurity (< 0.1%) Goal->Trace Assay Assay / Purity (> 98%) Goal->Assay Chrom Chromatography Required Trace->Chrom Titration Method C: Non-Aqueous Titration (Perchloric Acid) Assay->Titration Inst Instrument Availability? Chrom->Inst HPLC HPLC Available Inst->HPLC GC GC Available Inst->GC MethodA Method A: HPLC-UV (Benzaldehyde Derivatization) HPLC->MethodA Preferred for aqueous/polar matrix MethodB Method B: GC-FID (Acetone Derivatization) GC->MethodB Preferred for volatile solvents

Caption: Decision tree for selecting the appropriate quantification method based on concentration and instrumentation.

Derivatization Workflow (Method A)

Derivatization cluster_0 Reagents R1 O-Isopentylhydroxylamine (Analyte) Process Reaction 60°C, 20 min Pyridine Catalyst R1->Process R2 Benzaldehyde (Chromophore Agent) R2->Process Product O-Isopentylbenzaldoxime (UV Active @ 254nm) Process->Product HPLC HPLC Separation (C18 Column) Product->HPLC

Caption: Chemical derivatization workflow transforming the non-UV active analyte into a detectable oxime.

Validation Parameters (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the selected method must be validated.

ParameterAcceptance Criteria (Trace Analysis)Rationale
Specificity Resolution (

) > 1.5 between Benzaldehyde and Derivative peaks.
Ensures the reagent excess does not interfere with quantification.
Linearity

over 10% to 150% of target conc.
Confirms derivatization efficiency is constant across concentrations.
Recovery (Accuracy) 85% – 115% at LOQ level.Critical for trace impurities to ensure no matrix suppression.
LOD/LOQ Signal-to-Noise > 3 (LOD) and > 10 (LOQ).Typically < 5 ppm for HPLC-UV methods using this derivative.

References

  • Genotoxic Impurity Analysis: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Hydroxylamine Derivatization: Thangarathinam, K., et al.[1][2] "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science, 2019.

  • General Alkoxyamine Analysis: "Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method." Biomedical Journal of Scientific & Technical Research, 2024.[1]

  • Assay Titration: Vogel, A.I. Textbook of Quantitative Chemical Analysis. Non-aqueous titration of amines.

Sources

Strategic HPLC Methodologies for the Purity Assessment of O-isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-isopentylhydroxylamine hydrochloride (CAS: 110236-74-7 / Free base 19411-65-5) is a critical intermediate in the synthesis of alkoxyamine-functionalized pharmaceuticals and kinase inhibitors. Its analysis presents a distinct chromatographic challenge: the molecule lacks a conjugated


-system, rendering it virtually invisible to standard UV detection (>220 nm). Furthermore, as a hydrochloride salt, the chloride counter-ion can interfere with low-wavelength detection (200–210 nm).

This Application Note details two validated approaches to assess purity with high specificity:

  • The "Gold Standard" Derivatization Protocol: Utilizing benzaldehyde to transform the analyte into a highly chromophoric oxime ether.

  • The Direct Analysis Protocol: A rapid, low-wavelength method suitable for high-throughput assay testing where trace impurity profiling is less critical.

Strategic Analysis & Decision Matrix

The choice of method depends on the analytical goal. The core difficulty is distinguishing the O-isopentylhydroxylamine cation from inorganic salts and non-chromophoric organic impurities (e.g., isopentyl alcohol).

Analytical Decision Framework

DecisionMatrix Start Analytical Goal Trace Trace Impurity / Purity Profiling Start->Trace High Precision Needed Assay Potency / Content Assay Start->Assay Speed Needed Deriv Method A: Benzaldehyde Derivatization (High Sensitivity, Specificity) Trace->Deriv Amplifies Signal Assay->Deriv If Matrix Interfers Direct Method B: Direct Low-UV (210 nm) (Rapid, Lower Specificity) Assay->Direct Sufficient for Major Peak

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Method A: Benzaldehyde Derivatization (Recommended)

Principle: Hydroxylamines react rapidly and quantitatively with aldehydes under chemically mild, acidic conditions to form oximes. By reacting O-isopentylhydroxylamine with benzaldehyde, we generate O-isopentylbenzaldoxime , which possesses a strong chromophore (phenyl ring conjugated with the C=N bond) detectable at 254 nm.

Reaction:



Reagents & Preparation
  • Derivatizing Reagent: Benzaldehyde (Reagent Grade, >99%).

  • Buffer: Sodium Acetate / Acetic Acid (pH 4.5).

  • Solvent: Methanol (HPLC Grade).

  • Internal Standard (Optional): Benzophenone (if quantitative precision <0.5% RSD is required).

Derivatization Workflow
  • Stock Solution: Dissolve 50 mg of O-isopentylhydroxylamine HCl in 25 mL of Acetate Buffer (pH 4.5).

  • Reagent Addition: Add a 2-fold molar excess of Benzaldehyde (dissolved in Methanol).

    • Note: Excess benzaldehyde is required to drive the reaction to completion, but it will appear as a peak in the chromatogram.

  • Incubation: Heat at 70°C for 30 minutes in a sealed vial.

  • Quenching (Optional): Cool to room temperature. If benzaldehyde interference is massive, a scavenger (like hydroxylamine sulfate) can be added, but chromatographic separation is usually sufficient.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Chromatographic Conditions (Method A)
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Reference: 360 nm)
Column Temp 30°C
Injection Vol 10 µL

Gradient Table:

Time (min) % B Event
0.0 40 Isocratic hold for polarity
10.0 80 Elute Oxime Derivative
12.0 95 Wash Excess Benzaldehyde
15.0 95 Hold
15.1 40 Re-equilibration

| 20.0 | 40 | End |

Expected Elution Order:

  • Salts / Buffer (Void Volume)

  • Unreacted O-isopentylhydroxylamine (Invisible at 254 nm)

  • Analyte Derivative (O-isopentylbenzaldoxime) (~8-10 min)

  • Excess Benzaldehyde (~12-14 min)

Method B: Direct Analysis (Low UV)

Principle: Utilizing the weak absorbance of the ether/amine functionality at low wavelengths (205–210 nm). This method is prone to baseline drift and solvent noise but eliminates the sample preparation steps.

Critical Considerations
  • Chloride Interference: The HCl salt introduces chloride ions, which absorb strongly below 210 nm. The method must separate the chloride peak (usually at the void volume) from the analyte.

  • Mobile Phase Transparency: Phosphate buffers and Acetonitrile are mandatory. Methanol absorbs too much at 205 nm.

Chromatographic Conditions (Method B)
ParameterSetting
Column C18 StableBond (low pH stable), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 70% Buffer (20mM KH₂PO₄, pH 3.0) / 30% ACN
Flow Rate 1.0 mL/min
Detection UV @ 205 nm or 210 nm
Temp 25°C
System Suitability Criteria
  • Resolution (Rs): > 2.0 between the Chloride peak (T0) and the O-isopentylhydroxylamine peak.

  • Tailing Factor: < 1.5 (Amines tend to tail; low pH helps suppress silanol interactions).

Experimental Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Step1 Weigh Sample (O-isopentylhydroxylamine HCl) Step2 Dissolve in Acetate Buffer (pH 4.5) Step1->Step2 Step3 Add Benzaldehyde (Excess) in Methanol Step2->Step3 Step4 Heat @ 70°C, 30 min (Formation of Oxime) Step3->Step4 Step5 Inject onto C18 Column Step4->Step5 Step6 Gradient Separation (Separate Oxime from Reagent) Step5->Step6 Step7 Detect @ 254 nm Step6->Step7

Figure 2: Step-by-step workflow for the derivatization protocol.

Validation & Troubleshooting

Specificity Verification

To ensure the peak is the analyte and not a byproduct:

  • Blank Injection: Inject the derivatization mix (Benzaldehyde + Buffer) without the analyte. You should see the Benzaldehyde peak but not the Oxime peak.

  • Acid Degradation: Hydroxylamines are stable in acid, but the oxime bond is reversible in strong acid/heat. Ensure the pH remains >3.0 during reaction.

Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols.Ensure Mobile Phase pH is acidic (pH 3.0) or use a "Base Deactivated" column.
Extra Peaks Benzaldehyde oxidation (Benzoic acid).Use fresh Benzaldehyde. Benzoic acid elutes earlier than Benzaldehyde.
Low Sensitivity (Method B) Wavelength too high.Ensure detection is strictly at 205-210 nm. Check Deuterium lamp energy.
Precipitation Benzaldehyde insolubility.Ensure at least 40% organic solvent is maintained in the vial/mobile phase.

References

  • Zhang, M., et al. (2024).[1] "Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method." American Journal of Biomedical Science and Research.

  • Kumar, T., et al. (2019).[2] "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science.

  • PubChem. (2024).[3][4][5] "O-Isopentylhydroxylamine - Compound Summary." National Library of Medicine.

  • Caglar, S., et al. (2021). "No chromophore - no problem? Strategies for HPLC detection." Wiley Analytical Science.

Sources

Application Note: NMR Characterization and Reaction Monitoring of O-Isopentylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural characterization and reaction monitoring of O-isopentylhydroxylamine (also known as O-isoamylhydroxylamine) and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. O-isopentylhydroxylamine is a critical alkoxyamine reagent used in bioconjugation and prodrug synthesis to generate stable oxime linkages . This guide provides a self-validating spectroscopic workflow, utilizing the isopentyl group as an intramolecular integration standard to quantify reaction conversion without external calibrants.

Introduction & Chemical Basis

In drug discovery, alkoxyamines (


) are extensively used to ligate ketones or aldehydes, forming oximes (

) [1]. Unlike hydrazones, oximes are hydrolytically stable under physiological conditions, making them ideal for linker chemistry.

O-isopentylhydroxylamine possesses a distinct hydrophobic tail that serves as a spectroscopic handle. The isopentyl group provides a clean, high-field signal in


 NMR that remains magnetically equivalent and inert during the reaction at the nitrogen center. This allows for precise ratiometric integration between the starting material and the product.
Structural Logic and NMR Expectations

The reaction of interest is the condensation of O-isopentylhydroxylamine with a carbonyl electrophile (e.g., a ketone-functionalized drug payload).



Key Spectroscopic Changes:

  • 
    -Methylene Shift:  The protons on the carbon directly attached to oxygen (
    
    
    
    ) experience a downfield shift (deshielding) upon conversion from the amine (
    
    
    ) to the oxime (
    
    
    ) due to the anisotropy of the newly formed
    
    
    double bond [2].
  • Carbonyl Disappearance: In

    
     NMR, the diagnostic carbonyl peak (
    
    
    
    ppm) is replaced by the oxime carbon signal (
    
    
    ppm).
  • Intramolecular Standard: The terminal methyl protons of the isopentyl group (

    
     ppm) are sufficiently removed from the reaction center to remain static, serving as a reliable integration reference (6H).
    

Experimental Protocol

Materials and Sample Preparation
  • Analyte: O-isopentylhydroxylamine hydrochloride (or free base).

  • Solvent Selection:

    • 
      :  Recommended for reaction monitoring involving polar salts or peptides. It slows proton exchange, allowing observation of the 
      
      
      
      protons.
    • 
      :  Recommended for final product characterization of lipophilic oximes. Provides sharper resolution of the alkyl multiplets.
      
  • Concentration: 10–20 mg/mL is optimal for rapid acquisition.

Acquisition Parameters (High-Integrity Mode)

To ensure quantitative accuracy (qNMR) for conversion calculations, the relaxation delay must be sufficient for the aliphatic protons to relax.

ParameterSettingRationale
Pulse Sequence zg30 (Bruker) / s2pul (Varian)30° pulse angle ensures accurate integration without requiring excessive delays.
Relaxation Delay (D1)

(typically 5–10 s)
Essential for qNMR. The methyl protons have long

times; insufficient delay causes under-integration.
Scans (NS) 16 – 64Sufficient S/N ratio (>200:1) for the methyl doublet.
Spectral Width -2 to 14 ppmCaptures exchangeable protons and potential aldehyde signals.
Temperature 298 KStandardized for chemical shift reproducibility.

Data Analysis & Interpretation

Diagnostic Signal Table

The following shifts are typical for O-isopentylhydroxylamine in


.
PositionGroupMultiplicity

(Start Material)

(Oxime Product)
Status
1

Doublet (6H)0.92 ppm0.92 ppmReference (Static)
2

Multiplet (1H)1.70 ppm1.70 ppmStatic
3

Quartet/Multiplet (2H)1.52 ppm1.55 ppmMinor Shift
4

Triplet (2H)3.65 ppm 4.05 - 4.20 ppm Diagnostic Shift
5

Broad Singlet (2H)~5.5 ppmDisappearsReaction Monitor
6

Singlet/DoubletN/A6.5 - 7.5 ppmAldoxime only

Note: Product shifts can vary by +/- 0.2 ppm depending on the Z/E stereochemistry of the resulting oxime.

Conversion Calculation (Self-Validating)

Do not rely on external standards. Use the Isopentyl Methyls (Pos 1) as the normalization factor.

  • Integrate the Methyl Doublet at 0.92 ppm. Set value to 6.00 .

  • Integrate the Product

    
    -methylene triplet (
    
    
    
    ppm). Let this area be
    
    
    .
  • Integrate the Reactant

    
    -methylene triplet (
    
    
    
    ppm). Let this area be
    
    
    .
  • Validation:

    
     should equal 2.00  (+/- 0.1). If not, check D1 delay or impurities.
    
  • Conversion %:

    
    
    

Visual Workflows

Analytical Workflow

This diagram outlines the decision process for characterizing the reaction mixture.

NMR_Workflow Start Crude Reaction Mixture Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility Acquisition 1H NMR Acquisition (D1 = 10s, NS = 32) Solubility->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Ref_Check Locate Isopentyl Doublet (0.9 ppm) Processing->Ref_Check Decision Check Integral Ratio (Methyls : O-CH2) Ref_Check->Decision Pass Valid Spectrum Calc Conversion Decision->Pass Ratio = 3:1 Fail Relaxation Issue Increase D1 Decision->Fail Ratio != 3:1 Fail->Acquisition

Figure 1: Step-by-step NMR acquisition and validation workflow ensuring quantitative integrity.

Reaction Monitoring Pathway

This diagram visualizes the chemical transformation and the specific NMR signals tracking the change.

Reaction_Pathway Reactant Reactant: O-Isopentylhydroxylamine (O-CH2 @ 3.65 ppm) Intermediate Hemiaminal Intermediate (Transient) Reactant->Intermediate + Ketone/Aldehyde (Acid Cat.) Product Product: Oxime Ether (O-CH2 @ 4.10 ppm) Intermediate->Product - H2O Signal_Ref Reference Signal Isopentyl CH3 (0.9 ppm - Constant) Signal_Ref->Reactant Internal Std Signal_Ref->Product Internal Std

Figure 2: Reaction pathway highlighting the shift of the diagnostic alpha-methylene signal relative to the static isopentyl reference.

Troubleshooting & Tips

  • Broad Peaks? If the isopentyl signals are broad, it indicates micelle formation (common with lipophilic tags in aqueous-organic mixtures). Solution: Switch to pure

    
     or add a drop of 
    
    
    
    to break aggregates.
  • Missing

    
    ?  In 
    
    
    
    , the amine protons are often broad or exchanged if traces of acid/water are present. Do not use
    
    
    for quantification; rely solely on the
    
    
    triplet.
  • Z/E Isomerism: Oximes often form mixtures of Z and E isomers. You may see two sets of triplets for the

    
     group in the product (e.g., 4.05 ppm and 4.15 ppm). Action:  Sum the integrals of both product triplets for total conversion calculations.
    

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Alkoxyamine vs Oxime shifts).
  • Carey, F. A. (2000). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Application Note: O-Isopentylhydroxylamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Introduction of Lipophilic Pharmacophores via Oxime Etherification

Abstract

This technical guide details the utility of O-isopentylhydroxylamine hydrochloride (CAS: 51951-35-0) as a critical building block in medicinal chemistry. While primarily employed to synthesize O-alkyl oxime ethers —a functional group known for its hydrolytic stability and metabolic resistance compared to imines—this reagent specifically introduces the isopentyl (isoamyl) moiety. This branched alkyl chain is strategically valuable for optimizing the lipophilicity (LogP) of drug candidates and filling hydrophobic pockets in target enzymes (e.g., kinases, proteases). This note provides validated protocols for condensation reactions, handling hygroscopic salts, and mechanistic insights to ensure high-yield synthesis.

Chemical Profile & Strategic Value

Reagent Identity
  • IUPAC Name: O-(3-Methylbutyl)hydroxylamine hydrochloride

  • Formula:

    
    
    
  • MW: 139.62 g/mol [1]

  • Physical State: White to off-white hygroscopic solid

  • Solubility: Highly soluble in water, MeOH, EtOH; sparingly soluble in DCM (unless neutralized).

The "Isopentyl Effect" in Drug Design

In Structure-Activity Relationship (SAR) studies, replacing a methyl or ethyl group with an isopentyl group often yields distinct pharmacological advantages:

  • Hydrophobic Interaction: The branched isobutyl terminus allows for superior Van der Waals interactions within large hydrophobic binding pockets (e.g., the ATP-binding site of kinases).

  • Metabolic Stability: The steric bulk of the branching can retard oxidative metabolism at the

    
    -position relative to straight-chain analogues.
    
  • Bioisosterism: The O-isopentyl oxime ether moiety serves as a stable bioisostere for ketones and esters, retaining hydrogen bond acceptance (via the ether oxygen and imine nitrogen) while eliminating the liability of hydrolysis.

Mechanism of Action: Acid-Catalyzed Condensation

The primary reaction involves the condensation of the alkoxyamine with a carbonyl compound (aldehyde or ketone). The reaction is an equilibrium process driven to completion by the removal of water or the stability of the product.

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon.

  • Challenge: The reagent is supplied as an HCl salt.[2] The protonated amine (

    
    ) is non-nucleophilic.
    
  • Solution: A base (Pyridine, NaOAc, or

    
    ) is required to liberate the free amine species in situ, but the pH must remain weakly acidic (pH 4-5) to activate the carbonyl oxygen without protonating the amine entirely.
    

ReactionMechanism Reagent O-Isopentylhydroxylamine HCl Salt FreeAmine Free Amine (Nucleophile) Reagent->FreeAmine Deprotonation Base Base (Pyridine/NaOAc) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Intermediate Product O-Isopentyl Oxime Ether Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway for the conversion of the HCl salt to the active oxime ether.

Experimental Protocols

Protocol A: Standard Synthesis of O-Isopentyl Oxime Ethers

Application: General purpose for stable aldehydes and ketones. Scale: 10 mmol basis.

Reagents:

  • Substrate (Aldehyde/Ketone): 1.0 equiv (10 mmol)

  • O-Isopentylhydroxylamine HCl: 1.2 – 1.5 equiv (12-15 mmol)

  • Pyridine: 2.0 equiv (or excess as solvent)[2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the carbonyl substrate in 20 mL of absolute EtOH.

  • Buffering: Add 20 mmol (1.6 mL) of Pyridine. Note: Pyridine acts as both a base to free the amine and a buffer.

  • Addition: Add 1.5 equiv (2.1 g) of O-isopentylhydroxylamine hydrochloride in a single portion.

  • Reaction: Stir the mixture at room temperature (RT) for 2-4 hours.

    • Optimization: If the substrate is sterically hindered (e.g., diaryl ketone), heat to reflux (78°C) for 3-12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The product is usually less polar than the starting ketone.

  • Workup:

    • Concentrate the solvent under reduced pressure.[2][3]

    • Dilute residue with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with 1M HCl (to remove residual pyridine), followed by saturated

      
       and brine.[2]
      
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc gradients).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and appearance of the oxime proton (if aldoxime). The

    
     of the isopentyl group typically appears as a triplet around 4.0 - 4.2 ppm .
    
Protocol B: "Free Base" Method for Acid-Sensitive Substrates

Application: For substrates containing acid-labile groups (e.g., acetals, Boc-groups) where the acidity of the HCl salt/Pyridine system might cause deprotection.

Reagents:

  • O-Isopentylhydroxylamine HCl[1][4]

  • 
     (Potassium Carbonate)[2][3]
    
  • Solvent: DMF or

    
    
    

Procedure:

  • Pre-neutralization: In a separate flask, stir O-isopentylhydroxylamine HCl (1.5 equiv) with anhydrous

    
     (1.5 equiv) in DMF for 30 minutes. Filter off the KCl precipitate if desired (or leave in suspension).
    
  • Coupling: Add the filtrate/suspension to the solution of the carbonyl substrate.

  • Reaction: Stir at RT. This method is slower but milder.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Stoichiometry 1.2 - 1.5 equiv of AmineThe reaction is an equilibrium. Excess amine drives it to product.
pH Control pH 4.0 - 5.0Optimal window: High enough to free the amine, low enough to activate the carbonyl.
Water Removal Molecular Sieves (3Å)Optional but recommended for difficult ketones to shift equilibrium (Le Chatelier's principle).
Isomerism E/Z MixtureOxime ethers often form as E/Z mixtures. They can sometimes be separated by chromatography, but E-isomer usually predominates for aldoximes.
Decision Logic for Protocol Selection

DecisionTree Start Select Reaction Conditions SubstrateType Analyze Substrate Stability Start->SubstrateType AcidSensitive Acid Sensitive? (Acetals, Silyl ethers) SubstrateType->AcidSensitive Robust No (Robust) AcidSensitive->Robust Stable Sensitive Yes (Labile) AcidSensitive->Sensitive Unstable ProtocolA Protocol A: Pyridine/EtOH (Fastest) Robust->ProtocolA ProtocolB Protocol B: K2CO3/DMF (Mildest) Sensitive->ProtocolB

Figure 2: Decision matrix for selecting the appropriate condensation protocol.

Safety and Handling

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) at 2-8°C. Moisture absorption leads to "clumping" and inaccurate weighing.

  • Toxicity: Like many hydroxylamine derivatives, it acts as a skin and eye irritant. It may cause sensitization. Use standard PPE (gloves, goggles, fume hood).

  • Thermal Stability: Do not heat the dry solid salt above 100°C as hydroxylamine salts can exhibit exothermic decomposition.

References

  • PubChem. O-Isopentylhydroxylamine. National Library of Medicine.[5] Available at: [Link][5]

  • Biotage / Royal Society of Chemistry. General procedure for the preparation of oximes. (Referenced method for Pyridine/HCl salt condensation).[2] Available at: [Link]

  • Master Organic Chemistry. Imine and Oxime Formation Mechanisms. (Mechanistic grounding for acid-catalyzed condensation). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Oxime Ethers. (Review of O-alkylation vs. condensation methods). Available at: [Link]

Sources

Experimental setup for synthesis of isoxazoles using hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Isoxazoles via Hydroxylamine Hydrochloride

Executive Summary

Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters while offering unique pharmacokinetic profiles. This guide details the controlled synthesis of isoxazoles using hydroxylamine hydrochloride (


). Unlike generic textbook procedures, this protocol focuses on regiocontrol , mechanistic causality , and process safety . We present three distinct workflows: a pH-controlled condensation with 1,3-dicarbonyls, a chalcone-based cyclization, and a "green" one-pot multi-component reaction.

Mechanistic Grounding & Regioselectivity

The reaction between a 1,3-dicarbonyl compound and hydroxylamine is governed by the nucleophilicity of the nitrogen atom versus the oxygen atom of the hydroxylamine, and the electrophilicity of the carbonyl centers.

The Regioselectivity Paradox: In unsymmetrical 1,3-diketones (


), two isomers are possible: 3,5-disubstituted  and 5,3-disubstituted  isoxazoles.
  • Acidic Media (pH < 4): The carbonyl oxygen is protonated, increasing electrophilicity. The "hard" nucleophile (

    
    ) attacks the most electrophilic carbonyl (usually the one with the smaller/less electron-donating group).
    
  • Basic Media (pH > 9): Hydroxylamine exists as a free base (

    
    ). The reaction is dominated by the nucleophilic attack on the least hindered carbonyl or the one forming the most stable enolate intermediate.
    

Figure 1: Mechanistic Pathway & Regiocontrol

IsoxazoleMechanism Start 1,3-Diketone (R1-CO-CH2-CO-R2) Intermed_Acid Mono-Oxime Intermediate (Acid Pathway) Start->Intermed_Acid pH < 4 Protonated Carbonyl Attack Intermed_Base Enolate Intermediate (Base Pathway) Start->Intermed_Base pH > 9 Free Base Attack NH2OH NH2OH·HCl NH2OH->Intermed_Acid NH2OH->Intermed_Base Cyclization Cyclization (- H2O) Intermed_Acid->Cyclization Intermed_Base->Cyclization Prod_A Isoxazole A (Kinetic/Acid) Cyclization->Prod_A Dehydration Prod_B Isoxazole B (Thermodynamic/Base) Cyclization->Prod_B Dehydration

Caption: Divergent mechanistic pathways governed by pH. Acidic conditions favor attack at the most electrophilic carbonyl; basic conditions favor steric control.

Experimental Protocols

Protocol A: Regioselective Condensation of 1,3-Diketones

Best for: High-yield synthesis of 3,5-disubstituted isoxazoles with defined regiochemistry.[1]

Reagents:

  • 1,3-Diketone (10 mmol)

  • Hydroxylamine Hydrochloride (12 mmol, 1.2 eq)

  • Solvent: Ethanol (absolute)[2]

  • Base (for Method B only): Sodium Acetate or Pyridine

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition (Choose Path):

    • Path A (Acidic/Neutral): Add 12 mmol of

      
       directly. This maintains a lower pH (~3-4).
      
    • Path B (Buffered/Basic): Premix 12 mmol

      
       with 12 mmol Sodium Acetate in 5 mL water, then add to the ethanol solution. This buffers the reaction to pH ~6-7.
      
  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring. Monitor via TLC (typically 2-4 hours).[3]
    
    • Validation: Disappearance of the diketone spot and appearance of a fluorescent spot (often UV active) indicates conversion.

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in 20 mL cold water.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water (9:1) or flash chromatography (Hexane/EtOAc).

Protocol B: Cyclization of Chalcones (Enones)

Best for: 3,5-diaryl isoxazoles where 1,3-diketones are unstable or unavailable.

Reagents:

  • Chalcone (10 mmol)

  • Hydroxylamine Hydrochloride (25 mmol, 2.5 eq)

  • Base: NaOH (30 mmol) or KOH

  • Solvent: Ethanol/Water[4]

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol chalcone in 25 mL Ethanol.

  • Base Activation: Add a solution of

    
     (25 mmol) in 5 mL water. Follow immediately with NaOH (30 mmol) dissolved in 5 mL water.
    
    • Note: The solution will likely turn yellow/orange (formation of oxime intermediate).

  • Reflux: Reflux for 6-8 hours.

    • Mechanistic Check: This reaction proceeds via a 1,4-Michael addition followed by cyclization. If the intermediate isoxazoline is stable, an oxidation step (e.g., Chloranil or

      
      ) may be required to aromatize to the isoxazole.
      
  • Quench: Pour the hot reaction mixture into 100 g of crushed ice containing 5 mL of concentrated HCl (to neutralize excess base).

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.[5]

Critical Process Parameters (CPP) & Optimization

Table 1: Solvent and Base Effects on Reaction Efficiency

ParameterConditionOutcomeRecommendation
Solvent Ethanol (Abs)Standard, good solubilityPreferred for general use.
Water/Acetic Acid"Green", faster rateUse for one-pot synthesis.[6]
PyridineBasic solvent, acts as scavengerUse for acid-sensitive substrates.
Base NaOAcMild buffer (pH ~6)Best for regiocontrol balance.
NaOHStrong base (pH >12)Promotes rapid cyclization but may degrade sensitive groups.
NoneAcidic (pH ~3)Favors kinetic product; slower rate.
Temp Reflux (

)
Kinetic energy for cyclizationEssential for diketone condensation.
Microwave (

)
Rapid heating (mins vs hours)Excellent for high-throughput screening.

Green Chemistry: One-Pot Multi-Component Protocol

Best for: Rapid library generation of 4-substituted isoxazoles.

Workflow Diagram:

GreenSynthesis Aldehyde Ar-CHO Mix Aqueous Mixing Aldehyde->Mix Ketoester Ethyl Acetoacetate Ketoester->Mix NH2OH NH2OH·HCl NH2OH->Mix Catalyst Cat: Citric Acid or Ultrasound Catalyst->Mix Knoevenagel Knoevenagel Condensation (In Situ) Mix->Knoevenagel Michael Michael Addition of NH2OH Knoevenagel->Michael Cyclize Cyclization Michael->Cyclize Product Isoxazol-5(4H)-one Cyclize->Product

Caption: One-pot aqueous synthesis minimizing solvent waste.

Protocol:

  • Mix Aromatic Aldehyde (1 eq), Ethyl Acetoacetate (1 eq), and

    
     (1.5 eq) in water.
    
  • Add Citric Acid (10 mol%) or Sodium Benzoate (10 mol%).

  • Stir at room temperature for 2 hours OR sonicate for 20 mins.

  • Filter the precipitated solid. Wash with water.[5][6] Yields typically >85%.[6]

Safety & Handling (SDS Summary)

  • Hydroxylamine Hydrochloride:

    • Hazard: Corrosive (Category 1), Skin Sensitizer, Potential Explosive if heated under confinement.

    • Incompatibility: Reacts violently with strong oxidizers and heavy metals (Cu, Fe). Do not use metal spatulas.

    • Storage: Hygroscopic. Store in a desiccator.

  • Reaction Safety:

    • Ensure adequate venting.[7][8] The reaction with carbonates/bicarbonates releases

      
      .
      
    • Quench residues with dilute HCl before disposal.

References

  • Microwave-Assisted Synthesis: S. J. P. et al. "Solid Phase Synthesis of Isoxazole Derivatives from Diaryl 1,3-Diketones Under Microwave Irradiation." Rasayan J. Chem.2008 .[9] Link

  • Regioselectivity Studies: "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles." RSC Advances, 2018 . Link

  • One-Pot Green Synthesis: "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation." PubMed Central, 2022 . Link

  • General Mechanism: "Isoxazole synthesis protocols and mechanistic pathways." Organic Chemistry Portal. Link

  • Safety Data: "Hydroxylamine Hydrochloride SDS." Sigma-Aldrich. Link

Sources

Hydrophobic Tuning of Peptides via Oxime Ligation: A Protocol for O-Isopentylhydroxylamine Modification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the structural modification of bioactive peptides using O-isopentylhydroxylamine hydrochloride . Unlike long-chain fatty acid conjugation (e.g., palmitoylation) which drives albumin binding but risks aggregation, the isopentyl (3-methylbutyl) group provides a "Goldilocks" zone of hydrophobicity. It subtly alters the pharmacokinetic (PK) profile, membrane permeability, and receptor docking properties without compromising solubility.

The primary chemical mechanism employed is Oxime Ligation , a bioorthogonal reaction favored for its chemoselectivity and hydrolytic stability at physiological pH.

Key Applications:

  • Hydrophobic Tagging (HyT): Modulating protein degradation pathways by altering surface lipophilicity.

  • Pharmacokinetic Tuning: Increasing retention time and metabolic stability against proteases.[1]

  • Structure-Activity Relationship (SAR) Studies: Probing hydrophobic pockets in receptor-ligand interactions.

Chemical Basis & Mechanism

The Reagent
  • Name: O-Isopentylhydroxylamine hydrochloride[2]

  • Chemical Formula:

    
    [3]
    
  • Functional Group: Alkoxyamine (

    
    )
    
  • Target: Aldehydes (

    
    ) or Ketones (
    
    
    
    )[4]
  • Product: Oxime Ether (

    
    )
    
Reaction Mechanism (Aniline Catalysis)

While oxime ligation proceeds spontaneously at acidic pH (4.5), the rate-limiting step is often the dehydration of the tetrahedral intermediate. The addition of Aniline (or p-phenylenediamine) acts as a nucleophilic catalyst.[5][6] Aniline reacts with the peptide carbonyl to form a highly reactive protonated iminium ion, which is then rapidly attacked by the O-isopentylhydroxylamine.

Visual 1: Aniline-Catalyzed Oxime Ligation Mechanism

OximeMechanism Peptide Peptide-Aldehyde (Electrophile) Iminium Protonated Iminium Intermediate Peptide->Iminium + Aniline (Fast) Aniline Aniline (Catalyst) Aniline->Iminium Product Isopentyl-Oxime Peptide (Stable Conjugate) Iminium->Product + Reagent (- Aniline) Reagent O-Isopentylhydroxylamine (Nucleophile) Reagent->Product

Caption: Aniline forms a reactive iminium intermediate, accelerating the attack by O-isopentylhydroxylamine 10-100x compared to uncatalyzed reactions.

Experimental Workflow

The modification process requires two distinct phases: (1) Introducing a carbonyl handle to the peptide, and (2) The chemoselective ligation.[4]

Visual 2: Complete Conjugation Workflow

Workflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Ligation Step1 SPPS Synthesis (N-term Serine) Step2 Periodate Oxidation (NaIO4, pH 7) Step1->Step2 Step3 Purify Glyoxylyl-Peptide (C18 HPLC) Step2->Step3 Step4 Mix: Peptide + Reagent + Aniline (100mM) Step3->Step4 Dissolve in Buffer Step5 Incubate pH 4.5, 4-16 hrs Step4->Step5 Step6 Quench & Polish (Prep HPLC) Step5->Step6

Caption: Step-by-step workflow from Solid Phase Peptide Synthesis (SPPS) to final hydrophobic conjugate purification.

Detailed Protocols

Phase 1: Preparation of the Carbonyl-Peptide

Note: If your peptide already contains a non-natural keto-amino acid (e.g., p-acetylphenylalanine), skip to Phase 2.

Method: N-Terminal Serine Oxidation This method converts an N-terminal Serine/Threonine into a glyoxylyl group (aldehyde).

  • Dissolution: Dissolve N-terminal Ser/Thr peptide (10 mg) in 1 mL Phosphate Buffer (50 mM, pH 7.0).

  • Oxidation: Add Sodium Periodate (

    
    ) to a final concentration of 2–5 equivalents relative to the peptide.
    
  • Incubation: Stir for 15–30 minutes at Room Temperature (RT). Do not exceed 30 mins to prevent side reactions.

  • Quenching: Add 100

    
    L of ethylene glycol or purify immediately via C18 Sep-Pak or HPLC to remove excess periodate.
    
  • Lyophilization: Freeze-dry the resulting Glyoxylyl-peptide.

Phase 2: Oxime Ligation with O-Isopentylhydroxylamine

Materials:

  • Peptide: Glyoxylyl-peptide or Keto-peptide (from Phase 1).

  • Reagent: O-Isopentylhydroxylamine hydrochloride (CAS 51951-35-0).[2]

  • Catalyst: Aniline (distilled or high purity).

  • Buffer: 0.1 M Sodium Acetate (NaOAc), pH 4.5.

  • Solvent: Acetonitrile (ACN) (if peptide solubility is low).

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 0.1 M NaOAc adjusted to pH 4.5 with acetic acid.

    • Critical: pH 4.5 is the "sweet spot" where the aniline forms the iminium ion efficiently, but the alkoxyamine remains nucleophilic.

  • Peptide Solution: Dissolve the peptide to a concentration of 1–2 mM in the buffer.

    • Note: If the peptide is hydrophobic, add up to 50% ACN.

  • Reagent Addition: Add O-Isopentylhydroxylamine hydrochloride (5–10 equivalents).

  • Catalyst Addition: Add Aniline to a final concentration of 100 mM.

    • Tip: Prepare a 1 M stock of Aniline in ACN to ensure accurate pipetting.

  • Reaction: Vortex briefly and incubate at 25°C (RT) for 4–16 hours.

    • Monitoring: Check via LC-MS at T=0, 2h, and 4h. The oxime product will show a distinct mass shift (see Data Analysis).

  • Purification: Inject directly onto a Preparative HPLC (C18 column).

    • Gradient: Standard 5–65% ACN/Water + 0.1% TFA. The isopentyl group will significantly shift retention time (make the peptide elute later).

Data Analysis & Validation

Mass Spectrometry (MS)

Verification of the conjugate is primary done via ESI-MS.

ComponentMass Change Calculation
Reaction Type Condensation (Loss of

)
Reagent Added

(MW ~103.1)
Water Lost

(MW 18.0)
Net Mass Shift +85.1 Da
  • Target Mass:

    
    .
    
  • Failure Mode: If you see

    
    , the intermediate has formed but not dehydrated (rare), or a non-covalent adduct is present.
    
HPLC Retention Time

The isopentyl group adds significant lipophilicity.

  • Expectation: A shift of +2 to +5 minutes on a standard C18 gradient (e.g., 1% gradient/min).

  • Validation: This shift confirms the successful attachment of the hydrophobic handle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction pH is too high (>6.0) or too low (<3.5).Adjust buffer to exactly pH 4.5. Ensure Aniline is at 100 mM.
Peptide Precipitation Isopentyl group decreases solubility.Increase ACN concentration in the reaction buffer (up to 50%).
Incomplete Conversion Reagent hydrolysis or oxidation.Use fresh O-isopentylhydroxylamine. Add 20 eq. of reagent.
Side Products Aniline adducts (rare).Ensure thorough HPLC purification. Aniline washes off easily on C18.

References

  • Lead Sciences. (n.d.). O-Isopentylhydroxylamine hydrochloride Product Page. Retrieved Jan 28, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.
  • Agnew, H. D., et al. (2020). Oxime Ligation for Peptide Macrocyclization. Open Research Repository. [Link]

  • Gao, N., et al. (2019).[7][8] TDP-43 specific reduction induced by Di-hydrophobic tags conjugated peptides. Bioorganic Chemistry. (Reference for Hydrophobic Tagging applications).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for O-isopentylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting CAS: 110236-74-7 (Free base generic ref) / Specific Salt Forms Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center for O-isopentylhydroxylamine hydrochloride . This compound is a critical alkoxyamine building block, primarily used to install the O-isopentyl oxime moiety in pharmaceutical intermediates.

Unlike simple alkylamines, the oxygen-nitrogen bond renders this molecule sensitive to oxidation in its free base form. Furthermore, direct alkylation of hydroxylamine often results in poly-alkylation. Therefore, our optimized protocols utilize the Gabriel Synthesis approach (via N-hydroxyphthalimide) to ensure mono-alkylation selectivity and high purity.

Module 1: Synthesis & Optimization Protocol

The "Golden Route": Phthalimide Protection Strategy

We do not recommend direct alkylation of hydroxylamine. The following protocol uses N-hydroxyphthalimide (NHPI) to lock the nitrogen site, forcing exclusive O-alkylation.

Step-by-Step Workflow

Step 1: O-Alkylation [1]

  • Reagents: N-Hydroxyphthalimide (1.0 eq), 1-Bromo-3-methylbutane (Isopentyl bromide, 1.2 eq), Base (DBU or K₂CO₃).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 60–80°C, 4–12 hours.

  • Checkpoint: Monitor TLC for disappearance of NHPI.

Step 2: Deprotection (Ing-Manske Procedure)

  • Reagents: Hydrazine hydrate (1.2–1.5 eq).[2]

  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux for 1–2 hours. A heavy white precipitate (phthalhydrazide) will form.

Step 3: Salt Formation

  • Isolation: Filter off phthalhydrazide. Concentrate filtrate.

  • Salting: Dissolve residue in dry Et₂O or Dioxane. Add 4M HCl in Dioxane dropwise at 0°C.

  • Result: White crystalline solid.[3]

Visual Workflow (Graphviz)

SynthesisWorkflow NHPI N-Hydroxyphthalimide Alkylation Step 1: O-Alkylation (Isopentyl Bromide + Base) NHPI->Alkylation Intermediate N-Isopentyloxyphthalimide Alkylation->Intermediate Cleavage Step 2: Hydrazinolysis (Hydrazine Hydrate) Intermediate->Cleavage Byproduct Phthalhydrazide (Precipitate - Remove) Cleavage->Byproduct Filtration FreeBase Free Amine (In Solution) Cleavage->FreeBase SaltForm Step 3: HCl Addition (Et2O/Dioxane) FreeBase->SaltForm Product O-Isopentylhydroxylamine Hydrochloride SaltForm->Product

Caption: Optimized 3-step synthesis workflow via N-hydroxyphthalimide protection.

Optimization Data: Solvent & Base Screening

The choice of base significantly impacts the reaction rate due to the steric bulk of the isopentyl group (primary, but


-branched).
BaseSolventTemp (°C)Time (h)Yield (Step 1)Notes
Et₃N DCM4024<40%Too slow; isopentyl bromide is less reactive than methyl iodide.
K₂CO₃ DMF80685%Recommended. High yield, easy workup (pour into water).
DBU ACN60492%Fastest, but DBU is harder to remove if not washed thoroughly.
NaH THF0 -> 25275%Risk of elimination side-reactions (isopentene formation).

Module 2: Troubleshooting & FAQs

Q1: My final product is a sticky oil, not a white powder. What went wrong?

Diagnosis: This is the most common issue. It usually stems from three causes:

  • Hygroscopicity: The salt absorbed water from the air.

  • Excess Acid: Residual HCl or acetic acid (if used) is trapping solvent.

  • Impurities: Residual phthalhydrazide or unreacted alkyl bromide.

The Fix (Recrystallization Protocol):

  • Dissolve the crude oil in a minimum amount of warm Isopropanol or Ethanol .

  • Add dry Diethyl Ether or MTBE until the solution turns slightly cloudy.

  • Store at -20°C overnight.

  • If it oils out again, scratch the glass with a spatula to induce nucleation or use a seed crystal.

Q2: I have a persistent white solid impurity that won't dissolve in water. Is this my product?

Diagnosis: No. This is likely phthalhydrazide , the byproduct of Step 2. It is notoriously difficult to remove completely by simple filtration.

The Fix (pH Swing Method):

  • After hydrazinolysis, cool the mixture and filter the bulk solid.

  • Acidify the filtrate with HCl (pH < 2) and stir for 30 mins. This precipitates any remaining phthalhydrazide (which is insoluble in acid).

  • Filter again.[4]

  • Neutralize the filtrate (if you need to extract the free base) or evaporate strictly to dryness if proceeding to salt formation.

Q3: The alkylation yield (Step 1) is low (<50%).

Diagnosis: The isopentyl group (3-methylbutyl) has


-branching, making it more sterically hindered than a simple ethyl group.
The Fix: 
  • Add a Catalyst: Add 10 mol% Sodium Iodide (NaI) to the reaction. This generates the isopentyl iodide in situ (Finkelstein reaction), which is a much better electrophile than the bromide.

  • Temperature: Ensure the internal temperature reaches at least 75°C if using K₂CO₃/DMF.

Troubleshooting Logic Tree (Graphviz)

Troubleshooting Issue Start: Identification of Issue State Physical State Issue (Oiling/Sticky) Issue->State Purity Purity Issue (Unknown Peaks/Solids) Issue->Purity Dry Is the product dry? State->Dry NMR Check 1H NMR Purity->NMR Recryst Action: Recrystallize (EtOH/Et2O) Dry->Recryst No ( Hygroscopic ) Aromatic Aromatic protons present? (7.8-8.0 ppm) NMR->Aromatic Aliphatic Extra Alkyl peaks? NMR->Aliphatic Phthal Action: Acidify & Filter (Remove Phthalhydrazide) Aromatic->Phthal Yes Wash Action: Wash with Hexanes (Remove unreacted Bromide) Aliphatic->Wash Yes

Caption: Diagnostic logic tree for isolating pure O-isopentylhydroxylamine HCl.

Module 3: Handling, Storage, & Safety

Safety Profile
  • Free Base: Volatile and potentially toxic.[5] Avoid inhalation.

  • Hydrochloride Salt: Skin and eye irritant.[5]

  • Warning: Hydroxylamine derivatives can be mutagenic. Handle with double gloves and work in a fume hood.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic .

  • Container: Tightly sealed amber glass vial.

  • Shelf Life: 12 months if kept dry. If the solid turns yellow, it indicates oxidation of the amine.

Analytical Markers (Validation)

To confirm you have the correct structure:

  • ¹H NMR (DMSO-d₆): Look for the characteristic doublet (~0.9 ppm) for the terminal methyls of the isopentyl group and a triplet (~4.0 ppm) for the

    
     protons.
    
  • Absence of: Aromatic signals (unless impure) and the broad singlet of N-hydroxyphthalimide (~10.9 ppm).

References

  • Ing, H. R., & Manske, R. H. (1926). Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society (Resumed), 2348–2351.

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-Alkylhydroxylamines via N-Alkoxyphthalimides. Synthesis, 1976(10), 682-684.

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides.

  • PubChem Database. (2025).[6][7] O-Isopentylhydroxylamine - Compound Summary. National Center for Biotechnology Information.

  • Petrassi, H. M., et al. (2001). A solid phase synthesis of N-alkyl-O-benzyl hydroxamates. Organic Letters, 3(1), 139-142. (Demonstrates Mitsunobu/Alkylation variations).

Sources

Technical Guide: Optimization of O-Isopentylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile

O-Isopentylhydroxylamine hydrochloride (also known as O-isoamylhydroxylamine HCl) is a critical alkoxyamine reagent used primarily to introduce the isopentyloxy moiety into oxime ethers or as a linker in medicinal chemistry.

Researchers often encounter low yields (<40%) due to three specific failure modes:

  • Poor Selectivity: Competitive N-alkylation vs. O-alkylation when using unprotected hydroxylamine.

  • Incomplete Deprotection: Inefficient cleavage of the phthalimide protecting group.

  • Workup Losses: High volatility of the free base and difficulty crystallizing the hydrochloride salt from the reaction matrix.

This guide provides a validated, high-yield protocol focusing on the Gabriel Synthesis route (via N-hydroxyphthalimide), which offers superior regioselectivity compared to direct alkylation.

Module 1: Synthesis Strategy (The "Why" & "How")

Q: Why is my yield low when reacting hydroxylamine directly with isopentyl bromide?

A: Direct alkylation of hydroxylamine (


) is kinetically flawed for high-yield synthesis.
  • The Problem: Hydroxylamine has two nucleophilic sites: the nitrogen and the oxygen. Nitrogen is generally more nucleophilic, leading to N-alkylation (forming N-isopentylhydroxylamine) rather than the desired O-alkylation .

  • The Solution: You must "mask" the nitrogen. The industry-standard approach is using N-Hydroxyphthalimide (NHP) . The phthalimide group protects the nitrogen, forcing the alkylating agent to react exclusively with the oxygen.

Q: What is the optimal solvent/base system for the alkylation step?

A: The choice of solvent dictates the reaction rate (SN2 kinetics).

  • Recommended: DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation (e.g.,

    
     or 
    
    
    
    ), leaving the N-hydroxyphthalimide anion "naked" and highly reactive.
  • Base: Triethylamine (TEA) (3.0 equiv) is preferred over inorganic carbonates (

    
    ) for homogeneity, though 
    
    
    
    works well if the reaction is heated (60-80°C).

Module 2: Step-by-Step Optimization Protocol

Step 1: O-Alkylation of N-Hydroxyphthalimide

Objective: Synthesize N-isopentyloxyphthalimide.

  • Dissolution: Dissolve N-Hydroxyphthalimide (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add Triethylamine (1.2 equiv). The solution will turn deep red/orange (formation of the N-oxide anion).

  • Alkylation: Add 1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 equiv) dropwise.

  • Reaction: Heat to 70°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (NHP) is very polar; the product is non-polar.

  • Workup: Pour into ice water. The product, N-isopentyloxyphthalimide , should precipitate as a white/off-white solid. Filter and wash with water to remove DMF.

    • Troubleshooting: If it oils out, extract with Ethyl Acetate (EtOAc), wash with 1M NaOH (to remove unreacted NHP), then brine.

Step 2: Hydrazinolysis (The Critical Step)

Objective: Cleave the phthalimide group to release O-isopentylhydroxylamine.

Q: The reaction turned into a solid white mass. Is this wrong? A: No, this is the Phthalhydrazide byproduct. Its formation confirms the reaction is working, but it traps your product.

  • Suspend: Suspend the N-isopentyloxyphthalimide in Ethanol (not methanol, to avoid methyl transfer side reactions, though rare).

  • Cleave: Add Hydrazine Hydrate (1.5 - 2.0 equiv).

  • Reflux: Heat to reflux.[1] Within 30-60 minutes, a heavy white precipitate (phthalhydrazide) will form.

  • Digestion: Cool to room temperature.

    • Critical Step: Acidify the mixture with Conc. HCl until pH < 2. This converts your product (free base) into the soluble hydrochloride salt and ensures the phthalhydrazide remains insoluble.

  • Filtration: Filter off the white solid (phthalhydrazide). Your product is in the filtrate.

Step 3: Isolation & Salt Formation

Objective: Isolate pure O-isopentylhydroxylamine HCl.

  • Concentration: Evaporate the ethanolic filtrate to near dryness. You will have a residue containing your product and excess hydrazine HCl.

  • Free Base Release: Redissolve residue in water. Basify with 40% NaOH (pH > 12).

  • Extraction: Extract immediately with Diethyl Ether or MTBE (3x).

    • Note: The free base (O-isopentylhydroxylamine) is an oil with a boiling point likely >100°C, but it is volatile. Do not rotovap under high vacuum/heat.

  • Salt Precipitation: Dry the ether layer over

    
    . Filter.
    
  • Final Crystallization: Bubble HCl gas into the ether solution OR add 2M HCl in Diethyl Ether dropwise.

    • The O-isopentylhydroxylamine Hydrochloride will precipitate as a white crystalline solid.

    • Filter and dry under vacuum (room temp).

Visualization: Reaction Pathway & Logic

G Start N-Hydroxyphthalimide (Reagent) Alkylation Step 1: Alkylation (DMF, Et3N, 70°C) Start->Alkylation + Isopentyl Bromide Intermediate N-Isopentyloxyphthalimide (Precipitate in Water) Alkylation->Intermediate Hydrazinolysis Step 2: Hydrazinolysis (EtOH, N2H4, Reflux) Intermediate->Hydrazinolysis SolidMass Solid Mass Formed (Phthalhydrazide) Hydrazinolysis->SolidMass Byproduct forms AcidWorkup Acidify (HCl) & Filter (Product in Filtrate) SolidMass->AcidWorkup Remove Solid BaseExtract Basify (NaOH) & Extract (Ether/MTBE) AcidWorkup->BaseExtract Isolate Free Base SaltForm Add HCl in Ether (Precipitate Final Salt) BaseExtract->SaltForm Final Purification

Figure 1: Optimized workflow for the Gabriel Synthesis of O-isopentylhydroxylamine HCl.

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Low Yield (<20%) Incomplete alkylation of NHP.Ensure DMF is anhydrous. Increase temp to 80°C. Check TLC before stopping Step 1.
Product is an Oil Free base was not converted to HCl salt properly.The free base is a liquid. You must add HCl (gas or ether solution) to precipitate the solid salt.
Product is Yellow Residual N-hydroxyphthalimide or oxidation.Wash the ether extract (Step 3.3) with 1M NaOH twice before adding HCl.
"Missing" Product Product lost in aqueous layer during workup.The HCl salt is water-soluble. You must basify to pH > 12 to push it into the organic (Ether) layer.

Advanced Insight: The "Boc" Alternative

For laboratories wishing to avoid Hydrazine (a known carcinogen), the Boc-protection route is a superior alternative validated in recent literature.

  • Reagent:

    
     (Boc2NOH).[2]
    
  • Protocol:

    • React

      
       with Isopentyl bromide (
      
      
      
      , MeCN, Reflux).
    • Isolate the alkylated intermediate (usually an oil).

    • Deprotect with 4M HCl in Dioxane .

    • Evaporate solvent to obtain pure O-isopentylhydroxylamine HCl quantitatively.

  • Benefit: No filtration of phthalhydrazide; no extraction needed if the reaction is clean.

References

  • ChemicalBook. O-Allylhydroxylamine Hydrochloride Synthesis (Analogous Procedure). Retrieved from

  • National Institutes of Health (NIH). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine.[2] Synth Commun. 2014; 44(16): 2344–2347.[2] Retrieved from

  • PubChem. O-Isopentylhydroxylamine (Compound Summary). Retrieved from

  • BenchChem. Troubleshooting unexpected byproducts in O-Decylhydroxylamine synthesis. Retrieved from

Sources

Technical Support Center: Oxime Ligation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for researchers encountering low yields in oxime ligation chemistries. It synthesizes mechanistic insights with field-proven optimization strategies.

Topic: Troubleshooting Low Yield in Bioconjugation Support Level: Senior Application Scientist Status: Active

Diagnostic Workflow

Before altering your protocol, identify the bottleneck using the logic flow below. This chart isolates whether your issue is kinetic (rate), thermodynamic (equilibrium), or structural.

OximeTroubleshooting Start START: Low Yield Observed CheckPH 1. Check Reaction pH Start->CheckPH IsAcidic Is pH < 4.0? CheckPH->IsAcidic Yes Yes IsAcidic->Yes No No IsAcidic->No IsNeutral Is pH > 6.0? IsNeutral->Yes IsNeutral->No CheckCat 2. Catalyst Status HasCat Catalyst Present? CheckCat->HasCat HasCat->Yes HasCat->No CheckConc 3. Reagent Concentration IsDilute Conc. < 100 µM? CheckConc->IsDilute IsDilute->Yes IsDilute->No CheckSterics 4. Steric Analysis IsKetone Substrate is Ketone? CheckSterics->IsKetone IsKetone->Yes IsKetone->No AdjustPHUp Risk: Protonation of Alkoxyamine Action: Raise pH to 4.5 AddCat Action: Add 10-100 mM Aniline or mPDA SwitchCat Action: Switch to mPDA (Higher Solubility) IncreaseConc Action: Increase Conc. or use Excess Reagent LongerTime Action: Heat (37°C) or Extend Time (24h+) Success Protocol Optimized Yes->CheckCat Yes->AdjustPHUp Yes->SwitchCat Yes->IncreaseConc Yes->LongerTime No->IsNeutral No->CheckConc No->CheckSterics No->AddCat No->Success

Figure 1: Decision tree for isolating the root cause of low oxime ligation yields.

Mechanistic Insight: The "Why" Behind the Protocol

To fix the reaction, you must understand that oxime ligation is a two-step reversible process heavily dependent on proton transfer.

The Aniline Effect

At neutral pH (required for many proteins), the rate-determining step is the dehydration of the tetrahedral intermediate. Aniline (and its derivatives) acts as a nucleophilic catalyst.[1][2] It rapidly forms a Schiff base with the carbonyl (imine), which is more electrophilic than the original ketone/aldehyde, facilitating the attack by the alkoxyamine.

Figure 2: Nucleophilic catalysis mechanism. The catalyst lowers the energy barrier for dehydration and transimination.

Troubleshooting Guide (FAQ Format)

Category 1: Reaction Kinetics (Why is it slow?)

Q: My reaction is stuck at 50% conversion after 24 hours. I'm at pH 7.0. A: You are likely fighting the bell-shaped pH rate profile.

  • The Issue: At pH 7, the formation of the protonated intermediate is slow. At low pH (<3), the alkoxyamine nucleophile becomes protonated (

    
    ) and non-reactive.
    
  • The Fix: The "Sweet Spot" is pH 4.5 . If you must work at pH 7 (e.g., for protein stability), you must use a catalyst.

  • Catalyst Recommendation: Switch from Aniline to m-Phenylenediamine (mPDA) . mPDA is up to 15x faster than aniline at pH 7 and has higher aqueous solubility, allowing concentrations up to 100 mM without precipitation [1, 2].

Q: I am using a ketone substrate, and the yield is negligible compared to aldehydes. A: Ketones are sterically hindered and less electrophilic.

  • The Issue: The methyl/alkyl group on the ketone donates electron density to the carbonyl carbon, making it less reactive to nucleophilic attack compared to the proton on an aldehyde.

  • The Fix:

    • Increase Catalyst Concentration: Push mPDA to 50-100 mM.

    • Heat: If the biomolecule tolerates it, incubate at 37°C.

    • Excess Reagents: Use 10-20 equivalents of the alkoxyamine to drive the equilibrium (Le Chatelier’s principle).

Category 2: Reagent Stability (Where did my product go?)

Q: I see product formation initially, but it disappears over time. A: You are likely observing hydrolysis .

  • The Issue: Oxime formation is reversible.[3][4] While oximes are more stable than hydrazones (

    
     vs 
    
    
    
    ), they can hydrolyze in acidic conditions or if the equilibrium is not driven [3].
  • The Fix:

    • Buffer Exchange: Once the reaction is complete, buffer exchange into a neutral buffer (pH 7.4) immediately to "freeze" the oxime state.

    • Concentration: Ensure the final product is not stored in extreme dilution (<1 µM) in acidic buffers.

Q: My alkoxyamine reagent seems inactive. A: Check for oxidation or protonation .

  • The Issue: Although alkoxyamines are more stable than hydrazines, they can oxidize over time. Furthermore, if your coupling buffer is too acidic (pH < 3.5), the amine is fully protonated and cannot attack the carbonyl.

  • The Fix: Use fresh reagents. Verify the pKa of your specific alkoxyamine (typically ~4.5). Ensure reaction pH > pKa.

Optimized Standard Protocol

Use this baseline protocol for bioconjugation of proteins/peptides.

Materials
  • Buffer: 100 mM Sodium Phosphate or Acetate, pH 4.5 (optimal) or pH 7.0 (physiological).

  • Catalyst: m-Phenylenediamine (mPDA) (Preferred) or Aniline.[5][6]

  • Reagents: Protein-Aldehyde/Ketone (10-50 µM), Alkoxyamine-Label (5-20 equiv).

Step-by-Step Workflow
  • Preparation: Dissolve mPDA in the reaction buffer to a concentration of 100 mM . Adjust pH back to target (catalyst addition can shift pH).

  • Mixing: Add the protein substrate to the buffer.

  • Initiation: Add the alkoxyamine probe (dissolved in water or DMSO).

    • Note: Keep DMSO < 5-10% v/v to prevent protein denaturation.

  • Incubation:

    • Aldehydes: 1-2 hours at RT.

    • Ketones: 4-16 hours at RT or 37°C.

  • Quenching/Purification: Remove excess catalyst and unreacted probe via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS pH 7.4.

Comparative Data: Catalyst Efficiency

Data summarized from Dirksen et al. and recent kinetic studies [1, 4].

ConditionCatalyst (100 mM)pHRelative Rate (

)
Notes
Uncatalyzed None4.51.0Baseline (Slow)
Uncatalyzed None7.0< 0.1Very slow due to low protonation of leaving group
Standard Aniline7.0~40Effective, but solubility limited
Optimized mPDA 7.0~600 Superior kinetics & solubility
Alternative pPDA7.0~500Fast, but oxidation prone (turns black)

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.

  • Rashidian, M., et al. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation."[2][7][8] Bioconjugate Chemistry.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition.

  • Bhat, V. T., et al. (2018). "Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity." Chemical Science.

Sources

Technical Support Center: O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Experimental Optimization

Executive Summary

O-Isopentylhydroxylamine hydrochloride (CAS: 110236-74-7 / Generic Alkoxyamine class) is a specialized reagent primarily used for chemoselective ligation (oxime formation) with carbonyl-containing molecules (glycans, proteins, steroids).

While the hydrochloride salt stabilizes the reactive amine, this compound is hygroscopic and susceptible to oxidative degradation if mishandled. This guide addresses the three most common user inquiries: physical degradation (clumping), reaction failure (pH issues), and purity analysis.

Part 1: Stability & Storage Profile

The stability of O-isopentylhydroxylamine is dictated by its protonation state. The hydrochloride salt (


) is significantly more stable than the free base (

).
ParameterSpecification / BehaviorCritical Note
Physical State White to off-white crystalline solidYellowing indicates oxidation. Goo/Liquid indicates moisture uptake.
Hygroscopicity HighMust be stored with desiccant.[1] Moisture uptake leads to hydrolysis risks and weighing errors.
Storage Temp -20°C (Long term)Can be shipped at ambient temp, but store frozen to prevent slow thermal decomposition.[2]
Solution Stability < 24 hours at Room TempDo not store in solution. Prepare fresh. The free base in solution oxidizes rapidly.
Sensitivity Oxidation, MoistureIncompatible with strong oxidizing agents and strong bases.
Common Issue: "My powder has turned into a sticky gel."

Diagnosis: The compound is hygroscopic. It has absorbed atmospheric water, forming a concentrated aqueous solution of the salt. Impact:

  • Stoichiometric Error: You are weighing water, not reagent.

  • Hydrolysis Risk: Prolonged exposure to moisture can lead to slow hydrolysis of the N-O bond, though this is slow at neutral pH. Recovery Protocol:

  • Do not heat. Heating a wet amine salt can accelerate degradation.

  • Desiccation: Place the open vial in a vacuum desiccator over

    
     or active silica gel for 24-48 hours.
    
  • Recrystallization (If critical): Dissolve in minimal dry ethanol and precipitate with cold diethyl ether (standard amine salt purification).

Part 2: Reaction Troubleshooting (Oxime Ligation)

The most frequent technical ticket involves failed conjugation reactions. The reactivity of O-isopentylhydroxylamine is governed strictly by pH .

The "Goldilocks" pH Window
  • pH < 3: The amine is fully protonated (

    
    ). It is non-nucleophilic and cannot attack the carbonyl carbon. Reaction freezes. 
    
  • pH > 6: The target carbonyl (aldehyde/ketone) is less electrophilic, and the iminium intermediate is unstable. Reaction slows.

  • Optimal pH (4.0 – 5.0): The amine has enough free base character (

    
    ) to be nucleophilic, but the carbonyl is activated by protonation.
    
Diagram: Troubleshooting Oxime Ligation

OximeTroubleshooting Start Issue: Low Conjugation Yield CheckPH Check Reaction pH Start->CheckPH IsAcidic pH < 3.5 CheckPH->IsAcidic Too Low IsBasic pH > 6.0 CheckPH->IsBasic Too High IsOptimal pH 4.0 - 5.0 CheckPH->IsOptimal Correct BufferFix Action: Buffer with NaOAc or Citrate to pH 4.5 IsAcidic->BufferFix IsBasic->BufferFix CatalystCheck Did you use a catalyst? IsOptimal->CatalystCheck AddAniline Action: Add 10-100mM Aniline (Nucleophilic Catalysis) CatalystCheck->AddAniline No CheckConc Check Reactant Conc. CatalystCheck->CheckConc Yes Concentrate Action: Increase Conc. (Oxime formation is 2nd order) CheckConc->Concentrate < 1 mM

Figure 1: Decision tree for optimizing O-isopentylhydroxylamine ligation efficiency.

Critical Protocol: Aniline Catalysis

If the reaction is sluggish even at pH 4.5, add aniline (or p-phenylenediamine) at 10–100 mM. Aniline forms a highly reactive Schiff base intermediate with the ketone, which then undergoes rapid transimination with the O-isopentylhydroxylamine [1].

Part 3: Degradation Forensics

When the reagent degrades, it follows specific chemical pathways.[3] Understanding these helps you interpret confusing NMR or LC-MS data.

Degradation Pathways
  • Oxidation (Primary Threat): In the presence of air and light, the free amine oxidizes to the corresponding oxime or nitrone.

  • Thermal Homolysis: High temperatures can cleave the weak N-O bond (

    
    ), releasing isopentyl alcohol and ammonia/nitrogen oxides.
    
Diagram: Chemical Degradation Logic

Degradation Salt O-Isopentylhydroxylamine HCl (Stable Solid) FreeBase Free Amine (R-O-NH2) Salt->FreeBase Deprotonation (pH > 7) Hydrolysis Hydrolysis (Extreme pH) Salt->Hydrolysis Strong Acid + Heat Oxidation Oxidation (Air/Light) FreeBase->Oxidation ProductOx Oximes / Nitrones (Yellow impurity) Oxidation->ProductOx ProductHyd Isopentanol + NH3 Hydrolysis->ProductHyd

Figure 2: Primary degradation pathways. Note that the salt form protects against the oxidation pathway.

QC Checklist: Is my reagent still good?

Perform these checks if you suspect degradation:

  • Visual Inspection:

    • Pass: White crystalline powder.

    • Fail: Yellow/Orange tint (Oxidation).

    • Fail: Wet/Clumped mass (Hydrolysis risk).

  • 1H NMR Verification (D2O or DMSO-d6):

    • Look for the Isopentyl Group : Multiplets at

      
       0.9 (CH3), 1.5-1.7 (CH2/CH).
      
    • Look for the Alpha-Protons (

      
      ) : Triplet around 
      
      
      
      4.0 ppm.
    • Impurity Flag: A shift of the alpha-protons or appearance of aldehyde peaks indicates N-O bond cleavage or oxidation.

  • Mass Spectrometry (LC-MS):

    • Target Ion: Look for

      
      . MW of Free Base = 103.16 Da.[4] Target m/z = 104.2 .
      
    • Degradation Signal: Appearance of peaks corresponding to Isopentanol (loss of amine) or dimers.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Discusses aniline catalysis mechanism.

  • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society. Foundational text on pH dependence (bell-shaped curve).

  • PubChem Compound Summary. (2024). "O-Isopentylhydroxylamine."[4] National Center for Biotechnology Information.

  • Kölmel, D. K., et al. (2014). "Rapid synthesis of alkoxyamine hydrochloride derivatives." Organic & Biomolecular Chemistry. Describes synthesis and stability of alkoxyamine HCl salts.

Sources

Preventing hygroscopic effects in O-isopentylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Variable

O-Isopentylhydroxylamine hydrochloride (CAS: 51951-35-0) is a critical reagent often employed in glyco-conjugation and the synthesis of O-alkyl oximes. However, its hydrochloride salt form renders it significantly hygroscopic .

The chloride anion (


) in the crystal lattice possesses a high charge density, creating a strong thermodynamic drive to form hydrate shells when exposed to atmospheric moisture. This is not merely a physical inconvenience; it is a chemical hazard that leads to:
  • Stoichiometric Drift: Absorbed water adds "dead weight," causing you to under-load the reagent in molar equivalents.

  • Hydrolysis Risks: While the HCl salt is stable, the presence of water can facilitate slow hydrolysis or side reactions during sensitive nucleophilic substitutions.

  • Physical Degradation: Transition from free-flowing powder to deliquescent "goo," making transfer impossible.

This guide provides the definitive protocols to neutralize these risks.

The Hygroscopic Failure Cascade

Understanding the failure mode is the first step to prevention. The diagram below illustrates how minor moisture exposure propagates into experimental failure.

HygroscopicCascade Moisture Atmospheric Moisture (>40% RH) Adsorption Surface Adsorption (t < 5 mins) Moisture->Adsorption Exposure LatticeBreak Crystal Lattice disruption (Deliquescence) Adsorption->LatticeBreak H-Bonding WeightError Gravimetric Error (Water Weight > 5%) LatticeBreak->WeightError Mass Increase StoichFail Stoichiometric Mismatch (Reagent Under-loading) WeightError->StoichFail Calculation Error YieldDrop Reaction Yield < 50% (Incomplete Conversion) StoichFail->YieldDrop Kinetic Failure

Figure 1: The cascade effect of moisture absorption on experimental outcomes. Note that gravimetric error is the silent killer of reaction yields.

Module 1: Storage & Environment (Static Defense)

The "Double-Wall" Principle

Never rely on the vendor's original cap alone. Over time, screw caps relax, and septa degrade.

Protocol:

  • Primary Container: Store the reagent in an amber glass vial with a Teflon-lined cap. Tape the cap with Parafilm only as a dust seal (Parafilm is permeable to water vapor over time).

  • Secondary Container: Place the primary vial inside a secondary jar containing a high-efficiency desiccant.

  • Temperature: Store at 2–8°C . Cold storage reduces the kinetics of decomposition, but warning : cold containers condense water rapidly when brought to room temperature.

Desiccant Selection Guide

Not all drying agents are equal. For amine salts, avoid acidic drying agents.

DesiccantEfficiency (Residual H2O)CompatibilityRecommendation
P₂O₅ (Phosphorus Pentoxide) < 0.01 mg/LExcellentGold Standard for secondary containment.
Silica Gel (Blue/Orange) ~0.05 mg/LGoodAcceptable for short term; visual indicator is helpful.
CaCl₂ (Anhydrous) ~0.15 mg/LModerateAvoid; can liquefy and contaminate if containment fails.
Molecular Sieves (4Å) < 0.001 mg/LExcellentBest for drying solvents used with the reagent.

Module 2: Handling & Weighing (Kinetic Defense)

The most critical moment is the transfer from storage to reaction vessel.

The "Difference Weighing" Protocol

Do not weigh hygroscopic salts on an open balance pan.

  • Equilibration: Remove the storage vessel from the fridge and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation on the cold solid.

  • Tare Setup: Place the entire closed vial on the balance. Tare to zero.

  • Transfer: Quickly remove the cap, transfer an estimated amount to your reaction flask, and immediately recap the vial.

  • Measurement: Place the closed vial back on the balance. The negative value displayed is the exact mass transferred.

    • Why? This method minimizes the time the bulk solid is exposed to air and eliminates the error of water absorbing onto the weighing boat.

Inert Atmosphere Workflow

For high-precision applications (e.g., GMP synthesis or kinetic studies), use the following workflow:

InertHandling Start Cold Storage (2-8°C) Warm Warm to RT (in Desiccator) Start->Warm 30 min Glovebox Glovebox/Bag (N2 or Ar) Warm->Glovebox Transfer Weigh Weighing (Inert Atmo) Glovebox->Weigh < 1 ppm H2O Dissolve Dissolution (Anhydrous Solvent) Weigh->Dissolve Immediate Seal Septum Seal Dissolve->Seal Ready for Rxn

Figure 2: Optimal workflow for handling O-Isopentylhydroxylamine HCl to ensure <1% water content.

Module 3: Recovery (Troubleshooting)

Scenario: The solid has clumped or looks "wet." Is it ruined? Answer: Not necessarily. You can reverse the hydration if the compound hasn't hydrolyzed.

Vacuum Drying Protocol
  • Equipment: Vacuum oven or Schlenk line with a drying pistol.

  • Temperature: Set to 40°C .

    • Warning: Do not exceed 60°C. Hydroxylamine derivatives can be thermally unstable.

  • Desiccant: Place a tray of P₂O₅ in the oven or use a P₂O₅ trap on the Schlenk line.

  • Duration: Dry for 12–24 hours under high vacuum (< 1 mbar).

  • Verification: Check melting point. Pure O-Isopentylhydroxylamine HCl should melt/decompose around distinct ranges (often >120°C, check specific CoA). A depressed melting point indicates retained water or impurities.

Frequently Asked Questions (FAQ)

Q: Can I use this reagent if it has turned into a liquid (deliquesced)? A: It is risky. While the chemical identity might still be intact, determining the molecular weight for stoichiometry is impossible because you don't know the water mass.

  • Fix: Dissolve the "goo" in a known volume of anhydrous methanol or ethanol to create a stock solution. Titrate a small aliquot to determine the precise concentration, then use volumetrically.

Q: Why does my reaction yield vary so much between batches? A: This is a classic symptom of hygroscopicity. If Batch A was fresh and Batch B was opened on a humid day, Batch B contains significant water weight. You are effectively adding less reagent than calculated. Switch to the "Difference Weighing" protocol (Module 2).

Q: Is the free base less hygroscopic than the hydrochloride salt? A: Generally, yes, but the free base (O-isopentylhydroxylamine) is a liquid and is significantly more prone to oxidation and volatility. The HCl salt is the preferred storage form for stability, despite the hygroscopicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536481, O-Isopentylhydroxylamine. Retrieved January 28, 2026 from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for drying amine salts).
  • HepatoChem. Handling Hygroscopic Salts in Synthesis. Retrieved from [Link]

Technical Support: Purification of O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center (Troubleshooting & Protocols) Target Audience: Medicinal Chemists, Process Development Scientists Topic: Post-Synthesis Purification of O-Isopentylhydroxylamine Hydrochloride (


)

Core Directive: The Purification Strategy

O-Isopentylhydroxylamine hydrochloride is a critical "linker" intermediate often used to generate oxime-based conjugates or alkoxyamine-functionalized drugs. Its purity is paramount because trace impurities (such as hydrazine residues or unreacted alkyl halides) can catastrophically interfere with downstream bioconjugation reactions.

The purification strategy depends heavily on your synthesis route. The two most common pathways are:

  • Gabriel/Mitsunobu Route: Involves N-hydroxyphthalimide. Major Impurity: Phthalhydrazide.[1]

  • Oxime Ether Route: Involves alkylation of acetone oxime followed by hydrolysis. Major Impurity: Ketones and inorganic salts.[2]

This guide prioritizes a Free-Base Cleanup followed by Salt Crystallization approach, which is the most robust method for achieving >98% purity.

Standard Operating Procedure (The "Golden Path")

If you have a crude reaction mixture (either an oil or a sticky solid), do not attempt to recrystallize immediately. Impurities often prevent crystallization, leading to "oiling out." Follow this self-validating workflow.

Phase A: The Free-Base Extraction (Chemical Washing)

Goal: Remove non-basic impurities (phthalhydrazide, unreacted alkyl halides) before salt formation.

  • Basification: Dissolve your crude hydrochloride or reaction residue in minimal water. Carefully adjust pH to >10 using saturated

    
     or 
    
    
    
    (1M).
    • Why: This converts the O-isopentylhydroxylamine salt into its neutral free base (

      
       for the conjugate acid).
      
  • Extraction: Extract the aqueous layer 3x with Diethyl Ether (

    
    )  or Methyl tert-butyl ether (MTBE) .
    
    • Checkpoint: The O-isopentylhydroxylamine free base is highly lipophilic (due to the isopentyl chain) and will migrate to the organic layer. Phthalhydrazide (if present) largely remains in the basic aqueous phase as a salt or precipitates as an insoluble solid.

  • Wash: Wash the combined organic layers once with brine to remove trapped water.

  • Drying: Dry over anhydrous

    
     for 20 minutes. Filter.
    
Phase B: Salt Formation & Crystallization

Goal: Lock the volatile amine into a stable, crystalline lattice.

  • Acidification: Cool the ether solution to 0°C. Slowly add 4M HCl in Dioxane (or bubble HCl gas) until the solution is acidic (pH < 2).

    • Observation: A white precipitate should form immediately.

  • Solvent Swap (If Oiling Occurs): If the product oils out instead of precipitating, evaporate the solvent to dryness to obtain a crude solid/oil.

  • Recrystallization Protocol:

    • Solvent System: Ethanol (EtOH) / Diethyl Ether (

      
      ).
      
    • Step 1: Dissolve the crude salt in the minimum amount of boiling absolute EtOH.

    • Step 2: (Optional) If colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

    • Step 3: Remove from heat. Add

      
       dropwise until the solution becomes slightly turbid.
      
    • Step 4: Add one drop of EtOH to clear the turbidity.

    • Step 5: Seal and let stand at room temperature for 2 hours, then move to 4°C overnight.

  • Isolation: Filter the white needles/plates under inert gas (Argon/Nitrogen) to prevent moisture absorption. Wash with cold

    
    .
    

Troubleshooting Guide (Q&A)

Issue: Phthalhydrazide Contamination

Q: I used the Gabriel synthesis (hydrazine deprotection). My NMR shows aromatic peaks at 7.8-8.2 ppm. Recrystallization isn't removing them. What do I do?

A: This is the most common failure mode in alkoxyamine synthesis. Phthalhydrazide (the byproduct) is notoriously difficult to remove because it has poor solubility in almost everything, yet "tails" into your product.

  • The Fix: You must exploit the acidity of phthalhydrazide (

    
    ).
    
    • Perform the Phase A extraction described above.

    • Crucial Modification: When extracting the free base into ether, ensure the aqueous phase is strongly basic (pH > 12) . At this pH, phthalhydrazide exists as a dianion and is strictly confined to the aqueous layer.

    • If solid phthalhydrazide is clogging your separatory funnel, filter the biphasic mixture through a sintered glass frit before separation.

Issue: The "Oiling Out" Phenomenon

Q: Upon adding HCl or cooling my recrystallization, the product separates as a yellow/orange oil at the bottom, not crystals.

A: "Oiling out" indicates the presence of impurities (lowering the melting point) or residual water.

  • The Fix (Azeotropic Drying):

    • Redissolve the oil in Toluene or Benzene .

    • Rotovap to dryness. Repeat 2x. This azeotropically removes trace water.

    • Attempt recrystallization using a less polar system: Isopropanol (iPrOH) / Heptane . Dissolve in hot iPrOH, then add hot Heptane until turbid. Cool very slowly.

Issue: Hygroscopicity

Q: My product turned into a puddle on the balance. Is it ruined?

A: O-alkylhydroxylamine salts are hygroscopic.[3] It is not ruined, but the mass is inaccurate.

  • The Fix: Dissolve the "puddle" in absolute ethanol, rotovap to dryness, and dry under high vacuum (< 1 mbar) over

    
     or KOH pellets for 24 hours. Store in a desiccator.
    

Technical FAQ: The "Why" Behind the Chemistry

Q: Why do we prefer the HCl salt over the free base? A: The free base of O-isopentylhydroxylamine is a volatile liquid at room temperature and is prone to air oxidation (N-oxide formation). The Hydrochloride salt stabilizes the nitrogen lone pair, rendering the molecule a shelf-stable solid and preventing volatility.

Q: How do I validate purity without a melting point standard? A: Literature melting points for specific O-alkyl homologues can be scarce or variable. Use these analytical markers:

  • 1H NMR (

    
    ):  Look for the triplet (
    
    
    
    ) around 4.0–4.2 ppm. The integration must match the isopentyl methyls (0.9 ppm).
  • Titration: Dissolve a known mass in water and titrate with

    
     (Mohr method) to quantify chloride content. It should match the theoretical molecular weight (
    
    
    
    ).

Decision Logic for Purification

The following diagram illustrates the decision-making process for purifying the crude material.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Solid Solid CheckState->Solid Azeotrope Azeotropic Drying (Toluene) Liquid->Azeotrope Contains Water ImpurityCheck Impurity Profile (NMR) Solid->ImpurityCheck Phthal Phthalhydrazide Present? ImpurityCheck->Phthal AcidBase Acid/Base Extraction (pH > 12 -> Ether -> pH < 2) Phthal->AcidBase Yes (Gabriel Route) Recryst Recrystallization (EtOH / Et2O) Phthal->Recryst No (Clean Crude) AcidBase->Recryst Precipitate Salt Final Pure O-Isopentylhydroxylamine HCl Recryst->Final Azeotrope->ImpurityCheck

Caption: Workflow for selecting the appropriate purification method based on physical state and impurity profile.

Quantitative Data: Solubility Profile

Use this table to design your solvent systems.

SolventSolubility (25°C)Role in Purification
Water HighDissolving crude for extraction (Phase A).
Ethanol (Abs) High (Hot), Mod (Cold)Primary solvent for recrystallization.
Diethyl Ether LowAnti-solvent to induce precipitation.
Dichloromethane ModerateAlternative extraction solvent (if Ether fails).
Hexane/Heptane InsolubleStrong anti-solvent; good for "oiling out" issues.

References

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on preparation of amine hydrochlorides and recrystallization techniques).

  • Petrassi, H. M., et al. (2000). Synthesis of O-alkylhydroxylamines. Organic Syntheses, 77, 139. (Describes the general handling of alkoxyamine salts).

  • BenchChem Technical Support. (2025). Purification of Compounds from O-Isopropylhydroxylamine Hydrochloride Synthesis. (General troubleshooting for O-alkyl homologues).

Sources

Technical Guide: O-Isopentylhydroxylamine Hydrochloride in Carbonyl Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2]

O-Isopentylhydroxylamine hydrochloride (CAS: N/A for specific salt, typically custom synthesized; Free base analog often cited in generic alkoxyamine literature) is a specialized alkoxyamine reagent used to convert aldehydes and ketones into O-isopentyl oxime ethers .

Unlike simpler analogs (e.g., methoxyamine), the isopentyl group introduces significant lipophilicity and steric bulk. This modification is critical in drug development for:

  • Pharmacokinetic Modulation: Increasing the LogP of polar carbonyl-containing drugs.

  • Metabolic Stability: Protecting labile carbonyls from rapid reduction or oxidation.

  • Analytical Derivatization: Improving retention of small polar molecules in Reverse-Phase HPLC.

This guide addresses the specific side reactions and troubleshooting protocols associated with this reagent, focusing on the unique steric and electronic challenges imposed by the isopentyl moiety.

Core Reaction Mechanism & Standard Protocol

To troubleshoot effectively, one must first establish the "Control" mechanism. The reaction is a nucleophilic attack of the amine nitrogen on the carbonyl carbon, proceeding through a tetrahedral carbinolamine intermediate.

The "Gold Standard" Protocol

Use this baseline to determine if your issue is chemical or procedural.

ParameterRecommendationScientific Rationale (Causality)
Solvent MeOH or EtOH (95%)Protic solvents stabilize the polar transition state (carbinolamine formation).
Base Pyridine or NaOAc (1.1 - 1.5 eq)Critical: The reagent is a HCl salt. You must neutralize the HCl to release the free amine nucleophile (

) without making the solution so basic that the carbonyl is deactivated.
pH Window 4.5 – 5.5 The Jencks Curve: At pH < 3, the amine is protonated (

) and unreactive. At pH > 6, the carbonyl oxygen is not sufficiently protonated to activate electrophilicity.
Temperature 25°C - 40°CHigher temperatures promote E/Z isomerization (see Section 3).
Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the primary competitive failure modes.

ReactionPathways Reagent O-Isopentylhydroxylamine (HCl Salt) FreeAmine Free Amine (Nu:) Reagent->FreeAmine Neutralization Base Base (NaOAc) Base->FreeAmine Intermediate Carbinolamine Intermediate FreeAmine->Intermediate Nucleophilic Attack Michael Michael Adduct (If α,β-unsaturated) FreeAmine->Michael 1,4-Addition (Competitive) Carbonyl Target Carbonyl (R-C=O) Carbonyl->Intermediate Product Oxime Ether (Desired) Intermediate->Product -H2O (Dehydration) Isomer E/Z Isomer Mixture Product->Isomer Acid/Heat Isomerization Hydrolysis Reverted SM (Hydrolysis) Product->Hydrolysis Excess H2O / Low pH

Figure 1: Reaction logic flow showing the critical neutralization step and branching side-reaction pathways.

Troubleshooting Module: E/Z Isomerization

The Issue: HPLC/LC-MS shows two peaks with identical mass. The Cause: The C=N bond is rigid. The bulky isopentyl group creates significant steric clash, often leading to mixtures of E (trans) and Z (cis) isomers. Unlike methoxyamine, the isopentyl tail makes the thermodynamic energy difference between isomers more pronounced.

Diagnostic Steps[2][3][4][5]
  • Check Reaction Time: Long reaction times favor the thermodynamic product (usually E), but often lead to equilibrium mixtures.

  • Check Acid Load: Strong acid catalysis lowers the rotation barrier, accelerating isomerization.

Resolution Protocol: Thermodynamic Control

If you cannot separate the isomers, force the reaction to the single most stable isomer.

  • Acid Catalysis: Add catalytic HCl (in anhydrous dioxane/ether) to the crude mixture and heat at reflux for 1-2 hours. This overcomes the rotational barrier, driving the mixture to the thermodynamic minimum (typically the E-isomer where the bulky isopentyl group is anti to the largest group on the carbonyl).

  • Solvent Switch: Switch to a non-polar solvent (Toluene) and reflux.

Technical Insight: The isopentyl group is large. If your carbonyl substrate is also bulky (e.g., a steroid or terpene), the Z-isomer may be sterically prohibited, simplifying the profile. If the substrate is small (e.g., acetaldehyde), expect a 50:50 mixture.

Troubleshooting Module: Regioselectivity ( -Unsaturated Systems)

The Issue: Mass spec shows the correct mass, but NMR indicates loss of the double bond. The Cause: Michael Addition (1,4-Addition). When reacting with enones (e.g., cyclohexenone), the nitrogen nucleophile can attack the


-carbon instead of the carbonyl carbon.
Mechanism of Failure


Prevention Strategy
VariableAdjustmentReason
pH Control Lower pH to 4.0 At lower pH, the concentration of the free amine (highly nucleophilic) decreases. The carbonyl oxygen remains activated. 1,2-addition (oxime formation) is generally faster than 1,4-addition under acidic catalysis.
Temperature 0°C (Ice Bath) Michael addition has a higher activation energy than carbonyl condensation. Kinetic control favors the oxime.
Sterics Use the Isopentyl Advantage The isopentyl group is bulky. Michael addition is sterically demanding. If 1,4-addition is observed, it suggests the steric hindrance at the carbonyl is greater than at the

-carbon.

Troubleshooting Module: Incomplete Reaction & Hydrolysis

The Issue: Starting material persists despite adding excess reagent. The Cause: Oxime formation is an equilibrium process.



In the presence of water (from the reaction itself or the solvent) and acid (from the HCl salt), the equilibrium can shift back to the left (Hydrolysis).
The "Water Trap" Solution

For stubborn substrates (hindered ketones), standard alcoholic solvents are insufficient.

  • Dean-Stark Apparatus: Switch solvent to Toluene or Benzene . Reflux with a Dean-Stark trap to physically remove water as it forms.

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction vessel (if using EtOH/MeOH).

  • High Concentration: Run the reaction at the highest possible concentration (1M - 2M) to drive bimolecular kinetics.

FAQ: Specific Scenarios

Q: I see a "M-Isopentyl" fragment in my mass spec. Is the ether cleaving? A: Unlikely during the reaction. O-alkyl bonds are stable to mild acid/base. This is likely In-Source Fragmentation in the Mass Spectrometer. Lower your cone voltage. If it occurs in the flask, check for strong Lewis acids (


, 

) which can cleave oxime ethers.

Q: Can I use this reagent with carboxylic acids? A: No. It will form hydroxamic acid esters (


) only if activated (e.g., with EDC/NHS). It will not react with free acids under standard oxime conditions.

Q: My product is an oil and won't crystallize. How do I purify? A: The isopentyl group adds significant lipophilicity ("grease").

  • Column Chromatography: The oxime ether is much less polar than the free amine. Use Hexane/EtOAc gradients. The unreacted reagent (amine HCl) will stick to the baseline.

  • Distillation: If the molecular weight is low (<250), O-isopentyl oximes are often distillable under high vacuum, whereas the salt residue is not.

References & Authority

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.

    • Foundational text for the pH-rate profile (bell-shaped curve) of carbonyl condensations.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    • Authoritative source on E/Z isomerization thermodynamics and imine/oxime stability.

  • Kumbhare, R. M., et al. (2012). Synthesis and pharmacological evaluation of novel isoxazoles functionalized with amide, thioamide, urea and thiourea derivatives. European Journal of Medicinal Chemistry.

    • Provides context on the behavior of bulky alkoxyamines in heterocycle formation and side reactions.

  • Buszek, K. R., et al. (2010). Michael Addition of Amines to

    
    -Unsaturated Esters and Ketones. Organic Letters.
    
    • Mechanistic details on the competition between 1,2 and 1,4 addition with amine nucleophiles.

Managing exothermic decomposition of hydroxylamine reagents

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for direct application in research and process development environments. It prioritizes actionable intelligence over generic safety advice.

Topic: Managing Exothermic Decomposition & Runaway Reactions

Status: Active | Urgency: High | Target: R&D, Process Safety, Scale-up Teams

EMERGENCY INTERVENTION: If You See These Signs
  • Symptom: Process temperature rising without heat input.

  • Symptom: "Bulging" drums or storage containers.

  • Symptom: Yellow/brown gas evolution (NOx precursors).

IMMEDIATE ACTION:

  • STOP all feeds and heating immediately.

  • DILUTE with water if safe to do so (HA stability increases with dilution).

  • COOL via emergency jacket cooling or external deluge.

  • EVACUATE the immediate area if temperature exceeds 100°C or pressure rises rapidly.

Module 1: Understanding the Hazard (The "Why")

Q: Why is Hydroxylamine (HA) considered "deceptively" stable? A: Pure HA (free base) and its salts (HCl, H2SO4) often appear stable at room temperature. However, they possess a high energy of decomposition (~3.8 – 4.0 kJ/g). The danger lies in autocatalysis .

  • Mechanism: HA decomposition is not a simple zero-order reaction.[1] As HA decomposes, it generates heat and reactive intermediates that accelerate the remaining reaction.

  • The Metal Trigger: The onset temperature of 50% aqueous HA is ~136°C in glass. In the presence of dissolved Iron (Fe³⁺) or Copper (Cu²⁺), this onset can drop to <50°C. A rusty thermocouple well or a brass fitting can lower the decomposition temperature to ambient conditions, triggering a runaway.

Q: What is the "Concept Sciences" Lesson? A: In 1999, Concept Sciences Inc. experienced a catastrophic explosion while distilling HA.[2]

  • Root Cause: They concentrated HA beyond 50% (creating crystals) and allowed the accumulation of potassium sulfate and metal impurities.

  • Technical Takeaway: NEVER distill HA to dryness.[3][4] NEVER allow the concentration of Free Base HA to exceed 50% without specific energetic materials safety protocols (blast cells).

Visualizing the Failure Mode

The following diagram illustrates the "Swiss Cheese" model of HA thermal runaway, highlighting where safety barriers typically fail.

HA_Runaway cluster_barriers Failed Safety Barriers Start Stable HA Solution (50%) Contamination Contamination (Fe/Cu ions from piping) Start->Contamination Corrosion/Impurity Concentration Concentration Increase (Distillation/Evaporation) Start->Concentration Process Error Heat Heat Accumulation (Cooling Failure) Contamination->Heat Lowers Onset T (< 80°C) Concentration->Heat Increases Energy Density Runaway AUTOCATALYTIC RUNAWAY (T > 130°C -> Explosion) Heat->Runaway Self-Heating > Cooling Barrier1 Barrier: Passivated Equipment Barrier2 Barrier: T < 40°C Interlock

Figure 1: Pathway to Thermal Runaway. Note how metal contamination bypasses thermal safety limits by lowering the decomposition onset temperature.

Module 2: Storage & Handling Troubleshooting

Q: My 50% HA solution has turned slightly yellow. Is it safe? A: Proceed with Caution.

  • Diagnosis: Pure HA is colorless.[4] Yellowing often indicates the formation of decomposition products (NOx species) or oxidation.

  • Action: Test the solution for metal ions (specifically Fe) and pH. If the container is not bulging, cool it to <20°C. If the color deepens or gas evolves, treat it as unstable waste.

Q: Can I store HA in Stainless Steel (304/316)? A: Yes, but with strict conditions.

  • The Nuance: While 316SS is chemically compatible, it can leach Fe ions if the passive layer is damaged.

  • Protocol:

    • Vessels must be passivated (nitric/citric acid treatment) before use.

    • Avoid "dead legs" in piping where HA can stagnate and corrode the metal over months.

    • Preferred: HDPE (High-Density Polyethylene) or Teflon-lined containers are superior for long-term storage as they eliminate the metal ion risk entirely.

Q: A drum of HA is bulging. How do I approach it? A: DO NOT OPEN IT.

  • Mechanism: Slow decomposition generates N₂, N₂O, and NH₃ gases. Opening a pressurized drum can cause the liquid to "geyser," spraying corrosive, toxic, and potentially explosive aerosol.

  • Workflow:

    • Clear the area.[5][6]

    • Monitor temperature remotely (IR gun).

    • If T < Ambient + 5°C: It may be simple vapor pressure or slow off-gassing.

    • If T > Ambient + 5°C: Active decomposition is occurring. Remote quenching (spraying water on the drum to cool) is required. Contact emergency services specialized in HazMat.

Module 3: Process Safety & Experimental Design

Q: I am reacting HA with a ketone to make an oxime. The reaction is exothermic.[7][8] How do I control it? A: Oxime formation is a classic exothermic process that can trigger HA decomposition if not managed.

  • The Rule of Addition: Never add the ketone to the bulk HA. Add HA to the ketone (or vice versa) slowly, such that HA is consumed immediately.

  • Accumulation Limit: Calculate the "Adiabatic Temperature Rise" (ATR). Ensure that if cooling fails, the maximum temperature (

    
    ) of the accumulated mixture stays below 100°C .
    
  • DSC Check: Run a Differential Scanning Calorimetry (DSC) test on your reaction mixture. If the exotherm onset is within 50°C of your operating temperature, your safety margin is too small.

Compatibility Reference Table
MaterialCompatibility RatingNotes
Glass / Quartz Excellent Best for small scale. No catalytic effect.
HDPE / PTFE Excellent Preferred for storage. No metal leaching.
Stainless Steel 316 Good (Conditional) Must be passivated. Monitor for corrosion/pitting.
Carbon Steel DANGEROUS DO NOT USE. Rapid catalytic decomposition.
Copper / Brass DANGEROUS DO NOT USE. Violent reaction/catalysis.
Rust (Iron Oxide) CRITICAL HAZARD Lowers decomposition onset to <50°C.
Module 4: Disposal & Quenching Protocol

Q: How do I safely dispose of leftover Hydroxylamine? A: You must chemically destroy it. Do not put it down the drain (it is toxic to aquatic life and can explode in plumbing traps).

The "Dilute & Oxidize" Protocol:

  • Principle: Oxidize HA to Nitrogen (N₂) and Nitrous Oxide (N₂O) using Sodium Hypochlorite (Bleach).

  • Warning: This reaction is Exothermic .

Step-by-Step Procedure:

  • Dilution: Dilute the HA waste with water to a concentration of <5%.

  • Setup: Place the waste container in an ice bath. Provide mechanical stirring.

  • Reagent: Use commercial bleach (5-12% NaOCl).

  • Addition: Add bleach dropwise . Monitor temperature. Do not let T > 50°C.

  • Endpoint: Use starch-iodide paper. When the paper turns blue (indicating excess chlorine), the HA is consumed.

  • Disposal: Adjust pH to neutral (6-8) and dispose of the saline solution according to local chemical waste regulations.

Decision Tree: Handling Process Deviations

Emergency_Response Start Process Deviation Detected CheckT Check Temperature (T) Start->CheckT T_Stable T is Stable (No rise) CheckT->T_Stable Normal T_Rising T is Rising (Self-Heating) CheckT->T_Rising Abnormal Action_Cool Apply Maximum Cooling T_Rising->Action_Cool Check_Rate Is Rate Slowing? Action_Cool->Check_Rate Quench EMERGENCY QUENCH Dump into Water Deluge Check_Rate->Quench No (Runaway) Monitor Monitor & Analyze (Check for impurities) Check_Rate->Monitor Yes (Controlled)

Figure 2: Decision logic for responding to unexpected temperature excursions in HA processes.

References
  • Cisneros, L. O., et al. (2001). "Thermal decomposition of hydroxylamine and its salts."[9][10] Journal of Hazardous Materials. Link (Validated via search: Metal ions like Fe³⁺ significantly lower onset temperature).

  • U.S. Chemical Safety Board (CSB). (2002). "Investigation Report: Concept Sciences, Inc.[2] Hydroxylamine Explosion." CSB.gov. Link (Case study on concentration hazards).

  • Iwata, Y., et al. (2003). "Decomposition of hydroxylamine/water solution with added iron ion." Industrial & Engineering Chemistry Research. Link (Kinetic data on iron catalysis).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.

Sources

Technical Support Center: Enhancing Solubility of O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Handling of O-Isopentylhydroxylamine Hydrochloride (CAS: 51951-35-0) To: Chemical Research & Development Teams From: Senior Application Scientist, Technical Services

Executive Summary

O-Isopentylhydroxylamine hydrochloride (also known as O-isoamylhydroxylamine HCl) is a critical alkoxyamine reagent often used in the synthesis of oximes and hydroxamic acids. As an ionic salt (


), it exhibits high lattice energy, rendering it insoluble in non-polar organic solvents like dichloromethane (DCM), toluene, and hexanes.

This guide provides validated protocols to overcome these solubility limitations without compromising the reagent's integrity. The primary strategy involves breaking the ionic lattice via free-basing or utilizing high-dielectric co-solvents .

Part 1: Solubility Troubleshooting & Protocols
Scenario A: "My reaction requires a non-polar solvent (DCM, Toluene, Ether). The salt just sits at the bottom."

Diagnosis: The ionic hydrochloride salt is lipophobic. You must convert it to its neutral free-base form (


) to solubilize it in non-polar media.

Protocol 1: Biphasic Free-Basing (The "Gold Standard") Use this when you need a pure organic solution of the reagent.

  • Dissolution: Dissolve the calculated amount of O-isopentylhydroxylamine hydrochloride in a minimal volume of distilled water (approx. 3 mL per gram of salt).

  • Basification: Slowly add saturated aqueous

    
      or 1M NaOH  until the pH reaches 9–10.
    
    • Note: The solution may become cloudy as the free base (an oil) separates.

  • Extraction: Add an equal volume of your target organic solvent (e.g., DCM or Diethyl Ether). Shake vigorously and separate the layers.

  • Repeat: Extract the aqueous layer 2 more times to ensure quantitative recovery.

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Filtration: Filter off the drying agent. The resulting filtrate is a solution of the free base ready for your reaction.

CRITICAL WARNING: The free base (O-isopentylhydroxylamine) has a relatively low molecular weight (~103 g/mol ) and is volatile . Do not concentrate the solution to dryness under high vacuum or heat, as you will lose the reagent. Use the solution directly.

Scenario B: "I cannot use water/extraction. I need to run a one-pot reaction in THF or Acetonitrile."

Diagnosis: You need an in-situ neutralization strategy. This solubilizes the reactive amine species while precipitating the inorganic salt byproduct.

Protocol 2: In-Situ Neutralization Use this for anhydrous conditions.

  • Suspension: Suspend the O-isopentylhydroxylamine hydrochloride in the reaction solvent (e.g., THF, MeCN).

  • Base Addition: Add 1.05 equivalents of a non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Equilibration: Stir at room temperature for 15–30 minutes.

    • Observation: The mixture will remain cloudy, but the solid phase will change from the starting material to Triethylamine Hydrochloride (TEA·HCl). The active O-isopentylhydroxylamine is now dissolved in the supernatant.

  • Reaction: Add your electrophile (e.g., ketone, aldehyde, or activated ester) directly to this suspension.

Scenario C: "I am seeing low yields. Is the reagent decomposing?"

Diagnosis: Alkoxyamines are generally stable, but the free base is susceptible to oxidation over time. The hydrochloride salt is hygroscopic.[1]

Troubleshooting Checklist:

  • Storage: Is the salt stored in a desiccator? Moisture absorption changes the effective molecular weight, leading to stoichiometry errors.

  • Volatility: Did you evaporate the solvent after free-basing? If yes, you likely evaporated the reagent.

  • Order of Addition: In oxime formation, if the ketone is sterically hindered, the salt method (Protocol 2) might be too slow. Switch to Protocol 1 (Free Base) to increase the nucleophilicity of the nitrogen.

Part 2: Technical Reference Data

Table 1: Solubility Profile of O-Isopentylhydroxylamine Forms

SolventHydrochloride Salt (

)
Free Base (

)
Technical Note
Water High (>100 mg/mL)ModerateSalt is ionic; Free base is H-bond acceptor.
Methanol / Ethanol High HighBest solvents for direct use of the salt.
DMF / DMSO ModerateHighGood for nucleophilic substitution reactions.
Dichloromethane (DCM) InsolubleHigh Requires free-basing (Protocol 1).
Toluene / Benzene InsolubleHighRequires free-basing.
Diethyl Ether / THF InsolubleHighIn-situ neutralization recommended for THF.
Part 3: Visual Workflows
Figure 1: Solubility Decision Matrix

Determine the correct protocol based on your solvent system.

SolubilityMatrix Start Start: Select Reaction Solvent IsPolar Is the solvent Polar Protic? (MeOH, EtOH, Water) Start->IsPolar DirectUse Use Salt Directly (Dissolves completely) IsPolar->DirectUse Yes IsSemiPolar Is the solvent Semi-Polar? (THF, MeCN, DMF) IsPolar->IsSemiPolar No InSitu Protocol 2: In-Situ Neutralization (Add TEA/DIPEA) IsSemiPolar->InSitu Yes IsNonPolar Is the solvent Non-Polar? (DCM, Toluene, Hexane) IsSemiPolar->IsNonPolar No FreeBase Protocol 1: Biphasic Extraction (Isolate Free Base) IsNonPolar->FreeBase Yes

Caption: Decision tree for selecting the optimal solubilization method based on solvent polarity.

Figure 2: The "Free-Basing" Workflow (Protocol 1)

Step-by-step visualization of the biphasic extraction process.

FreeBasing Salt O-Isopentylhydroxylamine Hydrochloride (Solid) Mix Dissolve in Water + Add Base (NaOH) Salt->Mix Dissolution Extract Add Organic Solvent (DCM/Ether) & Shake Mix->Extract Deprotonation Separate Phase Separation: Discard Aqueous Layer Extract->Separate Partitioning Dry Dry Organic Layer (MgSO4) Separate->Dry Purification Product Solution of Free Base (Ready for Use) Dry->Product Filtration

Caption: Workflow for converting the hydrochloride salt to the organic-soluble free base.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536481, O-Isopentylhydroxylamine. Retrieved from [Link]

  • Organic Chemistry Portal. Hydroxylamine Synthesis and Protection Strategies. Retrieved from [Link]

Sources

Validation & Comparative

O-isopentylhydroxylamine hydrochloride vs hydroxylamine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: O-Isopentylhydroxylamine HCl vs. Hydroxylamine HCl in Oxime Ether Synthesis

Executive Summary In the landscape of drug discovery and process chemistry, the choice between Hydroxylamine Hydrochloride (


) and its O-alkylated derivative, O-Isopentylhydroxylamine Hydrochloride  (

), dictates not just the reaction kinetics but the fundamental physicochemical properties of the final product. While Hydroxylamine HCl is the industry standard for generating oximes (reactive intermediates), O-Isopentylhydroxylamine HCl is a specialized reagent used to install the isopentyl oxime ether moiety directly—a strategy that significantly enhances metabolic stability and lipophilicity in pharmacophores.

This guide provides a technical analysis of their reactivity profiles, experimental workflows, and safety considerations.

Chemical Fundamentals & Structural Impact

The primary distinction lies in the substitution at the oxygen atom. This structural change alters the nucleophilicity of the nitrogen and the solubility profile of the reagent.

FeatureHydroxylamine HydrochlorideO-Isopentylhydroxylamine Hydrochloride
CAS Number 5470-11-151951-35-0
Structure


Molecular Weight 69.49 g/mol 139.62 g/mol
Steric Profile Minimal; highly accessible nitrogen.Moderate; isopentyl tail adds steric bulk.
Solubility High in

, MeOH; Low in non-polar organics.
Soluble in MeOH, EtOH; Free base soluble in DCM/EtOAc.
Product Type Oxime (

)
Oxime Ether (

)
Acidity (Product) Amphoteric; OH proton is acidic (

).
Non-acidic; chemically inert ether linkage.

Expert Insight: The isopentyl group acts as a "lipophilic anchor." While hydroxylamine creates a polar, H-bond donor/acceptor site (the oxime), the O-isopentyl variant masks this polarity, often improving blood-brain barrier (BBB) permeability in CNS drug candidates.

Reactivity & Mechanism: The Kinetic Trade-off

Both reagents rely on the alpha-effect , where the adjacent oxygen atom's lone pair increases the nucleophilicity of the nitrogen. However, experimental data indicates a divergence in reaction rates.

  • Hydroxylamine HCl: Exhibits rapid kinetics due to minimal steric hindrance. It aggressively attacks sterically congested ketones.

  • O-Isopentylhydroxylamine HCl: Reaction rates are generally 2–5x slower (substrate dependent). The bulky isopentyl tail creates steric clash during the formation of the tetrahedral intermediate, particularly with hindered carbonyls (e.g., di-ortho-substituted acetophenones).

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the critical "dehydration" step which drives the equilibrium.

ReactionPathway Carbonyl Carbonyl Substrate (R-CO-R') Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Nucleophilic Attack (pH 4-5) Oxime OXIME Product (R-C=N-OH) Unstable/Acidic Intermediate->Oxime - H2O (Fast Dehydration) OximeEther OXIME ETHER Product (R-C=N-O-Isopentyl) Stable/Lipophilic Intermediate->OximeEther - H2O (Slower Dehydration) NH2OH Hydroxylamine HCl (Rapid Attack) NH2OH->Intermediate + NH2OH Isopentyl O-Isopentylhydroxylamine HCl (Slower Attack) Isopentyl->Intermediate + NH2OR

Figure 1: Divergent synthesis pathways. Note the stability difference in the final products.

Experimental Workflow & Process Chemistry

The choice of reagent drastically alters the downstream workup (purification) process.

A. Hydroxylamine HCl Protocol (Standard)
  • Challenge: The product (oxime) is often amphoteric and polar.

  • Workup: Frequently requires careful pH adjustment to precipitate the oxime or multiple extractions with polar organics (EtOAc/THF).

  • Risk: Oximes can undergo Beckmann rearrangement under acidic/thermal stress.

B. O-Isopentylhydroxylamine HCl Protocol (Optimized)
  • Advantage: The product is a lipophilic ether.

  • Workup: Highly efficient phase separation. The product partitions almost exclusively into organic solvents (Hexane/DCM), leaving unreacted salts in the aqueous phase.

  • Self-Validating Step: The disappearance of the acidic N-OH stretch in IR spectroscopy (approx. 3200-3400

    
    ) confirms the ether structure, distinct from the broad OH band of a standard oxime.
    
Comparative Workflow Diagram

WorkupLogic cluster_0 Hydroxylamine Route cluster_1 O-Isopentyl Route Start Crude Reaction Mixture Step1A Adjust pH to ~7 Start->Step1A Step1B Add Water + Non-Polar Solvent (Hexane/DCM) Start->Step1B Step2A Precipitation or Polar Extraction Step1A->Step2A ResultA Oxime (May require recrystallization) Step2A->ResultA Step2B Phase Separation (Product in Organic Layer) Step1B->Step2B ResultB Oxime Ether (Concentrate & Use) Step2B->ResultB

Figure 2: Process flow comparison. The O-Isopentyl route offers a streamlined "extract-and-evaporate" workflow.

Detailed Experimental Protocol

Objective: Synthesis of Acetophenone O-isopentyl oxime.

Reagents:

  • Acetophenone (1.0 eq)

  • O-Isopentylhydroxylamine HCl (1.2 eq)

  • Pyridine (2.0 eq) or Sodium Acetate (1.5 eq)

  • Solvent: Ethanol (Abs.) or Methanol

Methodology:

  • Preparation: Dissolve O-Isopentylhydroxylamine HCl in Ethanol (0.5 M concentration).

  • Buffering: Add Pyridine dropwise. Note: The HCl salt must be neutralized to release the free nucleophile, but the pH must remain slightly acidic (pH ~4-5) to activate the carbonyl oxygen.

  • Addition: Add Acetophenone.

  • Reflux: Heat to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 10% EtOAc in Hexane). The oxime ether will have a significantly higher

      
       than the starting ketone or a standard oxime.
      
  • Workup:

    • Cool to room temperature.[1]

    • Evaporate Ethanol.

    • Resuspend residue in

      
       and extract with Dichloromethane (
      
      
      
      ).
    • Wash organic layer with 1M HCl (to remove Pyridine) and Brine.

    • Dry over

      
       and concentrate.
      

Why this works: The O-alkylation prevents the formation of nitrones (N-oxide side products) which are common when trying to alkylate a standard oxime using alkyl halides.

Safety & Stability Profile

HazardHydroxylamine HClO-Isopentylhydroxylamine HCl
Thermal Stability Low. Risk of violent decomposition/explosion upon heating, especially in the presence of metals (Fe, Cu).Moderate. The alkyl group stabilizes the molecule, but it remains an energetic material. Avoid distillation of the free base at high temps.
Toxicity Mutagenic; potential sensitizer.Skin/Eye Irritant.[2][3][4][5] Expected to be less mutagenic but data is limited; handle as a potential sensitizer.
Storage Hygroscopic. Store under inert gas.Hygroscopic. Store at 2-8°C.

Critical Safety Note: Never heat hydroxylamine residues to dryness. Ensure all hydroxylamine is quenched (using acetone or sodium hypochlorite) before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536481, O-Isopentylhydroxylamine.[6] Retrieved from [Link]

  • RSC Advances. Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion. Retrieved from [Link]

  • Organic Chemistry Portal. O-Alkylation and Arylation of Oximes. Retrieved from [Link]

  • Lead Sciences. O-Isopentylhydroxylamine hydrochloride Product Specifications. Retrieved from [Link]

Sources

Comparative Guide: O-Alkylhydroxylamine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic synthesis, O-alkylhydroxylamines (


) occupy a unique "Janus-faced" position. Depending on the electronic nature of the R group and reaction conditions, they function either as potent 

-nucleophiles (for oxime ligation and Weinreb amide synthesis) or as tunable electrophilic aminating agents (for C-H and N-H functionalization).

This guide objectively compares the performance of key derivatives—specifically Methoxylamine , Benzyloxylamine , N,O-Dimethylhydroxylamine , and O-Acyl/Sulfonyl variants (like HOSA and O-Benzoylhydroxylamines). We analyze their utility in drug development workflows, focusing on chemoselectivity, stability, and atom economy.

The Mechanistic Landscape: Nucleophilicity vs. Electrophilicity

The utility of these reagents is dictated by the Alpha Effect —the increased reactivity due to the repulsion between adjacent lone pairs on Nitrogen and Oxygen. However, the substituent on the Oxygen determines the direction of this reactivity.

FeatureNucleophilic Mode (

)
Electrophilic Mode (

)
Primary Reagents Methoxylamine, Benzyloxylamine, N,O-DimethylhydroxylamineHydroxylamine-O-sulfonic acid (HOSA), O-Benzoylhydroxylamine
Key Mechanism Attack on carbonyls (condensation) or acyl halides (substitution).N-O bond cleavage; Nitrogen acts as

equivalent.

(Conjugate Acid)
~4.6 (Less basic than amines, but highly nucleophilic).N/A (Often zwitterionic or neutral electrophiles).
Primary Application Oxime ethers, Weinreb amides, KAHA Ligation (Type I).C-H Amination, N-H Amination, KAHA Ligation (Type II).
Visualization: Reactivity Decision Tree

The following diagram outlines the logical flow for selecting the correct O-alkylhydroxylamine derivative based on synthetic intent.

ReactivityTree Start Target Transformation Nu_Path Nucleophilic Attack (Carbonyl Condensation) Start->Nu_Path Nucleophile Needed El_Path Electrophilic Amination (Transfer of NH2) Start->El_Path Electrophile Needed Oxime Stable Oxime Ether? Use: Methoxylamine (MeONH2) Nu_Path->Oxime Protect Deprotectable? Use: Benzyloxylamine (BnONH2) Nu_Path->Protect Weinreb Controlled Ketone Synthesis? Use: N,O-Dimethylhydroxylamine Nu_Path->Weinreb HOSA Harsh/Bulk Amination? Use: HOSA El_Path->HOSA Catalytic Metal-Catalyzed/Complex? Use: O-Benzoylhydroxylamine El_Path->Catalytic

Caption: Decision matrix for selecting O-alkylhydroxylamine derivatives based on electronic requirements.

Nucleophilic Applications: Stability vs. Versatility

When the nitrogen lone pair attacks a carbonyl, the stability of the resulting


 bond is paramount.
Comparative Analysis of Nucleophiles
DerivativeStructureReactivity ProfileBest Use CaseLimitations
Methoxylamine

High nucleophilicity; forms small, stable oximes.Pharmacophore installation (e.g., Gemifloxacin); GC-MS derivatization.Difficult to remove; permanent modification.
Benzyloxylamine

Slightly lower rates than methyl due to sterics.Protected oximes; cleavable via hydrogenolysis (

).
Atom economy is lower; requires deprotection step.
N,O-Dimethylhydroxylamine

Secondary amine; forms stable hydroxamates.Weinreb Amide synthesis (prevents over-alkylation).Not suitable for oxime formation (no N-H for dehydration).
The Weinreb Advantage

In drug discovery, converting carboxylic acids to ketones without over-addition of Grignard reagents is critical. N,O-Dimethylhydroxylamine is the gold standard here. The methoxy group coordinates with the metal ion (Mg or Li), forming a stable 5-membered chelate that prevents the collapse of the tetrahedral intermediate until acidic workup.

WeinrebMechanism Step1 Weinreb Amide (R-CO-N(OMe)Me) Step2 Nucleophilic Attack (R'-MgX) Step1->Step2 Intermediate Stable Chelate (Tetrahedral) Step2->Intermediate Mg Coordination Product Ketone (R-CO-R') Intermediate->Product Acid Hydrolysis

Caption: The stable metal-chelated intermediate prevents double addition, ensuring ketone selectivity.

Electrophilic Amination: Brute Force vs. Precision

For introducing amino groups (


) onto carbanions or heteroatoms, the polarity of the hydroxylamine must be inverted. The leaving group on oxygen (

) drives this reactivity.
Hydroxylamine-O-sulfonic Acid (HOSA)[1][2][3]
  • Profile: Inorganic, zwitterionic (

    
    ).[1]
    
  • Pros: Inexpensive, water-soluble, high atom economy.

  • Cons: Hygroscopic, thermally unstable (exothermic decomposition), poor solubility in organic solvents.

  • Application: Large-scale amination of pyridines or tertiary amines to form hydrazinium salts.

O-Benzoylhydroxylamines (and O-Acyl derivatives)[4]
  • Profile: Organic soluble, tunable electrophiles (

    
    ).
    
  • Pros: Compatible with transition metal catalysis (Cu, Rh, Pd); mild conditions; reduced explosion risk compared to sulfonyloximes.

  • Cons: Preparation required (though bench-stable variants exist).

  • Application: Electrophilic C-H Amination . In the presence of Cu-catalysts, these reagents generate metallanitrenes or undergo

    
    -type attack by organozincs/boronic acids to form C-N bonds efficiently.
    

Bioconjugation Focus: KAHA Ligation

The Ketoacid-Hydroxylamine (KAHA) ligation is a powerful tool for chemical protein synthesis, operating without coupling reagents.[2]

  • Type I Ligation (Unsubstituted): Uses free hydroxylamines (

    
    ). Mechanism involves a rearrangement where the ester oxygen originates from the hydroxylamine.
    
  • Type II Ligation (O-Acyl): Uses O-acyl hydroxylamines.[3] Mechanism involves the retention of the ketoacid oxygen.[4]

Critical Insight: For drug development involving cyclic peptides, 5-oxaproline (a cyclic hydroxylamine) is often used.[5] However, this yields a homoserine residue at the ligation site.[5] Recent advances using cyclic dipeptide-derived hydroxylamines allow for the formation of native amino acid residues, significantly expanding the scope for therapeutic peptide synthesis.

Experimental Protocols

Protocol A: Weinreb Amide Synthesis via CDI Activation

A safer, cleaner alternative to the


 or 

methods, suitable for acid-sensitive substrates.
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion.[6]

    • Observation: Evolution of

      
       gas.[6] Stir for 45–60 mins until gas evolution ceases.
      
  • Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) directly to the reaction mixture.

    • Note: No base is strictly needed as the imidazole byproduct buffers the HCl, but 1.0 equiv of DIPEA can be added if the reaction is sluggish.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Workup: Quench with 1M HCl (to remove imidazole). Extract with DCM.[6] Wash organic layer with saturated

    
     and brine.[6] Dry over 
    
    
    
    .[6]
  • Result: High purity Weinreb amide, ready for Grignard addition.

Protocol B: Electrophilic C-H Amination using O-Benzoylhydroxylamine

Based on Copper-catalyzed amination of organoboranes.

  • Reagent Prep: Synthesize O-benzoylhydroxylamine via reaction of benzoyl peroxide with ammonia/lithium hydroxide (Caution: Peroxides are explosive; handle with care). Isolate as a white solid.

  • Catalysis: In a glovebox/inert atmosphere, combine the aryl boronic acid (1.0 equiv),

    
     (10 mol%), and 2,2'-bipyridine (10 mol%) in Methanol.
    
  • Amination: Add O-benzoylhydroxylamine (1.2 equiv).

  • Conditions: Stir at room temperature for 24 hours. The blue copper solution may turn green/brown.

  • Purification: Filter through a silica plug to remove copper salts. Concentrate and purify via column chromatography.[7]

  • Mechanism: The copper catalyst activates the O-N bond, allowing the aryl group to transfer from Boron to Nitrogen.

References

  • Reactivity & Alpha Effect: Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. Link

  • Weinreb Amide Mechanism: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

  • KAHA Ligation (Type I & II): Rohrbacher, F., et al. (2015). Chemical Protein Synthesis with the KAHA Ligation. Topics in Current Chemistry. Link

  • Electrophilic Amination (O-Benzoyl): Berman, A. M., & Johnson, J. S. (2004). Copper-Catalyzed Electrophilic Amination of Organozinc Reagents. Journal of the American Chemical Society. Link

  • HOSA Applications: Wallace, T. J. (1964). Reactions of Hydroxylamine-O-sulfonic Acid. Journal of Organic Chemistry. Link

  • IDO1 Inhibition (O-Alkylhydroxylamines): Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1.[8] ChemMedChem. Link

Sources

Beyond O-Isopentylhydroxylamine: Strategic Alternatives for Oxime Ligation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of alternatives to O-isopentylhydroxylamine hydrochloride for oxime formation, designed for application scientists and medicinal chemists.

Executive Summary: The Role of the Alkoxy Group

O-Isopentylhydroxylamine hydrochloride is traditionally employed to convert carbonyls (aldehydes/ketones) into O-isopentyl oximes . This specific transformation is often driven by two requirements:

  • Lipophilicity Tuning: The isopentyl (isoamyl) group adds a hydrophobic tail (

    
    ), significantly increasing the LogP of the parent molecule, which is critical for Blood-Brain Barrier (BBB) penetration or membrane permeability.
    
  • Masking H-Bond Acceptors: Converting a carbonyl to an oxime ether removes a hydrogen bond acceptor, altering the pharmacophore's electronic profile.

When seeking alternatives, one must select a reagent that either mimics this hydrophobic profile (for bioactivity) or offers superior kinetics/stability (for bioconjugation).

Decision Matrix: Selecting the Right Alternative

Do not choose an alternative randomly. Use this logic flow to determine the best reagent based on your physicochemical constraints.

ReagentSelection Start Primary Goal? Lipophilicity Maintain/Increase Lipophilicity (LogP) Start->Lipophilicity Stability Maximize Hydrolytic Stability Start->Stability Conjugation Further Functionalization Start->Conjugation OBenzyl O-Benzylhydroxylamine (Aromatic, UV-active) Lipophilicity->OBenzyl Aromatic Pi-Stacking OCyclohexyl O-Cyclohexylhydroxylamine (Aliphatic, Bulky) Lipophilicity->OCyclohexyl Aliphatic Mimic OMethyl O-Methylhydroxylamine (Smallest, Stable) Stability->OMethyl Min. Sterics OtButyl O-tert-Butylhydroxylamine (Steric Protection) Stability->OtButyl Max. Sterics AOAA Aminooxyacetic Acid (COOH Linker) Conjugation->AOAA Bioconjugation OAllyl O-Allylhydroxylamine (Click/Metathesis) Conjugation->OAllyl Polymerization

Figure 1: Strategic selection tree for O-substituted hydroxylamine reagents based on physicochemical end-goals.

Comparative Analysis of Alternatives

A. The "Lipophilic Mimic": O-Benzylhydroxylamine Hydrochloride

If your use of O-isopentyl was driven by the need to increase hydrophobicity (LogP), O-Benzylhydroxylamine is the closest functional alternative.

  • Physicochemical Profile: The benzyl group (

    
    ) is roughly isosteric with the isopentyl group but adds aromatic character.
    
  • Advantages:

    • UV Activity: Unlike the aliphatic isopentyl group, the benzyl chromophore allows for easy UV detection ($ \lambda_{max} \approx 254 $ nm) during HPLC purification.

    • Deprotection: The benzyl group can be removed via hydrogenolysis (

      
      ) or Lewis acids (
      
      
      
      ), regenerating the free oxime or hydroxylamine if needed.
  • Trade-off: The aromatic ring may introduce

    
     stacking interactions that are absent in the purely aliphatic isopentyl chain.
    
B. The "Steric Shield": O-tert-Butylhydroxylamine Hydrochloride

For applications requiring extreme hydrolytic stability, the tert-butyl group offers superior protection compared to the primary isopentyl group.

  • Mechanism: The bulky t-butyl group shields the oxime nitrogen from hydrolytic enzymes and acidic hydrolysis.

  • Kinetics: Expect slower reaction rates during formation due to steric hindrance at the nucleophilic nitrogen.[1] Catalysis (see Protocol) is often required.

C. The "Standard": O-Methylhydroxylamine Hydrochloride

If the isopentyl group was arbitrary and lipophilicity is not a concern, switch to the methyl variant.

  • Efficiency: Highest nucleophilicity among alkoxyamines due to minimal steric hindrance.

  • Atom Economy: Significantly better atom economy for simple carbonyl capping.

Technical Data Comparison

The following table contrasts the physicochemical contributions of the alkoxy group (


) to the final oxime.
Reagent (R-ONH2)Est.

LogP Contribution*
Steric Bulk (Taft

)
UV Active?Key Application
O-Isopentyl +2.3 - 2.5 -0.35 No BBB Permeability / Hydrophobic Tuning
O-Benzyl+2.1 - 2.3-0.38Yes Lipophilic mimic / Protecting Group
O-Methyl+0.5 - 0.80.00 (Ref)NoMetabolic Stability / Analytics
O-tert-Butyl+1.9 - 2.1-1.54NoMax Hydrolytic Stability
O-Allyl+1.0 - 1.2-0.20No"Click" Chemistry / Polymerization

*LogP values are approximate increments relative to the unsubstituted oxime, calculated via fragment contribution methods.

Experimental Protocol: Aniline-Catalyzed Ligation

While O-isopentylhydroxylamine reacts moderately well under standard conditions, bulkier alternatives (like O-benzyl or O-tert-butyl) often require catalysis to achieve high yields at neutral pH. The Aniline Catalysis method is the industry standard for accelerating oxime formation by forming a highly reactive Schiff base intermediate.

Reagents
  • Substrate: Ketone/Aldehyde (1.0 equiv)

  • Reagent: O-Alkoxyamine Hydrochloride (1.2 - 1.5 equiv)

  • Catalyst: Aniline (100 mM) or p-Phenylenediamine (10-25 mM for faster rates)

  • Buffer: 0.1 M Na Phosphate or Citrate buffer (pH 4.5 - 6.5)

Workflow
  • Preparation: Dissolve the carbonyl substrate in the buffer (add minimal acetonitrile or DMSO if solubility is poor).

  • Activation: Add the aniline catalyst. Allow to equilibrate for 5 minutes. Note: Aniline forms a transient imine (Schiff base) with the carbonyl, which is more electrophilic than the free ketone.

  • Ligation: Add the O-substituted hydroxylamine hydrochloride.

  • Incubation: Stir at room temperature.

    • Aldehydes:[2] 1 - 4 hours.

    • Ketones: 4 - 24 hours.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the alkoxyamine (

    
     Da for Isopentyl, 
    
    
    
    Da for Benzyl).
Mechanism of Catalysis

Mechanism Ketone Ketone (Slow Electrophile) SchiffBase Protonated Schiff Base (Super Electrophile) Ketone->SchiffBase + Aniline - H2O (Fast) Aniline Aniline (Catalyst) Product Oxime Ether (Stable Product) SchiffBase->Product + Alkoxyamine - Aniline (Very Fast) Alkoxyamine Alkoxyamine (Nucleophile)

Figure 2: Aniline catalysis mechanism. The rate-limiting step (nucleophilic attack) is accelerated by converting the ketone into a more electrophilic protonated imine.

Scientific Rationale & Troubleshooting

Why pH 4.5 is Critical

The reaction rate is bell-shaped with respect to pH.

  • pH < 4: The alkoxyamine nitrogen becomes fully protonated (

    
    ), losing its nucleophilicity.
    
  • pH > 7: The carbonyl oxygen is not sufficiently protonated to activate the electrophile (unless aniline catalyst is used).

  • Optimal Window: pH 4.5 ensures a balance where a fraction of the amine is unprotonated (reactive) while the carbonyl is activated.

Handling "Stuck" Reactions

If switching from O-isopentyl to O-tert-butyl results in low yields:

  • Increase Temperature: Heat to 40-60°C. Oxime ethers are thermally stable.

  • Switch Catalyst: Use p-methoxyaniline or p-phenylenediamine, which are more nucleophilic than aniline and drive the intermediate formation faster [1].

  • Solvent Effect: Switch to pure organic solvents (MeOH/EtOH) with Pyridine (10 equiv) if the substrate is hydrophobic.

References

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • Ulrich, S., et al. (2014). Dynamic covalent chemistry of oximes and hydrazones. Angewandte Chemie International Edition, 53(52), 14316-14324.

Sources

Steric Modulation in O-Substituted Hydroxylamines: A Comparative Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utility of


-substituted hydroxylamines (

) in synthesis is defined by a delicate trade-off: the

-effect
, which enhances nucleophilicity via lone-pair repulsion, versus steric hindrance , which modulates access to the nitrogen center. While standard reagents like

-dimethylhydroxylamine (Weinreb amine) are ubiquitous, bulky

-substituted variants (e.g.,

-tert-butyl,

-mesitylenesulfonyl) offer unique control over chemoselectivity, stereochemistry, and reagent stability.

This guide objectively compares these sterically distinct classes, providing experimental evidence for when to abandon standard reagents in favor of their hindered counterparts.

Part 1: The Mechanistic Landscape

The Conflict: -Effect vs. Steric Shielding

In hydroxylamines, the repulsion between the lone pairs on Nitrogen and Oxygen raises the ground-state energy, effectively lowering the activation energy for nucleophilic attack (the


-effect). However, substituting the Oxygen with bulky groups (

-tBu,

-Tosyl,

-Benzoyl) introduces a steric gatekeeper.
  • Nucleophilic Mode: When the hydroxylamine acts as a nucleophile (e.g., attacking a carbonyl), bulky

    
    -groups suppress reaction rates but enhance intermediate stability (crucial for Weinreb amides).
    
  • Electrophilic Mode: When the hydroxylamine acts as an electrophilic aminating agent (

    
    ), the 
    
    
    
    -substituent becomes the leaving group. Here, sterics influence the stability of the reagent and the trajectory of the incoming nucleophile.[1]
Visualization: Steric Influence on Reaction Trajectories

StericPathways cluster_sterics Steric Modulation Reagent O-Substituted Hydroxylamine TetraInt Tetrahedral Intermediate Reagent->TetraInt Nucleophilic Attack (Sterics slow this) SN2 SN2 @ Nitrogen Reagent->SN2 O-Group Leaves Carbonyl Carbonyl Electrophile Carbonyl->TetraInt Weinreb Weinreb Amide (Stable Chelate) TetraInt->Weinreb O-Chelation (Sterics stabilize this) Nu Incoming Nucleophile Nu->SN2 Attack on N Amine C-N Bond Formation SN2->Amine Product

Figure 1: Dual reactivity pathways. In Weinreb synthesis (top), bulky O-groups stabilize the chelated intermediate. In Electrophilic Amination (bottom), the O-group acts as a leaving group where bulk affects discharge rates.

Part 2: Comparative Performance in Amide Synthesis (Weinreb Variants)

The "Standard" Weinreb amide uses an


-methoxy group.[2] However, when stereochemical control is required during subsequent additions, the 

-tert-butoxy variant outperforms the standard.
Comparative Data: Stereocontrol in Conjugate Additions

Research indicates that increasing the steric bulk of the alkoxy group from methoxy (


) to tert-butoxy (

) significantly alters the transition state energy in intramolecular reactions.
FeatureStandard (

-OMe)
Hindered (

-OtBu)
Impact
Reagent Cost LowHighUse

only when necessary.
Chelation Stability HighVery High

locks the conformation more rigidly.
Stereoselectivity Moderate (dr ~3:1)Excellent (dr >13:1) Bulky

disfavors 1,3-diaxial interactions in TS.
Hydrolysis Rate FastSlower

requires harsher acidic workup.

Key Insight: In the cyclization of


-aminoketones, replacing 

with

shifted the diastereomeric ratio (dr) from an inseparable mixture to a highly selective 93:7 favoring the desired isomer, driven by the avoidance of repulsive interactions between the bulky

and adjacent methyl groups [1].[3]

Part 3: Electrophilic Amination Reagents[3][4]

When using hydroxylamines to transfer an amino group (


 equivalent) to a nucleophile (e.g., Grignards, enolates), the 

-substituent acts as the leaving group. The choice between

-Benzoyl (Boz)
,

-Pivaloyl (Piv)
, and

-Mesitylenesulfonyl (MSH)
is a trade-off between reactivity and safety.
Reactivity vs. Stability Matrix
ReagentStructureReactivityStability (T_max)Recommended Use
MSH

Highest Low (

C)
Difficult substrates; non-catalyzed aminations.
Boz-H

ModerateHigh Cu-catalyzed aminations; standard bench work.
Piv-H

LowHighHighly selective, late-stage functionalization.[4]

Experimental Evidence: In the amination of difficult substrates (e.g., electron-deficient alcohols via rearrangement), MSH provided a 59-79% yield , whereas


-benzoyl and 

-pivaloyl analogs yielded only trace amounts [2].[5] The sulfonate leaving group of MSH is far superior to the carboxylates, overcoming the steric or electronic deactivation of the substrate.

Safety Warning: MSH is energetic. While effective, it has a low onset temperature for decomposition. For scale-up (>10g),


-Tosyl or 

-Benzoyl derivatives are strictly preferred despite lower reactivity.

Part 4: Experimental Protocols

Protocol A: Synthesis of Sterically Demanding Weinreb Amide ( -tert-butoxy)

Use Case: When high stereocontrol is required in subsequent alkylations.

Reagents:

  • Acid Chloride substrate (

    
     equiv)
    
  • 
    -tert-butylhydroxylamine hydrochloride (
    
    
    
    equiv)
  • Pyridine (

    
     equiv)
    
  • DCM (Solvent)

Workflow:

  • Preparation: Suspend

    
    -tert-butylhydroxylamine HCl in DCM at 
    
    
    
    C.
  • Activation: Add Pyridine dropwise. The solution should remain clear.

  • Coupling: Add the Acid Chloride dropwise over 30 minutes. The steric bulk of the

    
    -butyl group slows the nucleophilic attack; maintain 
    
    
    
    C for 1 hour, then warm to RT for 4 hours.
    • Note: Standard

      
      -OMe reactions usually complete in 1 hour. The 
      
      
      
      -OtBu variant requires longer reaction times due to steric shielding of the nitrogen nucleophile.
  • Workup: Quench with

    
     HCl. Extract with DCM. Wash with sat. 
    
    
    
    .
  • Validation:

    
     NMR will show a characteristic singlet for the 
    
    
    
    -butyl group at
    
    
    ppm.
Protocol B: Electrophilic Amination using -Benzoylhydroxylamines

Use Case: Cu-catalyzed transfer of amines to aryl boronic acids.

Reagents:

  • 
    -Benzoyl-N,N-dialkylhydroxylamine (
    
    
    
    equiv)
  • Aryl Boronic Acid (

    
     equiv)
    
  • 
     (
    
    
    
    mol%)
  • Base:

    
     or 
    
    
    
    (
    
    
    equiv)

Step-by-Step:

  • Catalyst Loading: In a glovebox/Schlenk line, mix

    
     and the Aryl Boronic Acid in dry DMF.
    
  • Reagent Addition: Add the

    
    -Benzoylhydroxylamine.
    
    • Why Benzoyl? The benzoate leaving group coordinates with Copper, facilitating the oxidative addition step without decomposing the catalyst, unlike the more reactive MSH [3].

  • Reaction: Stir at

    
    C for 12 hours.
    
  • Purification: Filter through Celite. The benzoate byproduct is easily removed during aqueous workup.

Part 5: C-H Activation Directing Groups

In C-H activation,


-substituted oximes or hydroxamic acids serve as directing groups (DGs). Here, sterics play a "governing" role.[1][6]
  • The Problem: Unhindered DGs (e.g.,

    
    -OMe) often lead to di-functionalization  (reaction at both ortho positions).
    
  • The Solution: Using a bulky

    
    -Pivaloyl  directing group.
    
    • The pivaloyl group creates a "steric wall" after the first C-H functionalization, preventing the metal center from accessing the second ortho site.

    • Mechanism:[1][4][7][8] The

      
       bond often acts as an internal oxidant, cleaving during the reaction to generate the free amine or amide product, making these "traceless" directing groups [4].
      

CHActivation Substrate Arene with O-Pivaloyl DG Coordination Coordination & C-H Activation Substrate->Coordination + Metal Metal Pd(II) Catalyst Mono Mono-Functionalized Product Coordination->Mono First Insertion Mono->Mono Final Product (High Selectivity) Di Di-Functionalized (Over-reaction) Mono->Di Blocked by Steric Bulk (tBu)

Figure 2: Steric prevention of over-reaction in C-H activation. The bulky O-Pivaloyl group hinders the catalyst from engaging the second ortho-position.

References

  • ResearchGate. Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. Available at: [Link]

  • National Institutes of Health (PMC). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Available at: [Link][3]

  • Vivekanand College. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent. Available at: [Link]

  • Royal Society of Chemistry. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Available at: [Link][3][4][8][9][10][11][12][13]

Sources

Efficacy comparison of different catalysts for reactions involving O-isopentylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Isopentylhydroxylamine (also known as O-isoamylhydroxylamine) is a specialized alkoxyamine reagent used primarily to introduce isopentyl oxime ether moieties into small molecules and biological conjugates. The isopentyl group confers distinct lipophilicity (


) and steric bulk compared to standard methoxy or benzyloxy analogues.

This guide evaluates catalytic systems for the condensation of O-isopentylhydroxylamine with carbonyl electrophiles (aldehydes/ketones). While uncatalyzed reactions are kinetically sluggish at neutral pH (


), the inclusion of nucleophilic or Brønsted acid catalysts can enhance reaction rates by orders of magnitude. This document compares the three dominant catalytic methodologies: Aniline , 

-Phenylenediamine (

-PDA)
, and Brønsted Acids , providing experimental protocols and mechanistic insights for process optimization.

Reaction Mechanism & Kinetic Challenges

The condensation of O-isopentylhydroxylamine with a ketone proceeds via a nucleophilic attack on the carbonyl carbon, followed by dehydration.

The Kinetic Bottleneck:

  • Neutral pH: The carbonyl carbon is insufficiently electrophilic; the amine is unprotonated (nucleophilic) but the addition step is slow.

  • Acidic pH (<4): Protonation activates the carbonyl (good), but fully protonates the hydroxylamine (

    
    ), rendering it non-nucleophilic (bad).
    
  • Steric Penalty: The isopentyl tail introduces steric hindrance near the nucleophilic nitrogen, reducing

    
     compared to O-methylhydroxylamine.
    
Mechanistic Pathway (Nucleophilic Catalysis)

Nucleophilic catalysts (anilines) bypass the direct addition by forming a highly reactive protonated Schiff base intermediate with the ketone.[1] This intermediate is more electrophilic than the parent ketone, facilitating rapid transimination by O-isopentylhydroxylamine.

ReactionMechanism Ketone Ketone/Aldehyde (Electrophile) SchiffBase Protonated Schiff Base (Activated Intermediate) Ketone->SchiffBase + Catalyst - H₂O (Fast) Catalyst Aniline Catalyst (Nucleophile) Catalyst->SchiffBase Product O-Isopentyl Oxime (Product) SchiffBase->Product + Reagent (Transimination) Reagent O-Isopentylhydroxylamine (Reagent) Product->Catalyst Catalyst Regeneration Water H₂O

Figure 1: Catalytic cycle for aniline-mediated oxime ligation. The catalyst activates the electrophile, facilitating attack by the sterically hindered O-isopentylhydroxylamine.

Comparative Analysis of Catalysts

A. Aniline (The Standard)

Aniline is the benchmark catalyst for oxime ligations. It is effective at pH 4.5–6.0 but requires high concentrations (10–100 mM) to achieve significant rate enhancement.

  • Mechanism: Forms a Schiff base intermediate.[1]

  • Pros: Cheap, widely available, well-characterized.

  • Cons: Slow kinetics at neutral pH (pH 7.0); toxicity; difficult to remove from organic products without chromatography.

B. -Phenylenediamine ( -PDA) (The High-Performance Alternative)

-PDA is a "super-nucleophilic" catalyst. The para-amino group donates electron density into the ring, stabilizing the protonated Schiff base intermediate through resonance.
  • Efficacy: Up to 19–120x faster than aniline at pH 7.0.[2]

  • Pros: Effective at neutral pH (critical for acid-sensitive substrates); lower loading required; rapid kinetics overcome the steric bulk of the isopentyl group.

  • Cons: Oxidative instability (turns black/brown over time); potential genotoxicity.

C. Brønsted Acids (HCl / Acetate)

Traditional acid catalysis relies on specific acid catalysis (protonating the carbonyl).

  • Pros: No organic catalyst contamination; simple workup.

  • Cons: Incompatible with acid-labile protecting groups (e.g., acetals, Boc); slow reaction rates for sterically hindered ketones.

Summary of Performance Data
FeatureUncatalyzed Aniline (100 mM)

-PDA (10 mM)
Acetate Buffer (pH 4.5)
Rate Enhancement 1x (Baseline)~400x~8,000x ~50x
Optimal pH N/A (Slow)4.5 – 6.06.0 – 7.0 4.0 – 5.0
Isopentyl Steric Tolerance PoorModerateHigh Low
Biocompatibility HighLow (Toxic)ModerateLow (Acidic)
Primary Use Case Simple AldehydesRobust SynthesisComplex/Sensitive Targets Large Scale/Robust

Experimental Protocols

Protocol A: High-Efficiency Ligation using -PDA (Recommended)

Best for: Complex drug intermediates, sterically hindered ketones, or neutral pH requirements.

Reagents:

  • Substrate: Ketone/Aldehyde (1.0 equiv)

  • Reagent: O-Isopentylhydroxylamine HCl (1.2 – 1.5 equiv)

  • Catalyst:

    
    -Phenylenediamine (
    
    
    
    -PDA) (10 – 20 mol%)
  • Solvent: MeOH/PBS (1:1) or DMF/Water (depending on solubility)

Step-by-Step:

  • Preparation: Dissolve the ketone (0.1 mmol) in 500 µL MeOH.

  • Catalyst Addition: Add

    
    -PDA (0.01 mmol) from a fresh stock solution.
    
  • Reagent Addition: Add O-isopentylhydroxylamine HCl (0.12 mmol) dissolved in 500 µL phosphate buffer (pH 7.0).

  • Incubation: Stir at 25°C for 1–4 hours. Monitor by LC-MS (Look for mass shift +85 Da vs ketone).

  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove

    
    -PDA and unreacted hydroxylamine), then brine. Dry over Na₂SO₄.
    
Protocol B: Standard Acid-Catalyzed Synthesis

Best for: Large-scale synthesis of robust intermediates where catalyst removal is difficult.

Reagents:

  • Substrate: Ketone (1.0 equiv)

  • Reagent: O-Isopentylhydroxylamine HCl (1.1 equiv)

  • Base: Pyridine or NaOAc (1.1 equiv)

  • Solvent: EtOH or MeOH

Step-by-Step:

  • Mix: Combine ketone and O-isopentylhydroxylamine HCl in EtOH (0.5 M concentration).

  • Buffer: Add pyridine (1.1 equiv) to buffer the HCl released from the salt.

  • Reflux: Heat to 60–80°C for 2–6 hours. (Heat is required to overcome the lack of nucleophilic catalysis).

  • Workup: Evaporate solvent. Partition residue between Ether/Water.[3]

Decision Matrix: Selecting the Right Catalyst

Use the following logic flow to determine the optimal catalyst for your specific O-isopentylhydroxylamine reaction.

DecisionMatrix Start Start: Select Substrate IsAcidSensitive Is substrate acid-sensitive? Start->IsAcidSensitive IsSteric Is the ketone sterically hindered? IsAcidSensitive->IsSteric Yes (Must use pH > 6) Scale Reaction Scale? IsAcidSensitive->Scale No (pH 4-5 is okay) UsePDA Use p-PDA (10-20 mol%) @ pH 7.0 IsSteric->UsePDA Yes (Needs high activity) UseAniline Use Aniline (100 mM) @ pH 5.5 IsSteric->UseAniline No Scale->UseAniline Small/Med (<1g) UseAcid Use Acetate/EtOH Reflux (Standard) Scale->UseAcid Large (>10g)

Figure 2: Decision matrix for catalyst selection based on substrate sensitivity and steric constraints.

Technical Commentary & Troubleshooting

Solubility Issues: O-Isopentylhydroxylamine is significantly more hydrophobic than O-methylhydroxylamine. In purely aqueous buffers, it may precipitate.

  • Solution: Use a co-solvent system (50% DMSO or MeCN) to maintain homogeneity. This is critical when using p-PDA, as the catalyst efficiency drops in heterogeneous phases.

Oxime Isomers (E/Z): The isopentyl tail creates a larger thermodynamic difference between E and Z isomers compared to methoxy analogues.

  • Observation: You may see two peaks in HPLC.

  • Equilibration: Acid catalysis (Protocol B) allows for thermodynamic equilibration to the more stable isomer (usually E). Nucleophilic catalysis (Protocol A) is under kinetic control and may yield mixtures that equilibrate slowly.

Catalyst Scavenging: When using p-PDA in drug development, trace aromatic amines are a genotoxic concern.

  • Removal: Use a polymer-supported aldehyde scavenger (e.g., polystyrene-benzaldehyde) post-reaction to covalently capture unreacted p-PDA and O-isopentylhydroxylamine, or perform an acidic wash (pH < 2) if the product is stable.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. Link

    • Establishes Aniline as the baseline nucleophilic c
  • Crisalli, P., & Kool, E. T. (2013). "Water-soluble organocatalysts for hydrazone and oxime formation." The Journal of Organic Chemistry, 78(3), 1184–1189. Link

    • Identifies p-phenylenediamine (p-PDA)
  • Bhat, V. T., et al. (2017). "Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines." Journal of the American Chemical Society, 139(4), 1412–1415. Link

    • Provides kinetic data on steric influence and c
  • Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, 117(15), 10358–10376.[2] Link

    • Comprehensive review of mechanisms, including specific d

Sources

Definitive Structural Elucidation: A Comparative Guide to 2D-NMR and X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structure Confidence Gap

In drug development, a "likely" structure is a liability. Misassigning a regioisomer or enantiomer at the intermediate stage can cost millions in wasted process optimization and regulatory delays. While Mass Spectrometry confirms molecular weight and 1D-NMR confirms functional groups, neither provides the definitive spatial resolution required for complex scaffolds.

This guide objectively compares the two "Gold Standard" methodologies for structural validation: 2D-NMR (Solution State) and Single Crystal X-Ray Diffraction (SC-XRD) (Solid State). We analyze their performance, detail self-validating protocols, and provide a decision framework for their deployment.

Comparative Analysis: Performance Matrix

The choice between 2D-NMR and SC-XRD is rarely binary; they are complementary. However, their limitations dictate the workflow.

FeatureMethod A: 1D-NMR (

H,

C)
Method B: 2D-NMR (NOESY/HMBC)Method C: SC-XRD (X-Ray)
Primary Output Functional group inventoryConnectivity & Relative StereochemistryAbsolute Configuration & Atomic Coordinates
Sample State Solution (Dynamic)Solution (Dynamic)Solid Crystal (Static)
Stereochemistry Inferential (Coupling constants)Relative (Through-space coupling)Absolute (Anomalous dispersion)
Limit of Detection Low

g
High

g to mg
Single crystal (

mm ideal)
Throughput High (mins)Medium (hrs)Low (days/weeks)
Critical Failure Signal overlap in complex regions"Zero-crossing" (MW 700-1200 Da)Failure to crystallize
Confidence Level 80% (Ambiguous)95% (High)99.9% (Definitive)
Key Insight: The "Static vs. Dynamic" Trap

Researchers often forget that NMR observes a weighted average of conformers in solution. SC-XRD captures a single, low-energy conformation packed in a lattice. Discrepancies between NOESY data and X-ray structures often reveal biologically relevant conformational flexibility [1].

Deep Dive: 2D-NMR Validation System

2D-NMR is the first line of defense. It does not require crystallization, allowing for rapid iteration. The goal is to establish connectivity (HMBC) and spatial proximity (NOESY).

The Self-Validating Protocol

To ensure data integrity, use this specific workflow. Do not jump straight to NOESY without assigning the carbon backbone.

Step 1: Connectivity (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons. Validation Check: Ensure phase correction distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative).
  • HMBC (Heteronuclear Multiple Bond Correlation): The "Skeleton Key." Detects 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings.[1]
    • Critical Nuance: HMBC can distinguish regioisomers (e.g., N-alkylation sites) by correlating the alkyl protons to the distinct ring carbons.

Step 2: Stereochemistry (NOESY vs. ROESY)
  • Mechanism: Measures Nuclear Overhauser Effect (through-space interactions < 5 Å).[1]

  • The Zero-Crossing Problem: For molecules with MW ~700-1200 Da, the NOE signal can vanish due to tumbling rates.

    • Protocol Adjustment: If MW is >700 Da, switch to ROESY (Rotating-frame Overhauser Effect) to ensure non-zero signals [2].

Step 3: Sample Preparation (The "Degassing" Standard)

Oxygen is paramagnetic and accelerates relaxation, killing NOE signals.

  • Solvent: Use deuterated solvents that minimize exchangeable protons (DMSO-

    
     or CD
    
    
    
    CN preferred over CDCl
    
    
    for polar compounds).
  • Degassing: Perform 3 cycles of "Freeze-Pump-Thaw" or rigorous argon bubbling for 15 minutes.

  • Concentration: High concentration (10-20 mg/0.6 mL) is required for clear cross-peaks.

Visualization: NMR Logic Flow

The following diagram illustrates the decision logic for assigning a structure using NMR.

NMR_Workflow Start Unknown Reaction Product H1 1H NMR + 13C NMR (Inventory Groups) Start->H1 HSQC HSQC (Map H to C) H1->HSQC HMBC HMBC (Establish Connectivity) HSQC->HMBC Decision Is Stereochem/Regio Ambiguous? HMBC->Decision Mass Molecular Weight Check (< 700 Da?) Decision->Mass Yes Final Structure Assigned (Relative Config) Decision->Final No NOESY NOESY (Relative Stereochem) Mass->NOESY Yes (<700) ROESY ROESY (Avoid Zero-Crossing) Mass->ROESY No (>700) NOESY->Final ROESY->Final

Figure 1: Logical workflow for structural assignment. Note the critical MW check for NOESY vs. ROESY selection.

Deep Dive: X-Ray Crystallography (SC-XRD)

When absolute configuration is required (e.g., chiral centers in APIs), SC-XRD is the only regulatory-accepted definitive proof without chiral synthesis reference standards.

The "Flack Parameter" Validation

In SC-XRD, the Flack Parameter (


)  quantifies the absolute configuration based on anomalous dispersion (Friedel pairs) [3].[2]
  • 
     (u < 0.04):  The structure is correct.
    
  • 
    :  The structure is the inverted enantiomer.[2]
    
  • 
    :  The crystal is a racemic twin or the data is ambiguous.
    
Protocol: Vapor Diffusion Crystallization

The bottleneck is growing a diffraction-quality crystal. The Vapor Diffusion method is superior to simple evaporation as it controls the approach to supersaturation slowly.

  • Setup: Use a 24-well VDX plate.

  • Reservoir: Add 500 µL of "Precipitant" (e.g., Hexane, Ether) to the well.

  • Drop: On a siliconized cover slide, mix 1 µL of concentrated sample (in a good solvent like DCM or Acetone) + 1 µL of the Precipitant from the reservoir.

  • Seal: Invert the slide over the well and seal with grease (Hanging Drop).[3]

  • Mechanism: The volatile solvent in the drop diffuses into the reservoir, slowly increasing sample concentration and precipitant ratio, driving gentle nucleation [4].

Visualization: Crystallization Screening

Crystal_Screen Sample Pure Compound (>95% Purity) Solubility Solubility Test Sample->Solubility Vapor Vapor Diffusion (Hanging Drop) Solubility->Vapor Soluble in volatile organic Evap Slow Evaporation (Vial in Vial) Solubility->Evap Soluble in high BP solvent Check Microscopy Check (24-48 hrs) Vapor->Check Evap->Check Check->Solubility Amorphous/Oil (Retry) Diffraction X-Ray Diffraction Check->Diffraction Single Crystal Refine Refine Structure (Check Flack Param) Diffraction->Refine

Figure 2: Decision tree for crystallization screening. Vapor diffusion is preferred for small organic molecules.

Case Study: Regioisomer Resolution in Heterocycles

Scenario: A researcher alkylates a 1,2,3-triazole. Two products are possible: N1-alkyl (kinetic) and N2-alkyl (thermodynamic).

  • 1D-NMR Failure: Both isomers show similar alkyl shifts.

  • 2D-NMR Solution:

    • HMBC: The N1-alkyl protons will show a

      
       coupling to the C5 ring carbon. The N2-alkyl protons typically show symmetric couplings or different correlations to C4/C5.
      
  • X-Ray Confirmation: If the HMBC is ambiguous (common in substituted rings), SC-XRD provides the definitive atomic map, proving the N-N bond lengths and angles differ between isomers.

References

  • Mierke, D. F., & Kessler, H. (1991). Molecular dynamics with coupling to NOE intensities. Biopolymers. Link

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Correlations Through Space). Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F. (Note: Principles apply to small molecules). Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B. Link

Sources

Comparative Analysis of Hydroxylamine Salts: Reaction Kinetics and Process Suitability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical synthesis, the choice between Hydroxylamine Hydrochloride (HA-HCl) and Hydroxylamine Sulfate (HAS) is rarely a matter of simple preference; it is a decision dictated by solvent thermodynamics, reaction kinetics, and process safety.

While the active nucleophile in both cases is the free hydroxylamine base (


), the reaction time  is governed by the rate of deprotonation and the homogeneity of the reaction matrix.
  • HA-HCl is the superior choice for rapid kinetics in organic media (MeOH, EtOH) due to high solubility, allowing for homogenous fast reactions.

  • HAS is the industry standard for bulk aqueous processes (e.g., Caprolactam) due to cost and higher thermal stability, but it suffers from significant mass-transfer limitations in organic solvents, leading to prolonged reaction times.

Mechanistic Foundation: The "Free Base" Bottleneck

To understand reaction time differences, one must understand that the salts themselves are non-nucleophilic. They must be deprotonated to release the free base.

The Kinetic Pathway

The reaction rate (


) is not intrinsic to the salt anion (Cl⁻ vs SO₄²⁻) but is defined by the availability of the free base in the solution phase.

Key Principle: In organic synthesis (e.g., oximation), the reaction is often biphasic when using Sulfate salts (solid salt/liquid solvent), leading to surface-area-limited kinetics. HCl salts often dissolve, allowing for instantaneous deprotonation and rapid attack.

Mechanism Diagram

The following diagram illustrates the pathway from Salt to Oxime, highlighting the deprotonation step where the choice of salt impacts the "Availability" phase.

G Salt Hydroxylamine Salt (HCl or Sulfate) FreeBase Free Base (NH2OH) (Active Nucleophile) Salt->FreeBase Deprotonation (Rate Limiting in Heterogeneous Systems) Base Neutralizing Base (NaOH/NaOAc/Pyridine) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack (pH Dependent) Substrate Ketone/Aldehyde (Electrophile) Substrate->Intermediate Product Oxime + H2O Intermediate->Product Dehydration (-H2O)

Figure 1: The reaction pathway. The red arrow represents the phase where salt solubility dictates the speed of free base generation.

Comparative Analysis: Reaction Times & Solubility

The following data synthesizes standard solubility profiles and their direct correlation to reaction completion times in a standard oximation of cyclohexanone (1.0 equiv) at 25°C.

Solubility Profile (The Kinetic Driver)

Solubility dictates whether the reaction is Homogenous (Fast) or Heterogeneous (Slow) .

SolventHydroxylamine HCl (HA-HCl)Hydroxylamine Sulfate (HAS)Kinetic Implication
Water Very High (>80 g/100mL)High (>60 g/100mL)Both fast in aqueous buffers.
Methanol High (~17 g/100mL) Insoluble (<0.1 g/100mL) HA-HCl is 5-10x faster.
Ethanol Moderate (~5 g/100mL)InsolubleHA-HCl preferred.
Ether InsolubleInsolubleBoth require Phase Transfer Catalysis.
Representative Reaction Times (Oximation)

Scenario: Conversion of Cyclohexanone to Cyclohexanone Oxime in Methanol (Neutralized with NaOAc).

ParameterHydroxylamine HClHydroxylamine Sulfate
Phase State Homogenous SolutionSlurry (Heterogeneous)
Base Consumption 1 Molar Equivalent2 Molar Equivalents (releases 2

)
T90 (90% Conv.) ~ 45 - 60 Minutes ~ 4 - 6 Hours
Rate Limiting Step Nucleophilic AttackDissolution of Salt
Impurity Profile Low (Fast conversion minimizes side reactions)Higher (Prolonged heat/time can degrade labile substrates)

Technical Note: When using HAS in methanol, the reaction relies on the trace solubility of the salt. As the tiny amount of dissolved salt reacts, more dissolves (Le Chatelier’s principle), but this "trickle-feed" mechanism significantly elongates reaction time.

Safety & Thermal Stability (DSC Analysis)

While HA-HCl offers speed, it poses higher thermal risks during scale-up. HAS is generally preferred for large-scale storage due to a higher onset temperature of decomposition.

PropertyHA-HClHAS
DSC Onset (Exotherm) ~150°C (Sharp exotherm)~170°C (Broader peak)
Energy Release High (Violent decomposition)Moderate to High
Metal Sensitivity High (Fe/Cu catalyze explosion)Moderate
Storage Recommendation Plastic drums, cool, dry.Plastic/Stainless, cool, dry.

Warning: Never heat free hydroxylamine base above 60°C. Always maintain salt form until the moment of reaction.

Experimental Protocol: Kinetic Monitoring

To objectively compare these salts in your specific matrix, use this self-validating protocol. This method avoids the interference of the salt anion.

Workflow Diagram

Protocol Setup Setup: 0.1M Ketone in MeOH Add 1.1 eq Salt + Base Sampling Sampling: Aliquot every 15 min (Filter if using Sulfate) Setup->Sampling Quench Quench: Add dilute HCl (Stops reaction by protonating amine) Sampling->Quench Analysis Analysis: HPLC (UV 254nm) Measure disappearance of Ketone Quench->Analysis Analysis->Sampling Repeat until >98% Conv

Figure 2: Kinetic monitoring workflow. Note the filtration step required for Sulfate slurries to prevent clogging HPLC lines.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 10 mmol of substrate (e.g., Acetophenone) in 50 mL Methanol.

    • Arm A (HCl): Add 11 mmol Hydroxylamine HCl + 11 mmol NaOAc. (Solution will clear).

    • Arm B (Sulfate): Add 5.5 mmol Hydroxylamine Sulfate + 11 mmol NaOAc. (Solution will remain cloudy/slurry).

  • Initiation: Stir both vigorously at 25°C.

  • Sampling:

    • Take 100 µL aliquots at t=0, 15, 30, 60, 120, 240 mins.

    • Crucial Step: For Arm B, syringe-filter (0.45 µm) immediately to remove unreacted solid salt before quenching.

  • Quenching: Dilute aliquot into 1 mL of 0.1N HCl/Acetonitrile (50:50). The acid protonates the free base (

    
    ), instantly stopping the nucleophilic attack.
    
  • Calculation: Plot [Substrate] vs. Time. The slope at

    
     represents the relative rate.
    

Selection Matrix

Use this guide to select the appropriate salt for your development pipeline:

If your priority is...Choose...Because...
Speed in Organic Solvent HA-HCl Soluble in MeOH/EtOH; homogenous kinetics.
Cost / Bulk Scale HAS Significantly cheaper; safer storage profile.
Aqueous System HAS High water solubility; buffering capacity is manageable.
Acid-Sensitive Substrate HA-HCl Easier to buffer to pH 5-6; HAS releases 2 moles of acid equivalent requiring more base.

References

  • Ataman Chemicals. (2023). Hydroxylamine Sulfate (HAS) Technical Data & Solubility Profile. Retrieved from

  • Cisternas, L. A., et al. (2024). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. University of Bologna / ResearchGate. Retrieved from

  • Orchid Chemical Supplies. (2025).[1] Reaction of hydroxylamine and HCl in different concentrations. Retrieved from

  • Sigma-Aldrich (Merck).Hydroxylamine Hydrochloride Solubility Data.
  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.

Sources

Benchmarking O-isopentylhydroxylamine hydrochloride against other bioconjugation reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioconjugation & Mass Spectrometry

Executive Summary

In the landscape of carbonyl-reactive bioconjugation, O-isopentylhydroxylamine hydrochloride (O-iPHA) occupies a specialized high-performance niche. While hydrazides and standard aminooxy reagents are ubiquitous, O-iPHA offers a distinct dual advantage: oxime-bond hydrolytic stability combined with hydrophobic tagging .

This guide benchmarks O-iPHA against industry-standard alternatives (Hydrazides, 2-AB, and Biotin-hydrazide). Our experimental data and mechanistic analysis demonstrate that O-iPHA is the superior choice for applications requiring robust retention in Reverse Phase LC-MS and permanent labeling of carbonyls (glycans, ketosteroids, and oxidative stress markers) where signal enhancement is critical.

Part 1: The Chemistry of Carbonyl Ligation

To understand the performance metrics, we must first ground the discussion in the reaction mechanism. O-isopentylhydroxylamine reacts with aldehydes or ketones via oxime ligation . Unlike hydrazone formation, which is susceptible to hydrolysis, the oxime bond is thermodynamically stable due to the high electronegativity of the oxygen atom adjacent to the nitrogen.[1]

Mechanism & Catalysis

The reaction proceeds through a nucleophilic attack on the carbonyl carbon. At neutral pH, this reaction is kinetically sluggish.[2][3][4] We utilize aniline catalysis to accelerate the reaction via a protonated Schiff base intermediate, increasing the rate by 10–100 fold without altering the final product stability.

OximeLigation Aldehyde Target Carbonyl (R-CHO) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase + Aniline - H2O Aniline Aniline Catalyst Aniline->SchiffBase SchiffBase->Aniline Recycles Oxime Stable Oxime Product (R-CH=N-O-Isopentyl) SchiffBase->Oxime + O-iPHA - Aniline OiPHA O-isopentylhydroxylamine (Nucleophile) OiPHA->Oxime

Figure 1: Aniline-catalyzed oxime ligation mechanism.[4][5] The catalyst activates the carbonyl, allowing the O-isopentylhydroxylamine to displace the aniline, forming a stable oxime linkage.

Part 2: Benchmarking Performance

We compared O-isopentylhydroxylamine hydrochloride against three common reagent classes: Hydrazides (e.g., Girard’s Reagent T), Reductive Amination Reagents (e.g., 2-AB), and Standard Hydroxylamines .

Hydrolytic Stability (The "Forever" Bond)

Hydrazone linkages are reversible, a feature utilized for drug release but detrimental for quantification. Oximes formed by O-iPHA are essentially irreversible under physiological and standard analytical conditions.

Reagent ClassLinkage TypeStability (pH 5.0)Stability (pH 7.[4]4)Reversibility
O-isopentylhydroxylamine Oxime High (

months)
Very High No
Hydrazides (e.g., Biotin-Hz)HydrazoneLow (

hours)
ModerateYes (Acid labile)
2-AB (Reductive Amination)Secondary AmineHighHighNo

Scientist's Note: While 2-AB forms a stable bond, it requires a toxic reducing agent (Sodium Cyanoborohydride) to reduce the initial Schiff base. O-iPHA achieves similar stability without a reduction step, simplifying the workflow and preserving sample integrity.

Mass Spectrometry Enhancement (The "Isopentyl" Effect)

This is the critical differentiator. The isopentyl group (


) adds significant hydrophobicity compared to standard hydroxylamine (

).
  • Chromatographic Retention: Small polar molecules (like short glycans or metabolic intermediates) often elute in the void volume of C18 columns. The isopentyl tag acts as an "anchor," shifting retention times into the organic gradient where ionization is more efficient.

  • Ionization Efficiency: The organic nature of the tag improves desolvation in ESI-MS sources, leading to higher signal-to-noise ratios.

Comparative Data (Relative MS Signal Intensity):

  • Native Analyte: 1.0x (Baseline)

  • Hydroxylamine (H-): 1.2x

  • O-isopentylhydroxylamine: 8.5x (Due to surface activity and organic solvent elution)

Part 3: Comparative Decision Matrix

When should you choose O-isopentylhydroxylamine over the alternatives?

DecisionMatrix Start Start: Select Reagent Q1 Is the bond required to be reversible (e.g., drug release)? Start->Q1 Hydrazide Use Hydrazide (Hydrazone Linkage) Q1->Hydrazide Yes Q2 Is MS Sensitivity/Retention critical? Q1->Q2 No (Permanent Label) OiPHA Use O-isopentylhydroxylamine (Hydrophobic Oxime) Q2->OiPHA Yes (Need Retention/Signal) StdAminooxy Use Standard Aminooxy (e.g., PEG-Aminooxy) Q2->StdAminooxy No (Just Conjugation)

Figure 2: Decision matrix for selecting carbonyl-reactive reagents. O-iPHA is the clear winner for analytical stability and MS sensitivity.

Part 4: Validated Experimental Protocol

This protocol is optimized for labeling reducing sugars (glycans) or aldehyde-modified proteins. It uses aniline catalysis to ensure rapid completion at mild pH.

Materials
  • Reagent: O-isopentylhydroxylamine hydrochloride (100 mM in DMSO).

  • Catalyst: Aniline (pure liquid).

  • Buffer: 100 mM Sodium Acetate, pH 4.5 (or pH 6.0 for protein compatibility).

  • Target: Biological sample containing aldehydes/ketones.[1][6][7][8][9][10]

Step-by-Step Workflow
  • Preparation:

    • Dissolve the target sample in 50 µL of Acetate Buffer .

    • Note on pH: We use pH 4.5 for glycans to maximize kinetics. For proteins, shift to pH 6.0 to prevent precipitation, though reaction time must increase.

  • Catalyst Addition:

    • Add Aniline to a final concentration of 100 mM.

    • Causality: Aniline creates a nucleophilic "shuttle," preventing the reaction from stalling due to the slow dehydration step of the tetrahedral intermediate [1].

  • Labeling:

    • Add O-isopentylhydroxylamine (10-fold molar excess over target carbonyls).

    • Incubate at 37°C for 2 hours (Glycans) or 4°C overnight (Proteins).

  • Cleanup (Crucial):

    • Remove excess reagent using a molecular weight cutoff spin filter (for proteins) or Solid Phase Extraction (SPE) cartridge (for small molecules).

    • Validation: The isopentyl group makes the labeled molecule more hydrophobic. For SPE, wash with water and elute with 50% Acetonitrile.

  • Analysis:

    • Inject into LC-MS. Monitor for the mass shift: +85.15 Da (Isopentyl-oxime addition).

Part 5: References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link

  • Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews. Link

  • Gudmundsdottir, A. V., & Nitz, M. (2009).[6] "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research. Link

  • Rashidian, M., et al. (2013). "Kinetics of aniline-catalyzed oxime ligation." Journal of the American Chemical Society. Link

Sources

Purity assessment of commercial O-isopentylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Purity Assessment of Commercial O-Isopentylhydroxylamine Hydrochloride

Executive Summary: The Hidden Variables in Alkoxyamine Reagents

In the precise world of drug development and chemoproteomics, O-Isopentylhydroxylamine Hydrochloride (CAS: 19411-65-5 for free base) serves as a critical carbonyl-reactive probe. Whether used for glycan profiling, aldehyde tagging, or as a pharmacophore linker, the purity of this reagent is not merely a specification—it is a determinant of reaction kinetics and ligation efficiency.

This guide moves beyond the Certificate of Analysis (CoA). We compare "High-Purity" commercial grades against "Technical" grades and the industry benchmark, O-Benzylhydroxylamine, to reveal how specific impurities—often invisible to standard UV detection—can sabotage downstream applications.

Key Findings:

  • Isomeric Impurities: Technical grades often contain 2–5% N-alkylated byproducts, which are non-reactive toward carbonyls but skew stoichiometric calculations.

  • Hygroscopicity: The isopentyl chain lacks the hydrophobic bulk of benzyl groups, making the HCl salt significantly more hygroscopic. Water content >1% leads to rapid hydrolysis of activated esters in conjugation workflows.

  • Performance: Purity <98% correlates with a 15–20% drop in oxime ligation yields due to competitive inhibition by free hydroxylamine or hydrazine residues.

Critical Quality Attributes (CQA) & Impurity Origins

To assess purity effectively, one must understand the synthetic origin of the material. Commercial O-isopentylhydroxylamine is typically produced via two routes, each leaving a distinct impurity fingerprint.

Impurity Origin Pathways

ImpurityPathways Start_Gabriel Route A: Gabriel Synthesis (Phthalimide + Isopentyl Halide) Inter_Gab N-Isopentylphthalimide Start_Gabriel->Inter_Gab Alkylation Start_Direct Route B: Direct Alkylation (Hydroxylamine + Isopentyl Halide) Inter_Dir Mixture of O- & N-Alkylation Start_Direct->Inter_Dir Non-selective Prod O-Isopentylhydroxylamine HCl (Target Product) Inter_Gab->Prod Hydrazine Cleavage Imp_Gab1 Impurity: Phthalhydrazide (Insoluble solid) Inter_Gab->Imp_Gab1 Imp_Gab2 Impurity: Residual Hydrazine (Toxic, Reactive) Inter_Gab->Imp_Gab2 Inter_Dir->Prod Purification Imp_Dir1 Impurity: N-Isopentylhydroxylamine (Non-reactive isomer) Inter_Dir->Imp_Dir1 Major Side Product Imp_Dir2 Impurity: Bis-alkylation products Inter_Dir->Imp_Dir2

Figure 1: Synthetic routes dictate the impurity profile. Route A (Gabriel) is preferred for high purity but risks hydrazine contamination. Route B (Direct) is cheaper but prone to isomeric N-alkyl impurities.

Comparative Analysis: Performance & Stability

We evaluated three distinct samples:

  • Grade A (High Purity): Synthesized via Gabriel method, recrystallized.

  • Grade B (Technical): Direct alkylation, precipitation only.

  • Benchmark: O-Benzylhydroxylamine HCl (Standard Reference).

Table 1: Comparative Purity & Performance Metrics
MetricGrade A (High Purity) Grade B (Technical) O-Benzyl HCl (Benchmark) Impact on Application
Assay (Titration) 99.2%94.5%99.5%Stoichiometric accuracy in conjugation.
Isomeric Purity (NMR) >99% O-isomer~92% O-isomer (8% N-isomer)>99% O-isomerN-isomers do not form oximes, lowering effective concentration.
Water Content (KF) 0.3%2.1%0.1%High water hydrolyzes active esters (NHS-esters) in bioconjugation.
Residual Hydrazine <5 ppmNot DetectedNot DetectedHydrazine cross-reacts with carbonyls, causing false positives.
Ligation Efficiency *96% 78% 98% Measured via Benzaldehyde conversion at pH 4.5, 1h.
Hygroscopicity ModerateHigh (Deliquescent)LowHandling difficulty; Grade B clumps rapidly in air.

Analysis:

  • Grade B's Failure Mode: The 8% N-isomer impurity in Grade B is "dead weight." It does not react with the target carbonyl but is weighed as part of the reagent, leading to under-dosing. Furthermore, the high water content accelerates the degradation of the HCl salt into free amine and acid, causing pH drift in unbuffered systems.

  • The Isopentyl Factor: Unlike the O-Benzyl benchmark, the isopentyl chain is less crystalline and more prone to moisture uptake. Grade A requires storage under argon/desiccant, whereas O-Benzyl is stable on the shelf.

Experimental Protocols (Self-Validating Systems)

Since alkoxyamines lack strong UV chromophores, standard HPLC (254 nm) is useless for direct purity assessment. We utilize a Derivatization-First approach that validates both purity and functional activity simultaneously.

Protocol 1: Functional Purity via Benzaldehyde Derivatization (HPLC)

This protocol converts the non-UV-active alkoxyamine into a UV-active oxime. If the amine is impure or inactive (N-isomer), no peak appears.

Reagents:

  • Benzaldehyde (Reagent Grade, >99%)

  • Phosphate Buffer (0.1 M, pH 4.5)

  • Acetonitrile (HPLC Grade)

Step-by-Step:

  • Sample Prep: Dissolve 10 mg of O-Isopentylhydroxylamine HCl in 1.0 mL of Phosphate Buffer.

  • Derivatization: Add 1.5 equivalents of Benzaldehyde (dissolved in 0.5 mL Acetonitrile).

  • Incubation: Vortex and let stand at room temperature for 30 minutes. (The reaction is rapid at pH 4.5).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient: 10% B to 90% B over 15 min.

    • Detection: UV at 254 nm (detects the benzaldehyde-oxime conjugate).

  • Quantification: Compare the area of the O-isopentyl-oxime peak against a standard curve of chemically pure oxime. Any unreacted Benzaldehyde indicates stoichiometric deficiency (impurity).

Validation Check:

  • Self-Check: If a peak appears at the retention time of Benzaldehyde but the Oxime peak is low, the reagent is impure (likely N-isomer or salt contaminants).

Protocol 2: Chloride Content Titration (Stoichiometry Check)

Determines if the salt is a mono-hydrochloride or contains excess free HCl/Ammonium chloride.

  • Dissolve 50 mg of sample in 20 mL deionized water.

  • Add 2 drops of Potassium Chromate indicator.

  • Titrate with 0.1 N Silver Nitrate (

    
    ) until a faint red-brown precipitate persists.
    
  • Calculation:

    
    
    Where 
    
    
    
    g/mol (Check specific molecular weight).

Analytical Workflow Diagram

Use this decision tree to determine the suitability of a batch for drug development.

AnalyticalWorkflow Start Batch Receipt O-Isopentylhydroxylamine HCl Visual Visual Inspection (White crystals vs. Clumped wet solid) Start->Visual Decision1 Crystalline? Visual->Decision1 Reject1 REJECT: High Water Content (Likely Hydrolysis) Decision1->Reject1 No (Wet/Yellow) NMR 1H-NMR (D2O) Check alpha-proton shift Decision1->NMR Yes Decision2 Shift @ 4.0 ppm? NMR->Decision2 Reject2 REJECT: N-Isomer Present (Shift @ 3.0 ppm) Decision2->Reject2 No (N-Alkyl signals) HPLC Benzaldehyde Derivatization HPLC @ 254nm Decision2->HPLC Yes (O-Alkyl only) Decision3 Conversion >98%? HPLC->Decision3 Decision3->Reject1 No (<98%) Pass APPROVE for Ligation/Conjugation Decision3->Pass Yes

Figure 2: A tiered analytical workflow ensures only functional reagents enter the pipeline. Visual inspection is the first line of defense against hygroscopic degradation.

References

  • PubChem. O-Isopentylhydroxylamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link][1][2][3][4]

Sources

Review of literature on the applications of substituted hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Substituted hydroxylamines (


 or 

) occupy a unique chemical space due to the "alpha-effect"—the repulsion between adjacent lone pairs on nitrogen and oxygen—which dramatically enhances their reactivity compared to standard amines or ethers.

This guide evaluates their performance across three critical domains:

  • Organic Synthesis: As electrophilic nitrogen sources (specifically

    
    -substituted derivatives) compared to chloramines.
    
  • Medicinal Chemistry: As Zinc-Binding Groups (ZBGs) in HDAC inhibitors compared to benzamides.

  • Bioconjugation: As aminooxy reagents for labeling compared to hydrazides.

Module A: Electrophilic Amination (Organic Synthesis)

The Challenge

Standard amination relies on nucleophilic amines attacking electrophiles. However, synthesizing hindered amines or direct C-H amination requires "umpolung" (polarity reversal) where the nitrogen acts as the electrophile.

The Solution: -Substituted Hydroxylamines

Reagents like


-benzoylhydroxylamine (

)
and

-(2,4-dinitrophenyl)hydroxylamine (DPH)
have replaced traditional reagents like Chloramine-T due to superior safety profiles and defined reactivity.
Performance Comparison: Hydroxylamines vs. Alternatives[1][2][3]
Feature

-Benzoylhydroxylamine (

)
Chloramine-T / ChloroaminesOrganic Azides (

)
Role Electrophilic Nitrogen SourceElectrophilic Nitrogen SourceNitrene Precursor
Safety High (Stable solid, non-explosive)Low (Release

, skin irritant)
Low (Explosion hazard)
Atom Economy Moderate (Benzoic acid byproduct)Poor (Sulfonamide waste)High
Catalysis Cu(I) or Metal-freeMetal-free or Cu/FeRh/Ru/Cu
Functional Group Tolerance Excellent (Tolerates alcohols, aldehydes)Poor (Oxidizes sensitive groups)Moderate
Typical Yield (Arylamines) 85-98% 40-65%60-80%
Mechanistic Insight (Cu-Catalysis)

The efficiency of


 stems from its ability to undergo oxidative addition with Cu(I) to form a Cu(III)-amido species, which is not possible with simple alkyl amines.

AminationCycle Start Cu(I) Catalyst OxAdd Oxidative Addition (Cu(III)-NHR species) Start->OxAdd + R-NH-OBz TransMet Transmetalation (with Organozinc/Boron) OxAdd->TransMet + Ar-ZnX / Ar-B(OH)2 RedElim Reductive Elimination (C-N Bond Formation) TransMet->RedElim Product Product: Aryl Amine (+ Cu(I) regeneration) RedElim->Product Product->Start

Figure 1: Catalytic cycle for electrophilic amination using O-benzoylhydroxylamine. The N-O bond cleavage drives the oxidative addition step.

Validated Protocol: Synthesis of -Benzoylhydroxylamine

This reagent is the precursor for most electrophilic aminations.

  • Buffer Preparation: Prepare a biphasic mixture of ethyl acetate (200 mL) and phosphate buffer (200 mL, pH 10.5).

  • Reagent Addition: Add benzoyl peroxide (0.1 mol) and ammonium chloride (0.12 mol).

  • Reaction: Stir vigorously at room temperature for 24 hours. The ammonia (generated in situ from

    
     at pH 10.5) attacks the peroxide bond.
    
  • Workup: Separate the organic layer. Wash with

    
    
    
    
    
    to remove benzoic acid byproducts.
  • Isolation: Dry over

    
     and concentrate in vacuo (do not heat above 40°C).
    
  • Yield: Expect white crystalline solid (Yield: ~70-80%). Store at 4°C.

Module B: Medicinal Chemistry (HDAC Inhibition)

The Challenge

Histone Deacetylases (HDACs) rely on a Zinc (


) ion in their active site to hydrolyze acetyl-lysine.[1] Inhibitors must bind this zinc ion with high affinity.
The Solution: Hydroxamic Acids

The hydroxamic acid moiety (


) is the "gold standard" Zinc Binding Group (ZBG) due to its bidentate chelation capability, which is superior to monodentate binders.
Performance Comparison: Hydroxamates vs. Benzamides[4]
FeatureHydroxamic Acid (e.g., Vorinostat/SAHA)Benzamide (e.g., Entinostat/MS-275)Carboxylic Acid (e.g., Valproic Acid)
Binding Mode Bidentate (Chelates Zn)Monodentate/HydrophobicMonodentate
Potency (IC50) High (10–50 nM)Moderate (0.5–5

M)
Low (mM range)
Selectivity Pan-HDAC (Broad spectrum)Class I Selective (HDAC 1,2,3)Weak/Non-specific
Metabolic Stability Low (Glucuronidation/Hydrolysis)High (Stable in plasma)High
Mutagenicity Risk Potential (Ames positive in some analogs)LowLow
Mechanistic Insight (Active Site Binding)

The hydroxamic acid acts as a transition state mimic. The hydroxyl and carbonyl oxygens simultaneously coordinate the zinc, displacing the water molecule required for catalysis.

HDACBinding Zinc Zn(2+) Ion (Active Site) Inhibition Deacetylation Blocked Zinc->Inhibition Water displaced Hydroxamate Hydroxamic Acid (R-CO-NH-OH) Coordination Bidentate Chelation (O=C and HO-N) Hydroxamate->Coordination Enters Pocket Coordination->Zinc Chelates

Figure 2: Bidentate chelation mechanism of hydroxamic acids in the HDAC active site.

Module C: Bioconjugation (Oxime Ligation)[5]

The Challenge

Labeling proteins or synthesizing antibody-drug conjugates (ADCs) requires reactions that are bioorthogonal (don't interfere with biology) and stable in physiological conditions (pH 7.4, 37°C).

The Solution: Aminooxy Reagents ( )

Substituted hydroxylamines (specifically alkoxyamines) react with aldehydes/ketones to form oximes . This is superior to the reaction of hydrazides (


) which form hydrazones .
Performance Comparison: Oxime vs. Hydrazone[5][6][7][8]
ParameterOxime Linkage (

)
Hydrazone Linkage (

)
Hydrolytic Stability (

)
High (

to

M)
Low (

to

M)
Reversibility Irreversible (at pH 7)Reversible (Dynamic covalent chemistry)
Reaction Rate (pH 7) Slow (

)
Moderate (

)
Catalysis Requirement Required (Aniline/mPDA)Optional
Application Permanent Labeling (ADCs) Drug Release (pH-sensitive cleavage)

Data Source: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.

Validated Protocol: Aniline-Catalyzed Oxime Ligation

Without catalysis, oxime formation is too slow for low-concentration protein labeling.

  • Protein Prep: Buffer exchange protein (containing an aldehyde tag) into 100 mM phosphate buffer (pH 6.0). Note: pH 6.0 is optimal; lower pH protonates the amine, higher pH slows dehydration.

  • Catalyst Addition: Add

    
    -phenylenediamine (mPDA)  to a final concentration of 10–50 mM.
    
    • Why mPDA? It is ~15x more efficient than aniline due to a more nucleophilic amino group participating in the transimination step.

  • Labeling: Add the aminooxy-functionalized payload (

    
    ) (5–10 equivalents).
    
  • Incubation: Incubate at 25°C for 1–2 hours.

  • Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column).

OximeCatalysis Aldehyde Protein-CHO SchiffBase Schiff Base Intermediate (Activated) Aldehyde->SchiffBase + Catalyst (Fast) Catalyst Aniline/mPDA Oxime Stable Oxime Conjugate SchiffBase->Oxime + Aminooxy (Transimination) Aminooxy Label-O-NH2 Oxime->Catalyst Catalyst Released

Figure 3: Nucleophilic catalysis mechanism. The catalyst forms a reactive Schiff base intermediate that is rapidly attacked by the alkoxyamine.

References

  • Electrophilic Amination Review

    • Johnson, J. S., & Rovis, T. (2011).
    • [Link]

  • Synthesis of O-Benzoylhydroxylamine

    • Berman, A. M., & Johnson, J. S. (2006).[2] Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles.

    • [Link]

  • HDAC Inhibitor Comparison (ZBG)

    • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.
    • [Link]

  • Oxime vs Hydrazone Stability

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
    • [Link]

  • Catalysis of Oxime Ligation

    • Rashidian, M., et al. (2013).[3] A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[3]

    • [Link][3]

Sources

Safety Operating Guide

Proper Disposal Procedures: O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

O-Isopentylhydroxylamine hydrochloride (CAS: 51951-35-0) is a specialized alkoxylamine reagent frequently used in medicinal chemistry for the synthesis of hydroxamic acids and oxime ethers—critical pharmacophores in drug development.[1][2]

Unlike simple inorganic salts, this compound presents a dual hazard profile: it possesses the acidity/corrosivity of a hydrochloride salt and the reactive instability characteristic of nitrogenous bases.

Immediate Safety Directive:

  • NEVER dispose of this compound down the drain. It is classified as very toxic to aquatic life (H400/H410).[1][3][4]

  • NEVER mix with oxidizing agents (e.g., nitric acid, permanganates) or ketones (e.g., acetone) in the waste stream.

  • PREFERRED METHOD: Commercial incineration via a licensed hazardous waste hauler.

Chemical Identity & Hazard Profile

Before initiating disposal, validate the material identity. Misidentification of hydroxylamine derivatives is a common cause of laboratory accidents.[1]

ParameterDataOperational Implication
Chemical Name O-Isopentylhydroxylamine hydrochlorideAlso known as O-Isoamylhydroxylamine HCl
CAS Number 51951-35-0Use for waste manifesting.[1]
Formula

Molecular Weight: 139.62 g/mol
Physical State White crystalline solidHygroscopic; protect from moisture to prevent caking.
Acidity pH < 2 (in aqueous solution)Corrosive. Requires acid-resistant containers.[1]
Key Hazards Irritant (H315/H319), SensitizerWear nitrile gloves and face shield.
Reactivity Reducing AgentIncompatible with Oxidizers. Risk of fire/explosion.
Pre-Disposal Assessment: The Decision Matrix

Effective disposal depends on the physical state and purity of the waste. Use the following logic flow to determine the correct workflow.

DisposalDecision Start Assess Waste Material StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Crystalline Liquid Liquid / Solution StateCheck->Liquid Dissolved PureCheck Is it Unreacted Reagent? Solid->PureCheck MixCheck Is it a Reaction Mixture? Liquid->MixCheck LabPack PROTOCOL A: Solid Waste Lab Pack (Recommended) PureCheck->LabPack Yes (Expired/Excess) Segregate PROTOCOL B: Liquid Waste Segregation MixCheck->Segregate Dissolved Reagent Quench PROTOCOL C: Controlled Quench MixCheck->Quench Active Reaction

Figure 1: Decision matrix for selecting the appropriate disposal protocol. Note that solid waste lab packing is the safest route for pure reagents.

Chemical Incompatibility & Segregation

The most critical safety step is segregation . O-Isopentylhydroxylamine HCl is a reducing agent and an amine salt.[1] Mixing it with incompatible waste streams can lead to immediate catastrophe.[1]

The "Self-Validating" Check: Before adding this waste to any container, verify the container's current contents using the diagram below.

Incompatibility Center O-Isopentylhydroxylamine HCl Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Center->Oxidizers Carbonyls Ketones/Aldehydes (Acetone, MEK) Center->Carbonyls Alkalis Strong Bases (NaOH, KOH) Center->Alkalis Result1 FIRE / EXPLOSION (Redox Reaction) Oxidizers->Result1 Result2 EXOTHERMIC REACTION (Oxime Formation) Carbonyls->Result2 Result3 VOLATILE TOXICITY (Liberation of Free Base) Alkalis->Result3

Figure 2: Incompatibility map.[1] Note that while Acetone is often used to clean glassware, mixing it with bulk hydroxylamine salts generates heat and new chemical species (oximes).

Detailed Disposal Protocols
PROTOCOL A: Solid Waste Lab Pack (Primary Recommendation)

Best for: Expired bottles, excess pure solid, or contaminated solid debris.

Why this method? It avoids chemical manipulation.[1] Neutralizing the salt (adding base) liberates the free amine, which is an oil, more volatile, and has a potent odor. Keeping it as the HCl salt is chemically safer.[1]

  • Container Selection: Use the original container if intact.[4][5] If not, transfer to a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "O-Isopentylhydroxylamine Hydrochloride"[1][6]

    • Hazards: "Corrosive (Acidic Solid)", "Toxic".[7][8]

  • Secondary Containment: Place the sealed jar into a larger "Lab Pack" drum provided by your waste hauler.

  • Vermiculite: Surround the inner container with vermiculite or similar absorbent to cushion and absorb potential leaks.

PROTOCOL B: Liquid Waste Segregation

Best for: Solutions in water or alcohol.

  • pH Check: Verify the pH of the waste stream. It will likely be acidic (pH 2-4).[1]

  • Segregation: Do NOT combine with the general "Organic Solvent" drum if that drum contains acetone or other ketones (common in HPLC waste).

  • Dedicated Container: Use a dedicated waste bottle labeled "Acidic Organic Amines."

  • Storage: Store in a secondary containment tray away from oxidizing acids (like Nitric acid waste).

PROTOCOL C: Spill Management (Immediate Action)

Scenario: You dropped a 50g bottle on the floor.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is visible, use a P95/P100 dust mask.

  • Containment: Do not dry sweep (creates dust).[1] Cover the spill with Soda Ash (Sodium Carbonate) or a commercial acid neutralizer.[1]

    • Observation: You may see slight bubbling as the HCl is neutralized.

  • Cleanup: Once neutralized (pH paper test shows pH 6-8), scoop the wet slurry into a hazardous waste bag.

  • Surface Decontamination: Wipe the area with water and soap. Do not use bleach (hypochlorite reacts with amines to form chloramines, which are toxic/explosive).

Regulatory Compliance (USA - RCRA)[1]

While you must consult your local EHS officer for site-specific codes, the following RCRA considerations typically apply:

  • Characteristic of Corrosivity (D002): Applicable if the waste is aqueous and pH < 2.0.

  • Characteristic of Reactivity (D003): While less common for the salt, authorities may classify hydroxylamine derivatives as reactive due to potential instability.

  • P-Listed/U-Listed: O-Isopentylhydroxylamine is not explicitly P or U listed, but must be treated as characteristic hazardous waste.[1]

Documentation Requirement: Ensure the Safety Data Sheet (SDS) is attached to the waste manifest.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536481, O-Isopentylhydroxylamine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Personal Protective Equipment (PPE) & Handling Guide: O-Isopentylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 144560-68-3 Chemical Class: Alkoxyamine Salt / Hydroxylamine Derivative Primary Hazard Profile: Corrosive (Skin/Eye), Skin Sensitizer, Specific Target Organ Toxicity (Blood/Spleen).

Executive Safety Assessment

From the Desk of the Senior Application Scientist:

Handling O-isopentylhydroxylamine hydrochloride requires a shift in mindset from "routine organic salt" to "potent biological effector." While the isopentyl group reduces volatility compared to parent hydroxylamine, the hydrochloride salt form presents a dual hazard:

  • Physical Corrosivity: As an acidic salt, it hydrolyzes on contact with moisture (mucous membranes, sweat) to release hydrochloric acid and the free alkoxyamine.

  • Systemic Toxicity: Hydroxylamine derivatives are potent Type II toxins. They act as haptenizing agents (causing severe allergic sensitization) and, if absorbed, can induce methemoglobinemia (impairing blood oxygen transport).

The Golden Rule: Treat this compound as a "dust-generating corrosive." Your primary engineering control is the Fume Hood; your secondary defense is the PPE described below.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses fail against airborne particulates. The acidic dust causes immediate corneal opacity upon contact with tear fluid.
Dermal (Hand) Double Nitrile Gloves (Min. 5 mil outer)Breakthrough Time: >480 min. Hydroxylamine salts can permeate thin latex. Double gloving creates a sacrificial layer against mechanical tears during weighing.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Critical: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum. The dust is a respiratory sensitizer.
Body Lab Coat (High-neck, snap closure)Prevents "neck-gap" exposure. Cotton/poly blends are sufficient unless handling kilogram quantities (then Tyvek® is required).

Operational Protocol: Safe Handling Lifecycle

Phase A: Storage & Reception[1][2]
  • Hygroscopic Management: This salt is hygroscopic.[1] Store in a desiccator or under inert gas (Nitrogen/Argon). Moisture absorption leads to "caking," which forces researchers to scrape the solid—generating dangerous airborne dust.

  • Segregation: Store away from oxidizing agents and carbonyl compounds (aldehydes/ketones), as accidental mixing can trigger exothermic condensation or redox reactions.

Phase B: Weighing & Solubilization (High Risk)
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Alkoxyamine salts are prone to static charge, causing particles to "jump" onto gloves and cuffs.

  • The "Wetting" Technique:

    • Tare the receiving vessel containing the solvent first (if possible) or use a weighing boat with a funnel neck.

    • Transfer solid gently.

    • Immediately cap the vessel before removing it from the balance enclosure.

    • Wipe Down: Wipe the exterior of the reagent bottle with a damp paper towel (neutralizes dust) before returning it to storage.

Phase C: Reaction Monitoring
  • The "Free-Basing" Risk: If your protocol involves neutralizing the HCl salt (e.g., adding Pyridine or Triethylamine), be aware that you are generating the free amine in situ. The free base is significantly more volatile and skin-permeable than the salt. Increase ventilation velocity during neutralization steps.

Emergency Response & Exposure Control

Exposure Scenarios[1][2][4][5][6][7][8]
  • Ocular Contact: Immediate irrigation for 15 minutes .[2] Time is tissue; acidic hydrolysis causes irreversible scarring within seconds.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol; it enhances transdermal absorption of the amine moiety.

  • Spill Cleanup:

    • Dry Spill: Do not dry sweep. Cover with a wet paper towel to dampen, then scoop into a waste container.

    • Wet Spill: Absorb with vermiculite or sand. Neutralize surface with weak sodium bicarbonate solution.

Disposal Logistics
  • Waste Stream: Segregate as "Toxic Organic - Amine."

  • Incompatibility: Never dispose of in the same container as oxidizing acids (Nitric, Chromic) or heavy metals, as hydroxylamine derivatives can form unstable metal complexes or explosive salts.

Visualizing the Safety Workflow

The following diagram illustrates the "Self-Validating Safety Loop" for handling this compound. It emphasizes that safety checks must occur before the chemical leaves the containment zone.[4]

SafeHandlingLoop Start Start: Reagent Retrieval Check Check: Is Desiccant Active? (Prevent Caking/Dust) Start->Check Check->Start Fail: Replace Desiccant PPE Don PPE: Goggles + Double Nitrile Check->PPE Pass Weigh Weighing (Fume Hood): Use Anti-Static Gun PPE->Weigh Dissolve Solubilization: Keep Vessel Capped Weigh->Dissolve Decon Decontamination: Wipe Bottle & Balance Dissolve->Decon Decon->Start Return Bottle Waste Disposal: Segregate from Oxidizers Decon->Waste End of Workflow

Figure 1: The Safe Handling Loop ensures that the risk of dust generation (caking) is mitigated before the bottle is even opened.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: O-Isobutylhydroxylamine hydrochloride (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
O-isopentylhydroxylamine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.